1-Benzylcycloheptan-1-ol
Description
Properties
IUPAC Name |
1-benzylcycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(10-6-1-2-7-11-14)12-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRTUCOUELDWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193123 | |
| Record name | 1-Benzylcycloheptan-1-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4006-73-9 | |
| Record name | 1-(Phenylmethyl)cycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4006-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzylcycloheptan-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004006739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174143 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174143 | |
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| Record name | 1-Benzylcycloheptan-1-ol | |
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| Record name | 1-benzylcycloheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.511 | |
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Foundational & Exploratory
synthesis of 1-benzylcycloheptan-1-ol from cycloheptanone
An In-depth Technical Guide to the Synthesis of 1-benzylcycloheptan-1-ol from Cycloheptanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary focus of this document is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction yield and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the synthesis of this and structurally related compounds.
Introduction and Strategic Importance
Tertiary alcohols are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of complex molecular architectures. Their unique steric and electronic properties make them valuable synthons in the development of novel therapeutic agents and advanced materials. This compound, the target of this guide, incorporates a flexible seven-membered carbocycle and a benzyl group, moieties that can impart desirable pharmacokinetic and material properties. The synthesis of this molecule from the readily available starting material, cycloheptanone, serves as an excellent case study for the application of organometallic chemistry in modern organic synthesis.
The strategic approach to the synthesis of this compound involves a retrosynthetic analysis that disconnects the target molecule at the quaternary carbon. This analysis reveals cycloheptanone as the electrophilic component and a benzyl nucleophile as the corresponding synthetic equivalent. The Grignard reaction, employing a benzylmagnesium halide, is the most direct and efficient method to achieve this transformation.
The Grignard Reaction: A Mechanistic Perspective
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. In the context of this synthesis, the benzylmagnesium halide acts as the nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone.
The reaction proceeds through a six-membered ring transition state, as proposed by Ashby, involving two molecules of the Grignard reagent. One molecule acts as the nucleophile, while the second coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This mechanism, often referred to as the Ashby-Laemmle-Neumann model, accounts for the observed reaction kinetics and stereochemical outcomes in many Grignard additions.
The initial product of the nucleophilic addition is a magnesium alkoxide salt. This intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol, this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the in-situ preparation of benzylmagnesium chloride and its subsequent reaction with cycloheptanone.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.06 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 6.33 g (5.75 mL) | 0.05 |
| Cycloheptanone | C₇H₁₂O | 112.17 | 5.05 g (5.3 mL) | 0.045 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Benzylmagnesium Chloride)
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation: The flask is charged with magnesium turnings (1.46 g, 0.06 mol). A small crystal of iodine is added to activate the magnesium surface.
-
Reagent Addition: A solution of benzyl chloride (6.33 g, 0.05 mol) in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel. Approximately 5 mL of this solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until a slight cloudiness is observed, indicating the formation of the Grignard reagent.
-
Completion of Addition: The remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.
Part B: Reaction with Cycloheptanone
-
Substrate Addition: A solution of cycloheptanone (5.05 g, 0.045 mol) in 30 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the cycloheptyl ring protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the quaternary carbon of the alcohol, the carbons of the cycloheptyl ring, and the aromatic and benzylic carbons of the benzyl group.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Conclusion
The via the Grignard reaction is a reliable and efficient method for obtaining this valuable tertiary alcohol. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield of the desired product. The protocol provided in this guide, coupled with the mechanistic insights and characterization data, offers a comprehensive resource for researchers engaged in synthetic organic chemistry.
References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]
-
Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC Press, 1996. [Link]
-
Ashby, E. C.; Laemmle, J.; Neumann, H. M. Grignard reagent addition to ketones. Acc. Chem. Res.1974 , 7 (8), 272–280. [Link]
An In-depth Technical Guide to the Formation of 1-Benzylcycloheptan-1-ol: Mechanism and Synthesis
This guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of 1-benzylcycloheptan-1-ol, a representative tertiary alcohol. The primary focus is on the Grignard reaction, the most robust and widely employed method for this transformation. We will dissect the synthesis from the generation of the organometallic nucleophile to the final nucleophilic attack and product formation, elucidating the causality behind critical experimental parameters. An alternative one-pot synthesis, the Barbier reaction, is also discussed for comparative analysis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this fundamental carbon-carbon bond-forming reaction.
Foundational Principles: Accessing Tertiary Alcohols
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, providing access to complex molecular architectures. The formation of this compound from cycloheptanone and a benzyl nucleophile is a classic illustration of nucleophilic addition to a ketone. This transformation is most effectively achieved through the use of organometallic reagents, where a carbon atom bears a significant negative charge, rendering it highly nucleophilic.[1][2]
Two primary methodologies dominate this synthetic space:
-
The Grignard Reaction: A two-step process where an organomagnesium halide (a Grignard reagent) is prepared first and then subsequently reacted with the carbonyl compound.[3][4] This method offers high yields and excellent reproducibility.[5]
-
The Barbier Reaction: A one-pot synthesis where the organometallic species is generated in situ in the presence of the carbonyl substrate.[6] While often considered more "green" and tolerant of certain functional groups, it can be less controlled than the Grignard approach.[5][7]
This guide will prioritize the Grignard synthesis due to its prevalence and mechanistic clarity, followed by a comparative overview of the Barbier reaction.
The Grignard Pathway: A Mechanistic Deep Dive
The synthesis of this compound via the Grignard reaction is a sequential process involving two distinct stages: the formation of the benzylmagnesium bromide reagent and its subsequent nucleophilic addition to cycloheptanone.
Stage 1: Formation of the Benzylmagnesium Bromide Reagent
The journey begins with the creation of the carbon nucleophile. This is achieved through the reaction of benzyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).
Mechanism of Formation: The prevailing mechanism involves a single-electron transfer (SET) from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in benzyl bromide. This generates a benzyl radical and a bromide anion, which remain associated with the magnesium surface. A second SET event from the magnesium forms the benzyl carbanion, which rapidly combines with the magnesium bromide cation to form the Grignard reagent.
The ether solvent is not merely a medium but a critical component of the reaction. It solvates and stabilizes the Grignard reagent through dative bonds from the ether oxygens to the magnesium atom, forming a complex often described by the Schlenk equilibrium.[8] This solvation prevents the aggregation of the reagent and maintains its reactivity.
Caption: Workflow for Benzylmagnesium Bromide Synthesis.
Stage 2: Nucleophilic Addition to Cycloheptanone
Once formed, the benzylmagnesium bromide serves as a potent source of the nucleophilic benzyl anion (C₆H₅CH₂⁻). This nucleophile readily attacks the electrophilic carbonyl carbon of cycloheptanone.
Mechanism of Addition:
-
Lewis Acid Activation: The magnesium atom of the Grignard reagent coordinates with the lone pair of electrons on the carbonyl oxygen. This Lewis acid-base interaction polarizes the carbonyl group, withdrawing electron density from the carbon and rendering it significantly more electrophilic.[2]
-
Nucleophilic Attack: The nucleophilic carbon of the benzyl group attacks the activated carbonyl carbon. This addition proceeds through a cyclic six-membered ring transition state.[4] The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom.
-
Alkoxide Formation: This concerted step results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.
-
Protonation (Work-up): In a separate work-up step, a dilute acid (such as aqueous ammonium chloride or hydrochloric acid) is added to the reaction mixture. The alkoxide oxygen is protonated, yielding the final tertiary alcohol, this compound, and water-soluble magnesium salts.[9]
Caption: Mechanism of Nucleophilic Addition to Cycloheptanone.
Experimental Protocol: Grignard Synthesis
The success of a Grignard reaction is critically dependent on anhydrous conditions, as the reagent is a strong base that will be quenched by even trace amounts of water or other protic sources.[4]
Objective: To synthesize this compound from benzyl bromide and cycloheptanone.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Benzyl bromide
-
Cycloheptanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned and dried in an oven (e.g., overnight at 120 °C) to remove all traces of water. The apparatus should be assembled hot and allowed to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flame-dried flask. The iodine serves to chemically activate the magnesium surface by removing the passivating oxide layer.[11]
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the benzyl bromide solution to the magnesium suspension.
-
Grignard Formation: The reaction is initiated when the brown color of the iodine fades and gentle bubbling (refluxing of the ether) is observed.[12] If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[13] After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the reagent.
-
Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cycloheptanone (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1-2 hours.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[14] This hydrolyzes the magnesium alkoxide and quenches any unreacted Grignard reagent.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by chromatography or distillation if necessary.
Alternative Pathway: The Barbier Reaction
The Barbier reaction offers a more direct, one-pot approach.[15] In this procedure, the alkyl halide (benzyl bromide), the metal (e.g., magnesium, zinc, or indium), and the carbonyl compound (cycloheptanone) are all combined in the same reaction vessel.[7] The organometallic reagent is formed in situ and immediately reacts with the ketone.
Advantages:
-
Operational Simplicity: A one-pot procedure is less technically demanding.
-
Milder Conditions: Can sometimes be performed with less sensitive metals and even in aqueous media, aligning with principles of green chemistry.[6]
Disadvantages:
-
Reduced Control: The simultaneous formation and reaction of the organometallic species can lead to more side reactions, such as homocoupling of the benzyl bromide (to form bibenzyl).
-
Lower Yields: For simple, unhindered substrates like this, the Grignard reaction often provides superior yields and purity.
Sources
- 1. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. researchtrends.net [researchtrends.net]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. Barbier_reaction [chemeurope.com]
- 8. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
physical and chemical properties of 1-benzylcycloheptan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzylcycloheptan-1-ol
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No: 4006-73-9), a tertiary alcohol of interest in synthetic and medicinal chemistry. We delve into its molecular structure, primary synthetic pathway via the Grignard reaction, and detailed physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and handling. The protocols and data presented herein are supported by authoritative references to ensure scientific integrity and reproducibility.
Molecular Overview and Significance
Chemical Identity
This compound is an organic compound classified as a tertiary alcohol.[1][2] Its structure features a cycloheptyl ring, a benzyl group, and a hydroxyl group, all attached to the same quaternary carbon atom. This arrangement dictates its characteristic physical properties and chemical reactivity.
-
IUPAC Name: this compound
-
CAS Number: 4006-73-9[3]
-
Molecular Formula: C₁₄H₂₀O[3]
-
Molecular Weight: 204.31 g/mol [3]
-
InChIKey: RTRTUCOUELDWEX-UHFFFAOYSA-N[3]
Scientific Context and Potential Applications
Tertiary alcohols are crucial intermediates in organic synthesis. The unique steric hindrance and electronic properties of this compound, conferred by its bulky cycloheptyl and benzyl groups, make it a valuable building block. While specific applications are not widely documented, its structure is analogous to scaffolds used in the development of novel therapeutic agents, where the cycloheptane ring can explore larger conformational spaces and the benzyl group can engage in aromatic interactions.
Synthesis and Mechanistic Insights
Primary Synthetic Route: The Grignard Reaction
The most efficient and direct synthesis of this compound is achieved through the Grignard reaction.[4][5] This cornerstone of carbon-carbon bond formation is exceptionally well-suited for creating tertiary alcohols.[6][7] The reaction involves the nucleophilic addition of a benzyl Grignard reagent (benzylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of cycloheptanone.[5][8] This choice is predicated on the high reactivity and commercial availability of the starting materials.
Reaction Mechanism
The synthesis proceeds in two distinct steps:
-
Nucleophilic Addition: The benzylmagnesium halide, acting as a source of a nucleophilic benzyl anion, attacks the carbonyl carbon of cycloheptanone. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[5][7]
-
Acidic Workup: The intermediate is then treated with a mild acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.
Caption: Mechanism of Grignard synthesis for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous Grignard reactions.[9]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.5 eq) in the flask with anhydrous tetrahydrofuran (THF). Slowly add benzyl bromide (1.0 eq) dissolved in THF via the dropping funnel to initiate the reaction. Gentle heating may be required. Stir until the magnesium is consumed.
-
Addition of Ketone: Cool the Grignard reagent to 0 °C. Add a solution of cycloheptanone (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours until the reaction is complete (monitored by TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties
Physical Properties
The physical properties of alcohols are heavily influenced by the hydroxyl (-OH) group, which permits hydrogen bonding, leading to higher boiling points and greater water solubility compared to analogous hydrocarbons.[2][10][11] However, the large, nonpolar hydrocarbon portion of this compound diminishes its solubility in water.
| Property | Value | Reference |
| Melting Point | 46.5 °C | [3] |
| Boiling Point | 157-160 °C at 11 Torr | [3] |
| Density | 1.032 g/cm³ | [3] |
| Flash Point | 127 °C | [3] |
| Refractive Index | 1.548 | [3] |
| Vapor Pressure | 0.000156 mmHg at 25°C | [3] |
| XLogP3 | 3.7 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Chemical Properties and Reactivity
As a tertiary alcohol, this compound exhibits reactivity characteristic of its class.
-
Acidity: Alcohols are weak acids.[12] The pKa is influenced by the steric bulk around the hydroxyl group; tertiary alcohols are generally less acidic than primary or secondary alcohols.[12]
-
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or permanganate) because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom.[11] Forced oxidation leads to cleavage of carbon-carbon bonds.
-
Dehydration: In the presence of a strong acid catalyst (e.g., H₂SO₄) and heat, it will undergo dehydration (elimination of water) to form a mixture of alkenes, with the most substituted alkene being the major product according to Zaitsev's rule.[12]
-
Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water). A subsequent Sₙ1 reaction with a nucleophile can occur, proceeding through a stable tertiary carbocation intermediate.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.[13]
Caption: Logical workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm. Its chemical shift is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with a few drops of D₂O, a definitive test for exchangeable protons.[13][14]
-
Aromatic Protons: Signals for the benzyl group protons will appear in the aromatic region (~7.2-7.4 ppm).
-
Benzylic Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge.
-
Cycloheptyl Protons: A series of complex multiplets in the aliphatic region (~1.2-1.8 ppm).
-
-
¹³C NMR:
-
Carbinol Carbon (C-OH): The quaternary carbon attached to the hydroxyl and benzyl groups will appear as a key signal in the 65-85 ppm range. It will be absent in DEPT-90 and DEPT-135 spectra.
-
Aromatic Carbons: Signals in the ~125-140 ppm range.
-
Aliphatic Carbons: Signals for the benzylic and cycloheptyl carbons in the upfield region.
-
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and DEPT spectra.
-
For D₂O exchange, add 2-3 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups.
-
O-H Stretch: A characteristic strong and broad absorption band will be present in the 3200-3600 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.[14][15][16] The broadness is a direct result of intermolecular hydrogen bonding.[14]
-
C-O Stretch: A strong band for the tertiary alcohol C-O stretch is expected between 1100 and 1210 cm⁻¹.[15]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 204.31) should be observable.
-
Key Fragmentation Pathways:
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[17]
-
H315: Causes skin irritation.[17]
-
H318: Causes serious eye damage.[17]
-
H335: May cause respiratory irritation.[17]
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a tertiary alcohol with well-defined physicochemical properties that can be reliably synthesized and characterized using standard organic chemistry techniques. Its resistance to oxidation and propensity for dehydration and substitution reactions make it a versatile synthetic intermediate. The comprehensive data and protocols provided in this guide serve as a foundational resource for its application in research and development, particularly in the fields of synthetic methodology and medicinal chemistry.
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
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Mid-West Instrument. (2021, August 15). Knowing Your Alcohol Chemical & Physical Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
MOLBASE. (n.d.). 1-benzylcyclohexan-1-ol | 1944-01-0. Retrieved from [Link]
-
MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, September 7). 2.13: 2.41 Properties of Alcohols. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]
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Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
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HSCprep. (2025, March 4). Structure and Properties of Alcohols - HSC Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
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An In-depth Technical Guide to 1-benzylcycloheptan-1-ol: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzylcycloheptan-1-ol is a tertiary alcohol characterized by a cycloheptyl ring and a benzyl group attached to the same carbon atom, which also bears the hydroxyl group. This unique structural arrangement imparts specific chemical properties that make it an interesting molecule in the fields of organic synthesis and medicinal chemistry. Its potential applications can be explored in the development of novel therapeutic agents, as the cycloheptane moiety can confer desirable pharmacokinetic properties, while the benzyl group offers a site for further functionalization. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, a detailed synthesis protocol based on established chemical principles, and its key physicochemical properties.
Chemical Structure and Nomenclature
The structural formula of this compound consists of a seven-membered cycloalkane ring (cycloheptane). A benzyl group (-CH₂Ph) and a hydroxyl group (-OH) are attached to the same carbon atom (position 1) of the cycloheptyl ring.
Structural Formula:
(A 2D representation of the chemical structure)
IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]
Molecular Formula: C₁₄H₂₀O[1]
CAS Number: 4006-73-9[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.
| Property | Value |
| Molecular Weight | 204.31 g/mol [1] |
| Appearance | Colorless liquid (presumed based on analogous compounds) |
| Melting Point | 46.5 °C[1] |
| Boiling Point | 157-160 °C at 11 Torr[1] |
| Density | 1.032 g/cm³[1] |
| Refractive Index | 1.548[1] |
Synthesis Protocol: Grignard Reaction
The most logical and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, benzylmagnesium halide, to a ketone, cycloheptanone. The expertise behind this choice lies in the high reactivity and commercial availability of the starting materials, leading to a high-yielding and reliable synthesis.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound via Grignard reaction.
Step-by-Step Methodology
Materials:
-
Benzyl bromide (or benzyl chloride)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent (Benzylmagnesium Bromide):
-
All glassware must be oven-dried to ensure anhydrous conditions. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.
-
Dissolve benzyl bromide in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the benzyl bromide solution to the magnesium. The reaction is initiated by the appearance of turbidity and gentle refluxing of the solvent. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-black solution is the benzylmagnesium bromide Grignard reagent.
-
-
Reaction with Cycloheptanone:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Dissolve cycloheptanone in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the cycloheptanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts. Alternatively, dilute hydrochloric acid can be used.
-
If a precipitate forms, it can be dissolved by adding more of the acidic solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the methylene protons (-CH₂-) of the benzyl group, and a series of multiplets for the cycloheptyl ring protons. A singlet for the hydroxyl proton would also be present, which is typically exchangeable with D₂O.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the methylene carbon of the benzyl group, the quaternary carbon of the cycloheptyl ring attached to the hydroxyl and benzyl groups, and the remaining methylene carbons of the cycloheptyl ring.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a water molecule and cleavage of the benzyl group.
Conclusion
This technical guide provides a detailed overview of this compound, a molecule with potential for further exploration in chemical and pharmaceutical research. The provided synthesis protocol, based on the well-established Grignard reaction, offers a reliable method for its preparation. The physicochemical and predicted spectroscopic data serve as a valuable resource for its identification and characterization. This information is intended to support researchers and scientists in their endeavors to synthesize and utilize this and related compounds in the development of new chemical entities.
References
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PubChem. 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-benzylcycloheptan-1-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-benzylcycloheptan-1-ol, a tertiary alcohol. Due to the absence of a proton on the carbinol carbon, the characterization of tertiary alcohols presents a unique challenge, making NMR spectroscopy an indispensable tool for unambiguous identification.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected spectral features, a robust experimental protocol for data acquisition, and insights into the application of advanced NMR techniques. As no complete, formally assigned spectrum for this specific molecule is readily available in surveyed literature, this guide is framed as a predictive analysis based on foundational NMR principles and spectral data from analogous structures.
Introduction to the Structural Elucidation of this compound
This compound is an organic compound featuring a cycloheptyl ring and a benzyl group attached to a tertiary carbinol center. The unequivocal confirmation of its molecular structure is paramount for its application in research and development. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound. We will explore the characteristic chemical shifts and coupling patterns of the aromatic protons of the benzyl group, the unique behavior of the benzylic methylene protons, the complex signals from the cycloheptyl ring, and the distinctive signature of the tertiary hydroxyl group.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct regions corresponding to the aromatic, benzylic, cycloheptyl, and hydroxyl protons.
Aromatic Protons (C10-H to C14-H)
The five protons on the monosubstituted benzene ring typically appear in the range of δ 7.0-7.5 ppm.[2] Their specific chemical shifts and multiplicities are influenced by the electron-donating alkyl substituent.
-
Ortho-protons (C10-H, C14-H): These are expected to be the most downfield of the aromatic signals due to their proximity to the substituent. They should appear as a multiplet, likely resembling a doublet.
-
Meta-protons (C11-H, C13-H): These protons will likely appear as a multiplet, often a triplet or doublet of doublets, at a chemical shift slightly upfield from the ortho-protons.
-
Para-proton (C12-H): This proton is typically the most shielded of the aromatic protons and is expected to appear as a triplet upfield of the ortho and meta signals.
Benzylic Protons (C8-H₂)
A key diagnostic feature in the spectrum is the signal for the benzylic methylene protons. The adjacent carbinol carbon (C1) is a stereocenter, rendering the two benzylic protons chemically non-equivalent. This phenomenon is known as diastereotopicity.[3][4]
-
Appearance: Instead of a singlet, these protons are expected to give rise to two separate signals.
-
Coupling: These two protons will couple to each other (geminal coupling), resulting in a pair of doublets, often referred to as an "AB quartet".[5] The expected chemical shift for benzylic protons is in the range of δ 2.2-3.0 ppm.[6]
Cycloheptyl Protons (C2-H₂ to C7-H₂)
The twelve protons on the seven-membered cycloheptane ring will produce a complex and overlapping series of multiplets.
-
Chemical Shift: These signals are expected in the aliphatic region, typically between δ 1.2-2.0 ppm.
-
Complexity: Due to the conformational flexibility of the cycloheptane ring and extensive spin-spin coupling between adjacent and geminal protons, resolving individual signals is challenging. The protons on C2 and C7, being adjacent to the quaternary carbon, may be slightly deshielded compared to the other ring protons.
Hydroxyl Proton (C1-OH)
The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) and depends on factors such as concentration, solvent, and temperature.[7]
-
Appearance: It usually appears as a broad singlet due to rapid chemical exchange.
-
Confirmation: The identity of the -OH peak can be unequivocally confirmed by performing a "D₂O shake". After adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the hydroxyl proton exchanges with deuterium, causing the peak to disappear.[8][9]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this compound, 10 distinct signals are predicted (seven for the cycloheptyl ring and benzyl group carbons, and three for the remaining unique aromatic carbons).
Aromatic and Benzylic Carbons
The chemical shifts of the benzene ring carbons are well-established.
-
C-ipso (C9): The substituted carbon, δ ~140-145 ppm.
-
C-ortho (C10, C14) & C-meta (C11, C13): δ ~128-130 ppm.
-
C-para (C12): δ ~125-127 ppm.
-
Benzylic Carbon (C8): Expected around δ 40-50 ppm.
Cycloheptyl Carbons
The seven carbons of the cycloheptane ring will have distinct chemical shifts.
-
Carbinol Carbon (C1): This quaternary carbon, bonded to oxygen, will be significantly downfield, predicted in the range of δ 70-80 ppm.[10]
-
Ring Carbons (C2-C7): The methylene carbons of the cycloheptane ring are expected in the range of δ 25-45 ppm. The carbons alpha to the quaternary center (C2, C7) will likely be the most downfield in this group, followed by the beta (C3, C6) and gamma (C4, C5) carbons. For unsubstituted cycloheptane, the single peak appears at δ 28.6 ppm.[11][12]
DEPT-135/90 Analysis
To aid in the assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.
-
DEPT-135: Will show positive signals for CH carbons (aromatic C10-C14) and negative signals for CH₂ carbons (benzylic C8 and cycloheptyl C2-C7). Quaternary carbons (C1, C9) will be absent.
-
DEPT-90: Will only show signals for CH carbons (aromatic C10-C14).
Summary of Predicted Spectral Data
The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound.
| Assignment | Atom No. | ¹H NMR Prediction | ¹³C NMR Prediction | DEPT-135 |
| Phenyl | C10-H, C11-H, C12-H, C13-H, C14-H | δ 7.0-7.5 (m) | ||
| Phenyl (para) | C12 | δ 125-127 | Positive | |
| Phenyl (ortho/meta) | C10, C11, C13, C14 | δ 128-130 | Positive | |
| Phenyl (ipso) | C9 | δ 140-145 | Absent | |
| Benzylic | C8-H₂ | δ 2.2-3.0 (ABq) | δ 40-50 | Negative |
| Carbinol | C1 | δ 70-80 | Absent | |
| Hydroxyl | OH | δ 0.5-5.0 (br s) | ||
| Cycloheptyl (α) | C2-H₂, C7-H₂ | δ 1.2-2.0 (m) | δ 35-45 | Negative |
| Cycloheptyl (β, γ) | C3-H₂, C4-H₂, C5-H₂, C6-H₂ | δ 1.2-2.0 (m) | δ 25-35 | Negative |
m = multiplet, ABq = AB quartet, br s = broad singlet
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard experimental workflow for NMR analysis.
Sample Preparation[13][14]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13]
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[14]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition Parameters[15]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[13]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (ns): 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Deuterium Exchange (D₂O Shake)[7][8]
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for ~30 seconds to ensure mixing.
-
Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare the two spectra; the disappearance of the broad singlet confirms its assignment as the hydroxyl proton.[9]
Conclusion
The structural characterization of this compound can be confidently achieved through a systematic analysis of its ¹H and ¹³C NMR spectra. The predicted key spectral features—including the distinct signals of the aromatic ring, the diastereotopic nature of the benzylic protons, the complex aliphatic envelope of the cycloheptyl ring, and the exchangeable hydroxyl proton—provide a detailed fingerprint of the molecule. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data to confirm these predictions. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy, is essential for the rigorous structural validation required in modern chemical research and drug development.
References
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
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R-NMR. SOP data acquisition. Available at: [Link]
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Alwsci. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
-
Seton Hall University. (2012). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Available at: [Link]
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OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
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Nanalysis. (2017). To D2O or not to D2O? Available at: [Link]
-
Seton Hall University. (2012). 200 MHz MR SOP manual. Available at: [Link]
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The NMR Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Available at: [Link]
-
Reddit. (2018). diastereotopic protons on NMR. Available at: [Link]
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LibreTexts Chemistry. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">
NMR Spectroscopy. Available at: [Link] -
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
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PubMed. (2004). QSAR study on 13C NMR chemical shifts on carbinol carbon atoms. Available at: [Link]
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ResearchGate. (2019). Diastereotopic protons in benzyl methylene of the DQZ. Available at: [Link]
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ResearchGate. (2007). 13 C NMR chemical shift comparisons of the carbinol carbons in methyl ester 6 (A) with those of model compounds (B). Available at: [Link]
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YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]
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The University of Liverpool Repository. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Available at: [Link]
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Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
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ResearchGate. (2020). Identifying Exchangeable Protons in a 1D NMR Spectrum by Spatially Selective Exchange‐Editing. Available at: [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]
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LibreTexts Chemistry. (2024). 5.4: Types of Protons. Available at: [Link]
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SpectraBase. Cycloheptane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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mass spectrometry analysis of 1-benzylcycloheptan-1-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-benzylcycloheptan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₁₃H₁₈O, MW: 190.28 g/mol )[1], a tertiary alcohol with a unique structure combining a benzyl group and a cycloheptyl ring. The content herein is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into method development, data interpretation, and troubleshooting. We will explore two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—and introduce chemical derivatization as a powerful strategy to enhance analytical performance. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Introduction: The Analytical Challenge of a Tertiary Alcohol
This compound presents a distinct analytical challenge due to its chemical nature. As a tertiary alcohol, it is prone to facile dehydration and often yields a weak or undetectable molecular ion under hard ionization conditions like Electron Ionization (EI)[2][3][4]. Its moderate polarity and lack of a readily ionizable functional group (other than through protonation or adduction) complicate analysis by soft ionization techniques such as Electrospray Ionization (ESI). This guide dissects these challenges and provides robust, field-proven methodologies to achieve reliable identification and characterization.
Workflow I: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a cornerstone for the analysis of volatile and semi-volatile compounds[5][6]. For this compound, this approach provides a detailed fragmentation pattern that serves as a molecular fingerprint.
The Rationale for EI-GC-MS
The high energy (typically 70 eV) of electron impact ionization induces extensive and reproducible fragmentation[6]. While this can make identifying the molecular ion challenging, the resulting fragment ions provide rich structural information. The key to successful analysis lies in understanding and predicting these fragmentation pathways.
Predicted EI Fragmentation Pathways for this compound
The fragmentation of this compound is primarily driven by two main processes: α-cleavage and dehydration[7][8].
-
α-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion[7][9]. For this compound, two primary α-cleavage events are possible:
-
Loss of the benzyl radical (•CH₂Ph), leading to a fragment at m/z 99 .
-
Loss of a cycloheptyl radical (•C₇H₁₃), leading to a fragment at m/z 95 .
-
-
Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, resulting in an [M-18]⁺• peak[2][7]. For this compound, this would correspond to a peak at m/z 172 .
-
Other Key Fragments: The benzyl group itself is a stable entity and can produce a prominent tropylium ion at m/z 91 . The cycloheptyl ring can undergo further fragmentation, often leading to a characteristic peak at m/z 57 , which is common for cyclic alcohols[2][10].
The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: EI-GC-MS
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
GC Parameters (Illustrative):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Interpretation: Expected Results
| m/z | Putative Fragment Identity | Expected Relative Intensity | Rationale |
| 190 | [M]⁺• (Molecular Ion) | Very Low / Absent | Tertiary alcohols often have unstable molecular ions[2][4]. |
| 172 | [M-H₂O]⁺• | Moderate | Facile loss of water (dehydration)[7]. |
| 99 | [C₇H₁₅O]⁺ | Moderate to High | α-cleavage with loss of benzyl radical. |
| 95 | [C₇H₇O]⁺ | Low to Moderate | α-cleavage with loss of cycloheptyl radical. |
| 91 | [C₇H₇]⁺ | High (often Base Peak) | Formation of the stable tropylium ion. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | High | Characteristic fragment from cyclic alcohol ring cleavage[10]. |
Workflow II: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile compounds or when preservation of the molecular ion is critical, LC-MS with ESI is the preferred method. However, the nonpolar character of this compound requires a tailored approach to achieve efficient ionization[11][12].
The Rationale for ESI-LC-MS and the Adduct Formation Imperative
ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) for basic compounds or deprotonated molecules ([M-H]⁻) for acidic compounds. This compound lacks a strongly basic site, making protonation inefficient. Instead, ionization is most effectively achieved through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺)[13][14]. The increased nonpolar character of the molecule can enhance its affinity for the surface of the ESI droplets, which can improve the ESI response[15][16][17].
Caption: ESI workflow emphasizing adduct formation for ionization.
Experimental Protocol: ESI-LC-MS
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
LC Parameters (Illustrative):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 10 mM Ammonium Acetate.
-
Gradient: 60% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: +3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-500.
-
Data Interpretation: Expected Results
The primary goal of the ESI analysis is to confirm the molecular weight. The use of ammonium acetate in the mobile phase is a deliberate choice to promote the formation of the ammonium adduct, which is often more stable and less prone to in-source fragmentation than the protonated molecule for this type of compound.
| m/z | Putative Ion Identity | Rationale |
| 208.1 | [M+NH₄]⁺ (190.28 + 18.03) | Ammonium adduct formation from the mobile phase additive[13]. |
| 213.1 | [M+Na]⁺ (190.28 + 22.99) | Sodium adduct, often observed from glassware or solvent impurities[18]. |
| 191.1 | [M+H]⁺ (190.28 + 1.01) | Protonated molecule, likely to be of low intensity. |
| 173.1 | [M-OH+2H]⁺ or [M-H₂O+H]⁺ | In-source fragment (loss of water), should be minimized by optimizing source conditions. |
Advanced Strategy: Chemical Derivatization for Enhanced Analysis
When inherent ionization is poor or fragmentation is uninformative, chemical derivatization can be employed to improve analytical outcomes[19][20]. Derivatization involves chemically modifying the analyte to introduce a feature that enhances its volatility (for GC-MS) or its ionization efficiency (for LC-MS).
Rationale for Derivatization
For this compound, derivatizing the hydroxyl group can:
-
For GC-MS: Create a more thermally stable and volatile compound (e.g., a silyl ether), reducing the likelihood of on-column degradation and potentially yielding a more prominent molecular ion.
-
For LC-MS: Introduce a permanently charged moiety or a group that is easily ionizable, thereby dramatically increasing ESI signal intensity[21][22].
Recommended Derivatization Protocol: Acylation for LC-MS Enhancement
A highly effective strategy is to react the alcohol with a reagent that introduces a permanently charged quaternary ammonium group.
-
Reagents: Bromoacetyl bromide and triethylamine.
-
Step 1 (Acylation): In a vial, dissolve ~1 mg of this compound in 200 µL of anhydrous dichloromethane. Add 1.5 equivalents of bromoacetyl bromide and stir for 1 hour at room temperature.
-
Step 2 (Quaternization): Add 3 equivalents of triethylamine to the reaction mixture. This reacts with the bromoacetate ester formed in Step 1 to create a quaternary ammonium salt[21].
-
Analysis: Dilute the reaction mixture directly in the mobile phase for LC-MS analysis. The derivatized product will have a permanent positive charge, leading to excellent ESI sensitivity.
The derivatized molecule will have a mass of m/z 318.2 , which will be the base peak in the positive ion ESI mass spectrum.
Conclusion
The mass spectrometric analysis of this compound requires a nuanced approach tailored to its chemical properties. For structural elucidation through fragmentation, EI-GC-MS is the method of choice, with expected key fragments at m/z 172, 99, 91, and 57. For accurate molecular weight determination, ESI-LC-MS in positive ion mode is superior, where the detection of adducts like [M+NH₄]⁺ (m/z 208.1) and [M+Na]⁺ (m/z 213.1) is the primary objective. The use of mobile phase additives is critical for successful ESI analysis. Finally, chemical derivatization offers a powerful tool to overcome challenges of poor ionization, providing a robust and highly sensitive method for quantification and confirmation. By understanding the principles outlined in this guide, researchers can confidently develop and execute analytical methods for this and structurally similar molecules.
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Maduray, K., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn Research Bank. [Link]
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An, J., & Tiraferri, A. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to non-polar character of small peptides. Analytical Chemistry, 73(19), 4632-4639. [Link]
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Li, G., et al. (2009). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry. PubMed. [Link]
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Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. [Link]
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Pardasani, R. T., et al. (2010). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Analytical Methods. [Link]
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Vinhal, J. O., et al. (2015). Electron-impact ionization of the simple alcohols. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (1S,2S)-2-benzylcycloheptan-1-ol. PubChem Compound Database. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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DELVE. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
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Watson, J. T., & Sparkman, O. D. (2007). Electron Ionization for GC–MS. LCGC International. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Comprehensive Guide to the Solubility of 1-benzylcycloheptan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the solubility characteristics of 1-benzylcycloheptan-1-ol, a tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its behavior in various organic solvents is crucial for the optimization of reaction conditions, purification strategies, and the development of formulation protocols. This document moves beyond a simple recitation of data to provide a foundational understanding of the physicochemical principles at play, coupled with validated methodologies for empirical solubility determination.
The Molecular Architecture and Its Implications for Solubility
At the heart of this compound's solubility profile is its amphiphilic nature. The molecule is comprised of a large, non-polar scaffold—consisting of a cycloheptyl ring and a benzyl group—and a single, highly polar functional group, the tertiary hydroxyl (-OH) group.
-
Non-polar Character: The cycloheptyl and benzyl rings are composed entirely of carbon-carbon and carbon-hydrogen bonds, making this substantial portion of the molecule hydrophobic. These regions interact favorably with non-polar solvents through London dispersion forces.
-
Polar Character: The hydroxyl group introduces polarity and the capacity for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor.
This structural duality dictates that the solubility of this compound is a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The widely-used heuristic "like dissolves like" provides a starting point for predicting this behavior.[1]
Theoretical Solubility Profile Across Solvent Classes
Based on its molecular structure, a predictive solubility profile can be constructed. The following table categorizes common organic solvents and rationalizes the expected solubility of this compound within each class.
| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |
| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The large non-polar surface area of the benzyl and cycloheptyl groups allows for strong van der Waals interactions with non-polar solvents, driving dissolution. Diethyl ether, while having a polar C-O bond, is dominated by its non-polar alkyl chains and can also accept a hydrogen bond from the solute's hydroxyl group. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Moderate | These solvents possess dipole moments and can act as hydrogen bond acceptors (via their oxygen atoms), allowing them to interact favorably with the hydroxyl group of this compound. Their organic character also effectively solvates the non-polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | While these solvents are excellent hydrogen bond donors and acceptors, their high polarity and strong self-association through hydrogen bonding may not be ideally suited to solvate the large, hydrophobic portions of the solute molecule. The hydrophobic effect can limit solubility compared to less polar solvents.[2] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low | In water, the energetic penalty of disrupting the strong water-water hydrogen bonding network to accommodate the large hydrophobic moiety is too great, making the compound insoluble.[2] While DMSO is a very strong polar aprotic solvent, the large non-polar part of the solute is expected to limit solubility significantly. |
A Validated Protocol for Experimental Solubility Determination
Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is the gold standard for reliably measuring the thermodynamic solubility of a compound.[3] It is a robust procedure designed to ensure that a true equilibrium between the solid compound and the solution is achieved.
Core Requirements
-
Analyte: this compound, solid (purity >98%)
-
Solvents: Selected organic solvents, analytical grade
-
Equipment: Analytical balance, screw-cap vials, thermostatically controlled orbital shaker, centrifuge, syringe filters (0.22 µm, PTFE or other solvent-compatible membrane), and a calibrated analytical instrument such as HPLC-UV or GC-FID.
Step-by-Step Methodology
-
Preparation of Slurries: Add an excess of solid this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of solid must be visible to ensure that the solution reaches saturation.[4]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4] A preliminary time-course study can be run to confirm when the concentration of the dissolved solid reaches a plateau.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a syringe filter into a clean vial. Perform a precise, gravimetric dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV). Determine the concentration of this compound by comparing the instrument response to a calibration curve prepared from standards of known concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in units such as mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Practical Recommendations
The solubility profile of this compound is governed by its amphiphilic structure, leading to high solubility in non-polar and moderately polar aprotic solvents, and lower solubility in highly polar, protic solvents like water. For practical applications, this suggests:
-
Reaction Chemistry: Solvents like THF or Toluene are excellent choices for conducting reactions involving this compound, as they will readily dissolve the compound and facilitate homogeneous reaction kinetics.
-
Purification: The poor solubility in non-polar alkanes (like hexane) relative to moderately polar solvents (like ethyl acetate) can be exploited for purification by column chromatography. Furthermore, its insolubility in water is advantageous for performing aqueous workups to remove water-soluble impurities.
-
Crystallization: A solvent system for crystallization could involve dissolving the compound in a good solvent (e.g., acetone or ethyl acetate) and then slowly adding a poor solvent or anti-solvent (e.g., hexane or water) to induce precipitation of the purified solid.
While this guide provides a strong predictive framework, it is imperative for researchers to perform empirical measurements using the validated protocol described herein to obtain precise quantitative data for their specific conditions and applications.
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Introduction: The Versatility of the Indazole Scaffold
An In-depth Technical Guide to 3-Methyl-1H-indazole (CAS 4006-73-9) for Drug Discovery and Development Professionals
3-Methyl-1H-indazole, identified by CAS number 4006-73-9, is a heterocyclic aromatic organic compound. It belongs to the indazole family, which are bicyclic structures composed of a benzene ring fused to a pyrazole ring. The indazole core is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Many indazole-containing compounds have demonstrated potential as therapeutic agents, exhibiting antidepressant, anti-inflammatory, analgesic, antipyretic, anti-tumor, and anti-HIV properties.[1]
This guide provides a comprehensive overview of 3-Methyl-1H-indazole, including its chemical properties, synthesis, applications, and a list of potential suppliers. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methyl-1H-indazole is provided in the table below.
| Property | Value | Source |
| CAS Number | 4006-73-9 | PubChem[2] |
| Molecular Formula | C₈H₈N₂ | PubChem[2] |
| Molecular Weight | 132.16 g/mol | PubChem[2] |
| Appearance | Off-white to light brown solid | ChemicalBook[3] |
| Melting Point | 113°C | ChemicalBook[3] |
| Boiling Point | 234.08°C (estimate) | ChemicalBook[3] |
| SMILES | CC1=C2C=CC=CC2=NN1 | PubChem[2] |
| InChI | 1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | PubChem[2], Sigma-Aldrich[4] |
Chemical Structure
Caption: 2D structure of 3-Methyl-1H-indazole.
Synthesis and Reactivity
3-Methyl-1H-indazole is an important intermediate in organic synthesis.[1][5] A common synthetic route involves the reaction of 2-aminoacetophenone.[1][6][7]
A patented synthesis process describes the following steps:
-
Nitration of Acetophenone: Acetophenone is added to a mixture of sulfuric and nitric acid, followed by the addition of calcium metasilicate powder, to produce 2-nitroacetophenone.[1][7] The use of calcium silicate as a catalyst is noted to significantly increase the yield.[1]
-
Reduction to Amine: The 2-nitroacetophenone is then reacted with iron powder and ammonium chloride to synthesize 2-aminoacetophenone.[1][7]
-
Cyclization to Indazole: The 2-aminoacetophenone is added to hydrochloric acid, followed by the addition of an aqueous solution of sodium nitrite (NaNO₂).[6][7] This is followed by the addition of a hydrochloric acid solution of stannous chloride (SnCl₂·H₂O). The resulting mixture is then added to ice water, and the filtrate is adjusted to an alkaline pH to precipitate the 3-Methyl-1H-indazole.[1][6][7]
This synthetic pathway is considered suitable for large-scale industrial production.[1]
Synthesis Workflow
Caption: General synthesis workflow for 3-Methyl-1H-indazole.
3-Methyl-1H-indazole serves as a precursor for the preparation of other important compounds, such as 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole.[3][5]
Applications in Research and Development
The indazole scaffold is of significant interest in pharmaceutical research due to its presence in various biologically active molecules.[8]
-
Anti-inflammatory and Antimicrobial Properties: Derivatives of 3-Methyl-1H-indazole have been shown to possess anti-inflammatory properties in vitro by inhibiting neutrophil chemotaxis.[3][5] Additionally, certain derivatives have demonstrated antibacterial activity against both Bacillus subtilis and Escherichia coli.[3][5]
-
Histamine H3 Receptor Inhibition: 3-Methyl-1H-indazole has been shown to inhibit histamine H3 receptor activity, suggesting potential therapeutic applications in eye diseases and bladder cancer.[3][5]
-
Intermediate for Kinase Inhibitors: While a related compound, 3-methyl-6-nitro-1H-indazole, is a key starting material for the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, this highlights the importance of the substituted indazole core in the development of targeted cancer therapies.[9]
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and characterization of 3-Methyl-1H-indazole and its derivatives.[10]
Spectroscopic Data Summary
| Technique | Key Data Points | Source |
| ¹H NMR | Characteristic signals for the aromatic protons of the indazole ring and the methyl group. | Benchchem[11] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the bicyclic ring system and the methyl group. | PubChem[2] |
| Mass Spectrometry (GC-MS) | Top peaks observed at m/z 132 and 131. | PubChem[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and C-H stretching, and aromatic C=C bending. | Supporting Information[12] |
General Protocol for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
IR Spectroscopy: A thin film of the solid compound can be prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the sample in a volatile solvent, applying it to the plate, and allowing the solvent to evaporate.[10]
Generalized Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-1H-indazole is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a poison center or doctor if you feel unwell.[2]
-
Rinse mouth.[2]
-
Dispose of contents/container to an approved waste disposal plant.[13]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to use appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[13]
Suppliers
3-Methyl-1H-indazole is available from various chemical suppliers. The following is a non-exhaustive list of potential suppliers:
| Supplier | Notes |
| Sigma-Aldrich | Offers the product for early discovery research.[4] |
| ChemicalBook | Provides information and lists multiple suppliers.[5] |
| Apollo Scientific | Lists related indazole derivatives.[14] |
| Hyma Synthesis Pvt. Ltd. | Lists 3-dimethyl-1H-indazole, likely a typo for 3-methyl-1H-indazole.[15] |
| ChemUniverse | Lists related indazole carboxylic acids.[16] |
| ECHEMI | Lists the CAS number with a different compound name, indicating potential for multiple compounds sharing this number or database errors.[17][18] |
Disclaimer: Supplier information may change. It is recommended to verify the product specifications and availability directly with the suppliers.
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A Technical Guide to the Reactivity of the Benzylic Position in 1-Benzylcycloheptan-1-ol
Abstract
The benzylic position, the carbon atom directly attached to a benzene ring, exhibits unique and heightened reactivity due to the resonance stabilization of reaction intermediates.[1][2] This guide provides an in-depth technical analysis of the potential reactivity of the benzylic position in 1-benzylcycloheptan-1-ol, a tertiary benzylic alcohol. We will explore the structural and electronic factors that govern its transformations, focusing on key reaction classes including acid-catalyzed dehydration, oxidative stability, and hydrogenolytic cleavage. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the chemical behavior of such scaffolds for applications in medicinal chemistry and synthetic route design.
Introduction: The Unique Nature of the Benzylic Position
The carbon atom adjacent to a benzene ring is termed the "benzylic position".[3][4] This position is a focal point of chemical reactivity because any intermediate formed at this site—be it a carbocation, a radical, or a carbanion—can be effectively stabilized through resonance with the adjacent aromatic π-system.[3][5] This delocalization of charge or unpaired electrons significantly lowers the activation energy for many reactions compared to their non-benzylic aliphatic counterparts.[6]
The subject of this guide, this compound (CAS 1944-01-0), presents a particularly interesting case study.[7] It incorporates two key structural features that dictate its reactivity:
-
A Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This sterically hindered environment and the absence of a hydrogen atom on the carbinol carbon precludes typical oxidation pathways.
-
A Benzylic Position: The alcohol-bearing carbon is also a benzylic carbon. This structural element is paramount, as it enables the formation of a highly stabilized tertiary benzylic carbocation upon protonation and loss of water.
This guide will dissect the principal reactions stemming from this unique combination of structural motifs.
Acid-Catalyzed Dehydration: A Facile Pathway to Alkenes
The presence of a tertiary alcohol functionality makes this compound highly susceptible to acid-catalyzed dehydration. This reaction proceeds readily via an E1 (Elimination, Unimolecular) mechanism, driven by the formation of a stable carbocation intermediate.[8]
Mechanistic Rationale
The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid (e.g., H₂SO₄, TsOH), converting the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[9] Subsequent departure of a water molecule generates a tertiary benzylic carbocation. This intermediate is exceptionally stable due to the combined effects of hyperconjugation from the cycloheptyl ring and, more significantly, resonance delocalization of the positive charge into the phenyl ring.[1] A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene.
Given the structure of this compound, two primary alkene products are possible, with the more substituted alkene being the major product according to Zaitsev's rule.[10]
Experimental Protocol: Dehydration of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable non-polar solvent such as toluene (approx. 0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O, 0.05 eq). The choice of a non-nucleophilic acid is critical to prevent SN1 side reactions.[9]
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Upon completion (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkene.
Reactivity Towards Oxidation
The oxidation of benzylic positions is a common transformation in organic synthesis. However, the outcome is highly dependent on the substitution at the benzylic carbon.
Resistance to Standard Benzylic Oxidation
A crucial requirement for the oxidation of an alkylbenzene side-chain to a carboxylic acid using strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ is the presence of at least one benzylic hydrogen atom.[6][11] Since the benzylic carbon in this compound is quaternary (a tertiary alcohol), it lacks a benzylic hydrogen. Consequently, it is resistant to these standard oxidative conditions. This lack of reactivity can be a strategic advantage in complex molecule synthesis, where the stability of this moiety can be exploited.
| Benzylic Position | Presence of Benzylic H? | Reactivity with KMnO₄ / H⁺ | Product |
| Primary (e.g., Toluene) | Yes | High | Benzoic Acid |
| Secondary (e.g., Ethylbenzene) | Yes | High | Benzoic Acid |
| Tertiary (e.g., tert-Butylbenzene) | No | Unreactive | No Reaction[11] |
| This compound | No | Unreactive | No Reaction |
Table 1: Reactivity of various benzylic positions with strong oxidizing agents.
Potential for Oxidative C-C Cleavage
While direct oxidation of the alcohol is not feasible under standard conditions, extremely harsh oxidative conditions could potentially lead to the cleavage of the C-C bonds of the cycloheptyl ring or the bond between the ring and the benzyl group. Such transformations are generally non-selective and of limited synthetic utility. Milder, more selective reagents for oxidizing tertiary alcohols exist, but often involve different mechanisms not specific to the benzylic position. For instance, certain manganese-based reagents can oxidize benzylic alcohols, but their efficacy with tertiary systems is limited.[12][13]
Hydrogenolysis: Cleavage of the Benzylic C-O Bond
The benzylic C-O bond in this compound is susceptible to cleavage under hydrogenolysis conditions. This reaction, often referred to as debenzylation, is a powerful tool for removing benzyl protecting groups and can be used here to reduce the alcohol to the corresponding hydrocarbon.[14]
Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenation is a convenient and milder alternative to using high-pressure hydrogen gas.[15] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or an alcohol like 2-propanol, transfers hydrogen to the substrate in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C).[16][17] This process effectively reduces the C-O bond, replacing the hydroxyl group with a hydrogen atom to yield benzylcycloheptane.
Experimental Protocol: Catalytic Transfer Hydrogenolysis
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Palladium on Carbon (10 mol % by weight) in methanol.
-
Hydrogen Donor: To this suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent, the resulting crude benzylcycloheptane can be purified by column chromatography if necessary.
Summary and Outlook
The reactivity of the benzylic position in this compound is dominated by its nature as a tertiary alcohol. The key transformations are summarized below:
| Reaction Type | Reagents | Key Intermediate | Major Product |
| Acid-Catalyzed Dehydration | H₂SO₄ or TsOH, heat | Tertiary Benzylic Carbocation | 1-Benzylcyclohept-1-ene |
| Oxidation | KMnO₄ or Na₂Cr₂O₇ | N/A (unreactive) | No Reaction |
| Hydrogenolysis | Pd/C, Ammonium Formate | Surface-adsorbed species | Benzylcycloheptane |
For professionals in drug development, understanding this reactivity profile is crucial. The stability of this scaffold to oxidation suggests it could be a metabolically robust core. Conversely, its propensity for acid-catalyzed dehydration indicates potential instability in acidic environments, such as the stomach, which could be a critical factor in drug design and formulation. The ability to selectively remove the hydroxyl group via hydrogenolysis also provides a synthetic entry point to the corresponding saturated hydrocarbon scaffold. This comprehensive understanding allows for the rational design of new chemical entities and the prediction of their chemical behavior in both synthetic and biological contexts.
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Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567-580. Available at: [Link]
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White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18374-18379. Available at: [Link]
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JoVE. (n.d.). Reactions at the Benzylic Position: Oxidation and Reduction. Retrieved from [Link]
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Movassaghi, M., & Hunt, D. K. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(6), 1486-1489. Available at: [Link]
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Oxidation of Alcohols (Benzyl Alcohol & Allylic Alcohol with MnO2). (2020, July 6). YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, June 23). Acid-Catalyzed Dehydration. YouTube. Retrieved from [Link]
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Khan Academy. (2013, July 9). Reactions at the benzylic position. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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Punthasee, P. (2024, January 9). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. Retrieved from [Link]
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Allen. (n.d.). Predict the major product of acid catalysed dehydration of (i) 1-methylcyclohexanol and (ii) butan-1-ol. Retrieved from [Link]
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Kadrowski, B. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. Retrieved from [Link]
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Dardonville, C., & Goya, P. (2005). One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters. The Journal of Organic Chemistry, 70(17), 6925–6928. Available at: [Link]
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SN Singh Chemistry. (2023, November 27). Major product of acid catalysed dehydration of 1- Methyl cyclohexan -1- ol & Butan-1-ol. YouTube. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-benzylcycloheptan-1-ol via Grignard Reaction: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of the tertiary alcohol, 1-benzylcycloheptan-1-ol, utilizing the Grignard reaction. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a robust method for creating complex molecular architectures.[1] This application note details the in-situ preparation of benzylmagnesium chloride followed by its nucleophilic addition to cycloheptanone. We will delve into the mechanistic underpinnings, critical safety considerations, a step-by-step experimental protocol, and methods for purification and characterization of the final product.
Introduction: The Significance of the Grignard Reaction in Tertiary Alcohol Synthesis
The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains one of the most powerful and versatile tools in synthetic organic chemistry.[1] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[1][2][3] The reaction of a Grignard reagent with a ketone is a direct and efficient pathway to tertiary alcohols, which are important structural motifs in numerous natural products and pharmaceutical compounds.[1][4]
In this protocol, we focus on the synthesis of this compound. This is achieved through the reaction of benzylmagnesium chloride, a benzylic Grignard reagent, with cycloheptanone. The benzyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the cycloheptanone.[5][6] A subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.[5][7]
Reaction Mechanism and Key Considerations
The Grignard reaction proceeds via a nucleophilic addition mechanism.[3] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[6]
Step 1: Formation of the Grignard Reagent. Benzyl chloride reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form benzylmagnesium chloride.[8]
Step 2: Nucleophilic Addition. The nucleophilic benzyl carbanion attacks the electrophilic carbonyl carbon of cycloheptanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.
Step 3: Protonation (Workup). The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, which protonates the alkoxide to yield the final tertiary alcohol product, this compound.[5][9]
Critical Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[10][11] Any moisture will protonate and destroy the Grignard reagent, leading to reaction failure.[11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. They are crucial for solvating and stabilizing the Grignard reagent. THF is often preferred due to its higher boiling point and better ability to solvate the organomagnesium species.[13][14]
-
Initiation: The reaction between the organic halide and magnesium metal can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of a pre-formed Grignard solution can help activate the magnesium surface.[10][15]
-
Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic processes.[10] Proper temperature control, often using an ice bath, is essential to prevent runaway reactions.[13]
Safety Precautions
The Grignard reaction presents several significant hazards that must be carefully managed.
-
Flammability: Diethyl ether and THF are extremely flammable and volatile.[10] All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present in the laboratory.[10][13]
-
Exothermic Reaction: The reaction can become vigorous and difficult to control if reagents are added too quickly.[13] Always have an ice-water bath readily available to cool the reaction if necessary.[10]
-
Water Reactivity: Magnesium metal and Grignard reagents react violently with water, releasing flammable hydrogen gas.[16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[13][14]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Magnesium Turnings | 24.31 | 1.82 g | 0.075 mol | Reagent Grade | (e.g., Sigma-Aldrich) |
| Iodine | 253.81 | 1 small crystal | - | Reagent Grade | (e.g., Sigma-Aldrich) |
| Benzyl Chloride | 126.58 | 8.86 g (7.9 mL) | 0.070 mol | ≥99% | (e.g., Sigma-Aldrich) |
| Cycloheptanone | 112.17 | 5.61 g (5.9 mL) | 0.050 mol | ≥98% | (e.g., Sigma-Aldrich) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | ≥99.9%, DriSolv® | (e.g., MilliporeSigma) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | ~100 mL | - | - | - |
| Diethyl Ether | 74.12 | ~100 mL | - | Anhydrous | (e.g., Fisher Scientific) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - | (e.g., VWR) |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Preparation of the Benzylmagnesium Chloride Grignard Reagent
-
Apparatus Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon gas to ensure all moisture is removed, then allow it to cool to room temperature under the inert atmosphere.[12][13]
-
Magnesium Addition: Place the magnesium turnings (1.82 g) and a single crystal of iodine into the cooled flask.
-
Solvent Addition: Add approximately 30 mL of anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of benzyl chloride (7.9 mL) in 50 mL of anhydrous THF. Add a small portion (about 5 mL) of this solution to the magnesium suspension. The reaction mixture should be gently stirred.
-
Reaction Start: The initiation of the reaction is indicated by the disappearance of the brown iodine color and the spontaneous refluxing of the THF.[15] If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, remove the heat source.
-
Grignard Formation: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This is an exothermic process, so an ice bath may be needed to control the reaction rate.
-
Completion: After the addition is complete, stir the grayish, cloudy solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]
Part B: Reaction with Cycloheptanone
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Solution: In a separate flask, dissolve cycloheptanone (5.9 mL) in 40 mL of anhydrous THF.
-
Reaction: Add the cycloheptanone solution dropwise to the stirred Grignard reagent at 0 °C. A noticeable increase in viscosity or a color change may be observed.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cycloheptanone is consumed.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~100 mL).[17] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts. Caution: This process is exothermic and may release flammable gases.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid at room temperature.
Visualization of Workflow and Mechanism
Grignard Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction for tertiary alcohol synthesis.
Characterization
The identity and purity of the synthesized this compound (CAS 1944-01-0) can be confirmed using standard analytical techniques:[18][19][20]
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the characteristic broad O-H stretch of the alcohol functional group (typically around 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product (190.28 g/mol ).[18][20]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface. | - Ensure all glassware is meticulously flame-dried and solvents are anhydrous.- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Crush the magnesium turnings slightly with a dry glass rod. |
| Low product yield | - Incomplete formation of the Grignard reagent.- Grignard reagent quenched by moisture or acidic impurities.- Incomplete reaction with the ketone. | - Ensure all magnesium has reacted before adding the ketone.- Use high-purity, anhydrous reagents and solvents.- Increase the reaction time or gently warm the reaction mixture after the ketone addition. |
| Formation of biphenyl byproduct | - Wurtz-type coupling of the benzyl Grignard with unreacted benzyl chloride. | - Ensure slow, controlled addition of the benzyl chloride to maintain a low concentration relative to magnesium. |
| Emulsion during workup | - Formation of magnesium salts. | - Add more of the quenching solution or dilute with water. Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Grignard reaction. By carefully adhering to the described procedures, particularly with respect to maintaining anhydrous conditions and controlling the reaction temperature, researchers can successfully synthesize this tertiary alcohol in good yield. The Grignard reaction remains an indispensable tool in organic synthesis, and a thorough understanding of its practical considerations is crucial for its successful application in the laboratory.
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The Versatile Precursor: Harnessing 1-Benzylcycloheptan-1-ol in the Synthesis of Novel Scaffolds
Abstract
This comprehensive guide explores the synthetic utility of 1-benzylcycloheptan-1-ol, a tertiary alcohol that serves as a versatile precursor for a variety of organic transformations. We provide detailed application notes and step-by-step protocols for key reactions, including its synthesis via the Grignard reaction, acid-catalyzed dehydration to form cycloheptylidenemethylbenzene, and a strategic acid-catalyzed rearrangement yielding spiro[cycloheptane-1,1'-indan]. The underlying mechanisms of these transformations are elucidated, with a particular focus on the principles of carbocation chemistry and intramolecular Friedel-Crafts reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this accessible building block for the creation of novel cycloheptane-containing and spirocyclic frameworks.
Introduction: The Synthetic Potential of this compound
The cycloheptane ring is a structural motif present in a range of natural products and pharmacologically active compounds. Its inherent conformational flexibility presents both a challenge and an opportunity in medicinal chemistry. This compound, with its tertiary alcohol functionality and appended benzyl group, is a strategic starting material for accessing a variety of more complex molecular architectures. The presence of the benzylic moiety opens avenues for intramolecular cyclizations and rearrangements, leading to valuable spirocyclic and fused-ring systems. This guide will detail the synthesis of the precursor itself and subsequently explore its transformation into key derivatives.
Synthesis of the Precursor: this compound via Grignard Reaction
The most direct and efficient method for the synthesis of this compound is the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] This reaction involves the nucleophilic addition of a benzylmagnesium halide to the electrophilic carbonyl carbon of cycloheptanone.[3][4]
Underlying Principles
The Grignard reagent, in this case, benzylmagnesium chloride or bromide, is prepared by the reaction of magnesium metal with the corresponding benzyl halide in an anhydrous ether solvent. The polarity of the carbon-magnesium bond renders the benzylic carbon nucleophilic. This nucleophile readily attacks the carbonyl carbon of cycloheptanone. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the desired tertiary alcohol.[1][3]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Benzyl Chloride | 126.58 | 12.66 g (11.5 mL) | 0.10 |
| Cycloheptanone | 112.17 | 10.1 g (10.6 mL) | 0.09 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Hexanes | - | - | - |
| Ethyl Acetate | - | - | - |
Procedure:
-
Grignard Reagent Preparation: All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of benzyl chloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the benzyl chloride solution is added to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
Reaction with Cycloheptanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cycloheptanone (0.9 equivalents) in 50 mL of anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 75-85%.
Application I: Dehydration to Cycloheptylidenemethylbenzene
A fundamental reaction of tertiary alcohols is acid-catalyzed dehydration to form alkenes. In the case of this compound, this provides a straightforward route to cycloheptylidenemethylbenzene, a potentially valuable intermediate for further functionalization.
Mechanistic Rationale
The reaction proceeds via an E1 mechanism. The hydroxyl group is protonated by a strong acid (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water). Departure of water generates a tertiary carbocation. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
// Nodes Start [label="this compound"]; Protonated_Alcohol [label="Protonated Alcohol"]; Carbocation [label="Tertiary Carbocation"]; Product [label="Cycloheptylidenemethylbenzene"];
// Edges Start -> Protonated_Alcohol [label="+ H+"]; Protonated_Alcohol -> Carbocation [label="- H2O"]; Carbocation -> Product [label="- H+"]; }
Experimental Protocol: Synthesis of Cycloheptylidenemethylbenzene
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 190.28 | 9.51 g | 0.05 |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated aq. NaHCO3 | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a round-bottom flask containing this compound (1.0 equivalent), add concentrated sulfuric acid dropwise with stirring at 0 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
The reaction mixture is cooled to room temperature and poured into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation or column chromatography.
Application II: Acid-Catalyzed Rearrangement to Spiro[cycloheptane-1,1'-indan]
One of the more synthetically valuable transformations of this compound is its acid-catalyzed rearrangement to form the spirocyclic compound, spiro[cycloheptane-1,1'-indan]. This reaction proceeds through an intramolecular Friedel-Crafts alkylation.[2][4][5] Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures.
Mechanistic Insights
Similar to the dehydration reaction, the first step is the formation of the tertiary carbocation. Instead of elimination, the carbocation can act as an electrophile in an intramolecular electrophilic aromatic substitution (Friedel-Crafts) reaction.[2][4] The electron-rich benzene ring attacks the carbocation, leading to the formation of a new carbon-carbon bond and a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the benzene ring to yield the final product.
// Nodes Start [label="this compound"]; Protonation [label="Protonation of Hydroxyl Group\n(+ H+)"]; Carbocation_Formation [label="Formation of Tertiary Carbocation\n(- H2O)"]; Friedel_Crafts [label="Intramolecular Friedel-Crafts Alkylation"]; Deprotonation [label="Deprotonation & Aromatization\n(- H+)"]; Product [label="Spiro[cycloheptane-1,1'-indan]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protonation; Protonation -> Carbocation_Formation; Carbocation_Formation -> Friedel_Crafts; Friedel_Crafts -> Deprotonation; Deprotonation -> Product; }
Experimental Protocol: Synthesis of Spiro[cycloheptane-1,1'-indan]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 190.28 | 9.51 g | 0.05 |
| Polyphosphoric Acid (PPA) | - | ~20 g | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated aq. NaHCO3 | 84.01 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
In a round-bottom flask, this compound (1.0 equivalent) is dissolved in dichloromethane.
-
Polyphosphoric acid is added to the solution with vigorous stirring. The amount of PPA should be sufficient to create a stirrable slurry.
-
The mixture is stirred at room temperature for 4-6 hours. The reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured over crushed ice with stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude product, which can be purified by column chromatography on silica gel (eluting with hexanes).
Prospective Applications: Oxidation and Further Derivatization
While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bonds. However, specific oxidation of the benzyl C-H bonds or other transformations of the aromatic ring could be explored. The alkene and spirocycle products described above are also versatile intermediates for further synthetic manipulations, opening the door to a wide range of novel compounds with potential applications in materials science and medicinal chemistry. For instance, the benzyl group in various molecular frameworks has been associated with a range of biological activities.[6][7]
Conclusion
This compound is a readily accessible and highly versatile precursor in organic synthesis. The protocols detailed in this guide for its synthesis, dehydration, and rearrangement into a spirocyclic indan derivative provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to generate both unsaturated and complex polycyclic systems from a common starting material underscores the strategic importance of this compound in the design and synthesis of novel molecular entities.
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The Untapped Potential of 1-Benzylcycloheptan-1-ol: A Scaffold for Future Drug Discovery
In the vast and ever-expanding universe of chemical scaffolds utilized in medicinal chemistry, the quest for novel three-dimensional structures that can unlock new biological targets and improve pharmacological properties is relentless. While scaffolds like piperidine and cyclopropane are well-trodden ground in numerous marketed drugs, a wealth of untapped potential lies in less-explored molecular frameworks.[1][2] One such scaffold, with intriguing, yet underexplored, potential is 1-benzylcycloheptan-1-ol .
This application note serves as a forward-looking guide for researchers, scientists, and drug development professionals. In the absence of extensive literature on this specific molecule, we will extrapolate from established principles of medicinal chemistry and the known roles of analogous structures to illuminate the potential applications of the this compound scaffold. We will provide a theoretical framework for its synthesis, derivatization, and evaluation, positioning it as a promising starting point for novel drug discovery programs.
The 1-Benzylcycloalkanol Moiety: A Foundation for Exploration
The core of our interest lies in the unique combination of a benzyl group and a cycloalkanol. The benzyl group is a common pharmacophore found in a wide range of pharmaceuticals, often involved in crucial π-π stacking or hydrophobic interactions with biological targets.[3] The cycloalkyl ring, on the other hand, provides a three-dimensional framework that can influence a molecule's solubility, metabolic stability, and binding affinity.[4]
While the cyclohexyl analogue, 1-benzylcyclohexan-1-ol, is a known chemical entity, the seven-membered ring of this compound introduces a higher degree of conformational flexibility. This increased flexibility can be a double-edged sword in drug design. While it may lead to a higher entropic penalty upon binding, it also allows the molecule to adapt to larger or more complex binding pockets, potentially unlocking novel target interactions.
Potential Therapeutic Applications: A Landscape of Possibilities
Given the structural features of this compound, we can hypothesize its potential application in several therapeutic areas. The presence of the benzyl group suggests that derivatives of this scaffold could be explored as:
-
CNS Agents: The lipophilic nature of the scaffold could facilitate blood-brain barrier penetration, making it a candidate for developing novel antipsychotics, antidepressants, or neuroprotective agents.
-
Anticancer Agents: The benzyl moiety is present in numerous anticancer drugs. By functionalizing the benzyl ring and the cycloheptyl core, it may be possible to design inhibitors of kinases, proteases, or other oncology targets.
-
Antimicrobial Agents: The scaffold could serve as a template for the development of new antibacterial or antifungal compounds, where the three-dimensional structure can be optimized to disrupt microbial membranes or inhibit essential enzymes.
Charting the Course: A Proposed Drug Discovery Workflow
The exploration of the this compound scaffold can be systematically approached through a well-defined drug discovery workflow. This process would involve the synthesis of a focused library of derivatives, followed by a cascade of in vitro and in vivo assays to identify and optimize lead compounds.
Caption: Proposed drug discovery workflow for the this compound scaffold.
Protocols for Synthesis and Exploration
Protocol 1: Synthesis of this compound
The synthesis of this compound can be readily achieved via a Grignard reaction, a fundamental and robust method in organic synthesis.
Materials:
-
Cycloheptanone
-
Benzylmagnesium chloride (or bromide) in a suitable ether solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Dissolve cycloheptanone in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Add the benzylmagnesium chloride solution to the reaction flask.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the cycloheptanone solution dropwise to the Grignard reagent with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: High-Throughput Screening (HTS) Cascade
Once a library of this compound derivatives is synthesized, a high-throughput screening cascade can be employed to identify compounds with desired biological activity. The specific assays will depend on the therapeutic target of interest.
Example HTS Cascade for Kinase Inhibitors:
Caption: A representative HTS cascade for the identification of kinase inhibitors.
Quantitative Data Summary (Hypothetical):
The following table illustrates the type of data that would be generated during a screening campaign for a hypothetical library of this compound derivatives against a target kinase.
| Compound ID | R1-Substituent (Benzyl Ring) | R2-Substituent (Cycloheptyl Ring) | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| BC-001 | H | H | 12 | > 50 |
| BC-002 | 4-Cl | H | 85 | 2.5 |
| BC-003 | 3,4-diCl | H | 92 | 0.8 |
| BC-004 | 4-Cl | 4-OH | 78 | 5.1 |
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutics. Its unique combination of a proven pharmacophore and a conformationally flexible cycloalkyl ring offers a compelling starting point for medicinal chemists. By employing established synthetic methodologies and modern screening techniques, the full potential of this scaffold can be unlocked. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their evaluation against a wide range of biological targets. The insights gained from these studies will be invaluable in determining the most promising therapeutic applications for this intriguing molecular framework.
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Chem LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
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[4]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. (2022, October 13). PubMed Central. [Link]
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Acid-Mediated Denitrogenation/Rearrangement/Coupling of Benzyl Azides with Triazolyl-Substituted Cycloalkanones. (n.d.). ResearchGate. [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PubMed Central. [Link]
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Biological/pharmacological activities of compounds isolated from selected medicinal plants. (n.d.). ResearchGate. [Link]
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Pharmacological Activities and Applications of Spicatoside A. (n.d.). PubMed Central. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PubMed Central. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). MDPI. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). PubMed Central. [Link]
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Synthesis and pharmacological activity of new carbonyl derivatives of 1-aryl-2-iminoimidazolidine. Part 3. Synthesis and pharmacological activity of 1-aryl-5,6(1H)dioxo-2,3-dihydroimidazo[1,2-a]imidazoles. (n.d.). PubMed. [Link]
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Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (n.d.). PubMed. [Link]
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Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
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Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. (n.d.). PubMed. [Link]
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3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. (n.d.). PubMed. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. [Link]
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catalytic oxidation of 1-benzylcycloheptan-1-ol to form ketones
Application Note & Protocol
Topic: Catalytic Oxidation of 1-Benzylcycloheptan-1-ol to 1-Benzylcycloheptanone: A Guide for Synthetic Chemists
Introduction: The Challenge and Opportunity in Tertiary Alcohol Oxidation
The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in the pharmaceutical and fine chemical industries.[1][2] While the oxidation of primary and secondary alcohols is well-established, tertiary alcohols present a significant challenge as they lack an α-hydrogen, rendering them inert to many common oxidizing agents under conditions that do not induce C-C bond cleavage.[3][4]
This compound is a representative tertiary benzylic alcohol. Its conversion to the corresponding ketone, 1-benzylcycloheptanone, requires a strategic approach that circumvents the limitations of traditional oxidation chemistry. Catalytic methods offer a superior alternative to stoichiometric reagents, providing milder reaction conditions, enhanced selectivity, and a significant reduction in hazardous waste.[2][5]
This guide provides an in-depth analysis and detailed protocols for the catalytic oxidation of this compound, focusing on robust and efficient methodologies relevant to researchers in drug discovery and process development. We will explore the mechanistic underpinnings of these transformations, offering insights into the rationale behind protocol design.
General Reaction Scheme
The fundamental transformation discussed is the selective oxidation of the tertiary alcohol to the ketone product.
Figure 1: General scheme for the oxidation of this compound.
Mechanistic Considerations: Why Standard Oxidants Fail
The classical mechanism for alcohol oxidation, such as with chromate-based reagents (e.g., PCC, Jones reagent), involves the formation of a chromate ester followed by an E2-like elimination of the α-proton by a base to form the carbonyl C=O double bond.[6][7][8]
Tertiary alcohols, including our model substrate, lack this crucial α-proton. Consequently, these reagents are ineffective and can lead to undesired side reactions or decomposition under harsh conditions.[9][10] Successful oxidation, therefore, relies on alternative catalytic pathways.
Ruthenium-Catalyzed Oxidation: A Versatile Approach
Ruthenium complexes are exceptionally versatile catalysts for alcohol oxidation due to their ability to access a wide range of oxidation states and engage in multiple mechanistic pathways.[2] For tertiary benzylic alcohols, Ru-catalyzed systems can facilitate oxidation through a dehydrogenation mechanism, often in the presence of a co-oxidant or hydrogen acceptor.
Proposed Catalytic Cycle with Ru(III)
A plausible catalytic cycle using a simple precursor like RuCl₃ and a terminal oxidant such as a peroxide involves the formation of a high-valent ruthenium-oxo species. This potent oxidant can then interact with the substrate.
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Application Note & Protocol: A Scalable Synthesis of 1-Benzylcycloheptan-1-ol for Pharmaceutical and Research Applications
Abstract
Tertiary alcohols are a cornerstone of modern organic synthesis, serving as pivotal intermediates and structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, structures like 1-benzylcycloheptan-1-ol, which combine a bulky cycloalkyl group with an arylmethyl moiety, present unique steric and electronic properties valuable in drug discovery. This application note provides a comprehensive guide for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and underlying chemical principles necessary for a successful and scalable campaign. The primary focus is on the Grignard reaction, a robust and well-established method for carbon-carbon bond formation, detailing a complete workflow from reagent preparation to final product purification.[3][4]
Strategic Overview: Selecting the Optimal Synthetic Route
The construction of a tertiary alcohol is most directly achieved through the nucleophilic addition of an organometallic reagent to a ketone.[1][3][5] For our target molecule, this compound, this retrosynthetically disconnects to cycloheptanone and a benzyl organometallic species. Two primary industrial strategies are considered for this transformation: the Grignard Reaction and the Barbier Reaction.
-
The Grignard Reaction: This venerable reaction involves the pre-formation of an organomagnesium halide (the Grignard reagent), which is then added to the carbonyl compound in a separate, controlled step.[6][7] Its stepwise nature allows for precise control over stoichiometry and reaction conditions, making it highly reproducible and a preferred method for large-scale manufacturing.[8]
-
The Barbier Reaction: In contrast, the Barbier reaction generates the organometallic species in situ, with the alkyl halide, metal, and carbonyl substrate all present in the reactor simultaneously.[9][10][11] While this one-pot approach can be advantageous, especially when the organometallic intermediate is unstable, it can be more challenging to control the initiation and exotherm on a large scale.[10][12]
For the synthesis of this compound, the benzylmagnesium halide is sufficiently stable to be prepared in a controlled manner. Therefore, the Grignard approach is selected as the superior strategy for scalability, safety, and process control.
Overall Synthetic Workflow
The chosen Grignard pathway involves two main stages: the formation of the benzylmagnesium bromide reagent, followed by its nucleophilic addition to cycloheptanone and subsequent acidic workup.
Caption: Overall workflow for the synthesis of this compound.
In-Depth Protocol: Gram-to-Kilogram Scale Synthesis
This protocol is designed for scalability. Researchers should first validate the process on a smaller scale before proceeding to kilogram quantities. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) as Grignard reagents react violently with water and oxygen.[13][14]
Reagent & Process Parameter Summary
The following tables outline the stoichiometry and key process parameters for a representative 1-mole scale synthesis.
Table 1: Reagent & Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Density (g/mL) | Volume (mL) |
|---|---|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 1.5 | 36.5 g | - | - |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.0 | 171 g | 1.438 | ~119 mL |
| Cycloheptanone | C₇H₁₂O | 112.17 | 1.2 | 134.6 g | 0.951 | ~142 mL |
| Anhydrous THF | C₄H₈O | 72.11 | - | ~1.5 L | 0.889 | 1500 mL |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | As needed | ~1.07 | As needed |
Note: A slight excess of cycloheptanone is used in this adaptation to ensure the complete consumption of the valuable Grignard reagent.
Table 2: Key Process Parameters
| Process Step | Parameter | Setpoint / Range | Rationale |
|---|---|---|---|
| Grignard Formation | Reagent Addition Temp. | 50-65 °C (Gentle Reflux) | Controls the highly exothermic reaction; prevents runaway.[15] |
| Addition Time | 1-2 hours | Slow addition is critical for thermal management.[16] | |
| Ketone Addition | Reaction Temperature | 0-10 °C | Minimizes side reactions and controls the addition exotherm. |
| Addition Time | 1-2 hours | Ensures efficient heat removal from the exothermic addition. | |
| Quench | Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic to protonate the alkoxide without causing dehydration of the tertiary alcohol. |
| | Quench Temperature | 0-10 °C | Safely dissipates heat from the quenching of excess Grignard reagent. |
Step-by-Step Experimental Protocol
Part A: Preparation of Benzylmagnesium Bromide
-
Reactor Setup: Assemble a suitable multi-neck reactor equipped with a mechanical overhead stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the entire system is rigorously flame-dried under vacuum and backfilled with inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with magnesium turnings (36.5 g, 1.5 mol).
-
Solvent Addition: Add approximately 200 mL of anhydrous tetrahydrofuran (THF) to the reactor, enough to cover the magnesium.
-
Reaction Initiation: Prepare a solution of benzyl bromide (171 g, 1.0 mol) in 500 mL of anhydrous THF in the dropping funnel. Add a small portion (~20-30 mL) of this solution to the magnesium suspension. The reaction mixture may require gentle warming (to ~40 °C) to initiate, which is typically indicated by gentle bubbling and a slight increase in temperature.
-
Controlled Addition: Once the reaction has initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux of the THF solvent (approx. 60-65 °C). Use external cooling (e.g., a water bath) as necessary to control the exotherm.[15][16] This addition should take 1-2 hours.
-
Completion: After the addition is complete, stir the resulting dark, cloudy gray solution at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. Cool the solution to room temperature.
Part B: Addition to Cycloheptanone and Work-up
-
Cooling: Cool the freshly prepared Grignard reagent to 0-5 °C using an ice/water bath.
-
Ketone Addition: Prepare a solution of anhydrous cycloheptanone (134.6 g, 1.2 mol) in 300 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete conversion.
-
Quenching: Cool the reactor back down to 0-5 °C. Very slowly and carefully, add saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. This process is also exothermic and may produce gas; slow addition is critical. Continue adding the solution until the bubbling ceases and the magnesium salts begin to precipitate as a manageable slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~500 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate (~250 mL each).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
-
Isolation: The crude product will be a viscous, pale yellow oil or a low-melting solid.
-
Purification: For high purity, the crude this compound should be purified by vacuum distillation. The exact boiling point will depend on the vacuum achieved, but this method is effective at removing non-volatile impurities and any unreacted starting materials.
Troubleshooting and Process Safety
Scaling up organometallic reactions introduces significant safety challenges that must be proactively managed.[17] The primary hazards are fire due to flammable solvents and runaway reactions from poor thermal control.[15][16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard Fails to Initiate | Wet glassware/solvent; Passivated magnesium surface. | Ensure rigorous drying of all equipment and use anhydrous grade solvents. Add a small crystal of iodine or 1,2-dibromoethane to activate the Mg surface. |
| Low Yield of Tertiary Alcohol | Incomplete Grignard formation; Inefficient addition to ketone. | Titrate a small aliquot of the Grignard reagent before use to confirm concentration. Ensure ketone is added slowly at low temperature. |
| Side Product Formation (e.g., dibenzyl) | Wurtz coupling of benzyl bromide. | Ensure slow, controlled addition of benzyl bromide to the magnesium suspension to maintain a low instantaneous concentration of the halide. |
| Product Dehydration during Work-up | Use of strong acid (e.g., HCl) for quenching. | Use a milder quenching agent like saturated aqueous NH₄Cl. Keep temperatures low during work-up. |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting the Grignard synthesis.
References
-
Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Synthesis, 2008(11), 1647-1675. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Retrieved from [Link]
-
ACS Chemical Health & Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
Hatano, M. (2008). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
American Chemical Society. (2023). Grignard Reaction Laboratory Reaction Safety Summary. Retrieved from [Link]
-
O'Brien, P., et al. (2007). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Journal of the American Chemical Society. Retrieved from [Link]
-
Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Retrieved from [Link]
-
Georgiades, M., & Petrides, D. (2022). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Arkivoc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). ATE415384T1 - PURIFICATION OF TERTIARY BUTYL ALCOHOL.
-
AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
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- 2. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Grignard Reaction [organic-chemistry.org]
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- 8. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzylcycloheptan-1-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve the yield and purity of 1-benzylcycloheptan-1-ol synthesized via the Grignard reaction.
Overview of the Synthesis
The synthesis of this compound, a tertiary alcohol, is most commonly achieved through the nucleophilic addition of a benzyl Grignard reagent to cycloheptanone.[1][2][3] This reaction forms a new carbon-carbon bond and is a cornerstone of organic synthesis for creating complex molecules from simpler precursors.[4][5] While robust, the synthesis is sensitive to several factors that can lead to low yields and the formation of significant side products. This guide will help you navigate these challenges.
Core Reaction Scheme:
-
Step 1: Grignard Reagent Formation: Benzyl bromide reacts with magnesium turnings in an anhydrous ether solvent to form benzylmagnesium bromide.
-
Step 2: Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of cycloheptanone.
-
Step 3: Aqueous Workup: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[2]
Caption: General workflow for the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are strictly anhydrous ("dry") conditions so critical for this reaction?
Grignard reagents are potent nucleophiles but also extremely strong bases.[6] If any protic substances, such as water or alcohols, are present, the Grignard reagent will be rapidly quenched through an acid-base reaction. This deprotonates the water/alcohol instead of attacking the desired carbonyl target, consuming the reagent and halting the synthesis.[7] Therefore, all glassware must be flame- or oven-dried, and all solvents must be anhydrous.[8]
Q2: What are the most common side products, and how do they form?
The two most significant side products in this synthesis are:
-
Bibenzyl (1,2-diphenylethane): This forms from a "Wurtz coupling" reaction, where a molecule of benzylmagnesium bromide reacts with a molecule of unreacted benzyl bromide.[4] This is a particular issue with benzyl halides.
-
Cycloheptanone (unreacted starting material): Its presence after the reaction is often due to the Grignard reagent acting as a base and deprotonating the α-carbon of the ketone, forming an enolate.[1] This enolate is unreactive towards the Grignard reagent and reverts to cycloheptanone during the workup.
Q3: Which solvent is best for preparing benzylmagnesium bromide?
While diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices, 2-methyltetrahydrofuran (2-MeTHF) is often a superior option for benzyl Grignard reactions.[4] Research has shown that 2-MeTHF can significantly suppress the formation of the Wurtz coupling side product (bibenzyl), leading to a cleaner reaction and higher yield of the desired Grignard reagent.[4]
Troubleshooting Guide for Low Yield
Low yields are the most common complaint in this synthesis. The following section breaks down specific problems, their probable causes, and validated solutions.
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
Problem 1: The Grignard reagent fails to form or forms in very low concentration.
-
Symptoms: No initial exotherm (heat release) is observed after adding the first portion of benzyl bromide to the magnesium. The solution does not turn cloudy or brown/gray.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Inactive Magnesium Surface | Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the benzyl bromide from accessing the metal surface. Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface.[7] |
| Presence of Moisture | Water in the solvent or on the glassware surface will instantly quench any Grignard reagent that forms, preventing the reaction from propagating. Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) immediately before use and assembled while hot under a stream of inert gas (nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried over a suitable agent.[7][8] |
| Impure Benzyl Bromide | Benzyl bromide can degrade over time, especially if exposed to light or moisture, producing non-reactive impurities. Solution: Use freshly distilled or newly purchased benzyl bromide. Verify purity via NMR if in doubt. |
Problem 2: Significant amount of cycloheptanone starting material is recovered after workup.
-
Symptoms: TLC or GC-MS analysis of the crude product shows a large proportion of unreacted cycloheptanone, even though the Grignard reagent was successfully formed.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Enolization of Cycloheptanone | The Grignard reagent can act as a base, abstracting a proton from the carbon alpha to the carbonyl group. This forms a magnesium enolate, which is unreactive. This side reaction competes directly with the desired nucleophilic addition.[1] Solution: This issue is kinetically controlled. Lowering the reaction temperature (e.g., to 0°C or -10°C) before and during the addition of cycloheptanone will favor the thermodynamically preferred nucleophilic addition over deprotonation. Add the ketone solution dropwise and slowly to avoid localized temperature spikes.[7] |
| Insufficient Grignard Reagent | The Grignard reagent may have been partially quenched by trace moisture or atmospheric oxygen, or its concentration may have been lower than assumed. Solution: Prepare a slight excess of the Grignard reagent (e.g., 1.2 equivalents relative to the ketone). For critical applications, the concentration of the Grignard reagent can be determined before use via titration (e.g., with sec-butanol and a colorimetric indicator). |
Problem 3: The major impurity is identified as bibenzyl.
-
Symptoms: The desired product is obtained, but it is contaminated with a significant amount of a non-polar, high-boiling impurity, confirmed to be bibenzyl by spectroscopic analysis.
-
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Wurtz Coupling Reaction | This side reaction occurs between the benzylmagnesium bromide and unreacted benzyl bromide. It is often promoted by higher temperatures and high local concentrations of benzyl bromide.[4] Solution 1 (Solvent Choice): As supported by literature, using 2-MeTHF as the solvent can significantly suppress this side reaction compared to THF or Et₂O.[4] Solution 2 (Addition Rate): Prepare the Grignard reagent by adding the benzyl bromide solution very slowly to the vigorously stirred magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of benzyl bromide (1.1 eq.) in anhydrous 2-MeTHF.
-
Add a small portion (~10%) of the benzyl bromide solution to the magnesium. Stir and gently heat with a heat gun if the reaction does not initiate (indicated by the disappearance of the iodine color and a gentle reflux).
-
Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cycloheptanone:
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
Prepare a solution of cycloheptanone (1.0 eq.) in anhydrous 2-MeTHF and add it to the dropping funnel.
-
Add the cycloheptanone solution dropwise to the cold, stirred Grignard reagent over 30-60 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor reaction progress by TLC.[9]
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[11]
-
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
LookChem. (n.d.). 1-benzylcyclohexanol. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Hong, C., & Man, M. (2013). A practical and greener solvent for Grignard reactions: screening of solvents in a range of Grignard reactions. Green Chemistry, 15(5), 1259-1268.
-
Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]
- Kappe, C. O., et al. (2020). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.
-
National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions for the Grignard reaction. Retrieved from [Link]
- Kappe, C. O., et al. (2020). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.
-
Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]
-
PubMed. (2005). One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. Retrieved from [Link]
Sources
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- 2. leah4sci.com [leah4sci.com]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 1-benzylcycloheptan-1-ol by Column Chromatography
Welcome to the technical support center for the purification of crude 1-benzylcycloheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the column chromatography purification of this tertiary alcohol. Our approach is grounded in extensive laboratory experience and established chromatographic principles to ensure the integrity and success of your purification process.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the column chromatography of crude this compound, which is commonly synthesized via the Grignard reaction of benzylmagnesium halide with cycloheptanone.
Question 1: My desired product, this compound, is eluting very slowly or not at all from the silica gel column.
Answer:
This is a common issue and is typically related to the polarity of your mobile phase being too low. This compound is a tertiary alcohol and possesses a polar hydroxyl group, which leads to strong interactions with the polar silica gel stationary phase.
Causality and Solution:
-
Underlying Principle: In normal-phase chromatography, polar compounds adhere strongly to the polar stationary phase (silica gel). A mobile phase with low polarity will not be effective at displacing the polar analyte and carrying it through the column.[1]
-
Immediate Action: To encourage your product to elute, you need to increase the polarity of your mobile phase. This is typically achieved by gradually increasing the percentage of the more polar solvent in your solvent system (e.g., increasing the concentration of ethyl acetate in a hexane/ethyl acetate mixture).[2]
-
Systematic Approach:
-
TLC Analysis: Before running the column, it is crucial to determine an optimal solvent system using Thin Layer Chromatography (TLC).[3] The ideal mobile phase composition should provide a retention factor (Rf) for this compound in the range of 0.2-0.4.[4] An Rf in this range suggests that the compound will be well-retained on the column but will elute in a reasonable volume of solvent.
-
Gradient Elution: If your crude mixture contains impurities that are significantly less polar than your target compound, a gradient elution is highly recommended. You can start with a low polarity mobile phase to elute the non-polar impurities first, and then gradually increase the polarity to elute your desired alcohol.[5]
-
Experimental Protocol: Determining the Optimal Mobile Phase using TLC
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).
-
Develop the TLC plates in these different solvent systems.
-
Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which is effective for alcohols).[6]
-
Calculate the Rf value for your product in each solvent system. The system that gives an Rf of approximately 0.3 is a good starting point for your column chromatography.
Question 2: I am observing co-elution of my product with an impurity. How can I improve the separation?
Answer:
Co-elution indicates that the selectivity of your chromatographic system is insufficient to resolve your product from a particular impurity. Improving separation requires optimizing the factors that influence resolution: efficiency, selectivity, and retention.[7]
Causality and Solution:
-
Potential Impurities: In a Grignard synthesis of this compound, common impurities include unreacted cycloheptanone, biphenyl (from the coupling of the Grignard reagent), and potentially unreacted benzyl halide. Cycloheptanone is more polar than non-polar byproducts but generally less polar than the tertiary alcohol.
-
Improving Selectivity:
-
Change the Mobile Phase Composition: Altering the solvents in your mobile phase can change the interactions between your compounds and the stationary phase, thereby improving selectivity. For instance, if you are using a hexane/ethyl acetate system, you could try a hexane/diethyl ether or a dichloromethane/hexane system. Different solvents can offer unique interactions that may enhance separation.[8]
-
Fine-Tuning Polarity: Sometimes, a very subtle change in the solvent ratio can significantly improve separation. Running a series of TLCs with very similar solvent compositions (e.g., 9:1, 8.5:1.5, 8:2 hexane/ethyl acetate) can help identify the optimal ratio for maximum separation.
-
-
Improving Efficiency:
-
Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation.[9] Ensure your silica gel is packed uniformly as a slurry to avoid air bubbles.
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[10] If the sample is dissolved in a large volume of a strong solvent, it will broaden the initial band and lead to poor resolution. Dry loading the sample onto a small amount of silica gel can be an effective technique if the crude product has poor solubility in the mobile phase.[10]
-
Data Presentation: Polarity Index of Common Solvents
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Petroleum Ether | ~0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
This table provides a general guide to solvent polarity to assist in mobile phase selection.
Question 3: My product appears to be decomposing on the silica gel column.
Answer:
Tertiary alcohols, such as this compound, can be susceptible to acid-catalyzed elimination (dehydration) on silica gel, which is inherently acidic.[2] This can lead to the formation of alkene byproducts.
Causality and Solution:
-
Acidity of Silica Gel: The surface of silica gel contains silanol groups (Si-OH) which can act as Brønsted acids, promoting the dehydration of the tertiary alcohol to form a more stable carbocation intermediate, which then eliminates a proton to yield an alkene.
-
Mitigation Strategies:
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your mobile phase.[5] It is essential to first test the stability of your compound to these conditions using TLC.
-
Using a Different Stationary Phase: If deactivation is not effective or desirable, consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded-phase silica gel like diol-silica.[7]
-
Speed of Elution: Minimizing the time your compound spends on the column can reduce the extent of decomposition. Using a slightly more polar solvent system to hasten elution can be beneficial, provided it does not compromise separation.
-
Visualization: Workflow for Troubleshooting Decomposition
Caption: A logical workflow for addressing on-column decomposition of this compound.
Frequently Asked Questions (FAQs)
What is a good starting mobile phase for the purification of this compound?
A common and effective starting point for the purification of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. A typical starting ratio to test via TLC would be in the range of 9:1 to 4:1 (hexane:ethyl acetate).[6] The optimal ratio will provide an Rf value of 0.2-0.4 for the product.
How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1. For a relatively straightforward separation, a 30:1 ratio may be sufficient. For more challenging separations where impurities are close in polarity to the product, a higher ratio (e.g., 50:1 or more) will provide better resolution.[4]
Should I use wet or dry packing for my column?
For silica gel, wet (slurry) packing is generally recommended.[9] This involves mixing the silica gel with the initial mobile phase to form a slurry, which is then poured into the column. This method helps to prevent the trapping of air bubbles and ensures a more homogenous and efficient column packing, leading to better separations.[11]
How can I confirm which fractions contain my purified product?
After collecting fractions from the column, you should analyze them using TLC.[1] Spot each fraction (or a selection of fractions) on a TLC plate alongside a spot of your crude starting material. Develop the plate in the same solvent system used for the column. Fractions containing a single spot that corresponds to the Rf of your desired product can then be combined.
Visualization: Column Chromatography Workflow
Caption: A standard workflow for the purification of this compound by column chromatography.
References
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Biotage. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
HPLC Solvent Selection. Element Lab Solutions. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]
-
Column chromatography. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
-
Column Chromatography. Magritek. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
1-Benzylcyclohexan-1-ol. PubChem, NIH. [Link]
-
The Grignard Reaction | Synthesis of Alcohols. YouTube. [Link]
-
Synthesis of alcohols using Grignard reagents II (video). Khan Academy. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. MDPI. [Link]
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- 11. researchgate.net [researchgate.net]
identifying side products in the synthesis of 1-benzylcycloheptan-1-ol
Technical Support Center: Synthesis of 1-Benzylcycloheptan-1-ol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side products during the Grignard-based synthesis of this tertiary alcohol. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
The synthesis of this compound is typically achieved through the nucleophilic addition of a benzylmagnesium halide (a Grignard reagent) to cycloheptanone. While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish the yield of the desired product and complicate purification. This guide will delve into the mechanistic origins of these side products and offer validated protocols to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My yield of this compound is lower than expected, and I'm observing unreacted cycloheptanone. What is the likely cause?
This is a common issue that often points to the Grignard reagent acting as a base rather than a nucleophile, leading to the enolization of cycloheptanone.[1][2]
-
The Causality: Cycloheptanone possesses acidic α-hydrogens. The Grignard reagent, being a strong base, can abstract one of these protons to form a magnesium enolate.[2][3] Upon acidic workup, this enolate is protonated, regenerating the starting ketone, cycloheptanone. This side reaction is particularly prevalent with sterically hindered ketones.[2]
-
Troubleshooting & Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C to -20 °C) during the addition of the Grignard reagent. This favors the kinetically controlled 1,2-addition over the thermodynamically favored enolization.
-
Reverse Addition: Slowly add the cycloheptanone to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help to suppress enolization.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be employed. This transmetalation reaction forms a less basic organocerium reagent which is highly selective for 1,2-addition and less prone to enolization.
-
FAQ 2: I have isolated a high-boiling, non-polar impurity. What could this be?
The presence of a high-boiling, non-polar compound often indicates the formation of 1,2-dibenzyl (bibenzyl) via a Wurtz coupling reaction.[4][5]
-
The Causality: The Wurtz reaction is a coupling of two alkyl halides in the presence of a metal. In this context, the benzylmagnesium bromide can react with unreacted benzyl bromide present in the reaction mixture. This side reaction is more likely to occur during the formation of the Grignard reagent itself, especially if the local concentration of benzyl bromide is high or the reaction temperature is not adequately controlled.[1][5][6][7][8]
-
Troubleshooting & Protocol:
-
Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the benzyl bromide dropwise to the magnesium turnings to maintain a low concentration of the halide.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the benzyl bromide and promote its reaction with the magnesium surface, minimizing its contact with the already formed Grignard reagent.
-
Optimal Temperature: Maintain a gentle reflux during Grignard formation to ensure a steady reaction rate without excessive localized heating that can promote coupling.[1]
-
FAQ 3: My reaction mixture turned brown, and I've isolated toluene and benzaldehyde. What happened?
The formation of toluene and benzaldehyde are indicators of side reactions involving water and oxygen.
-
The Causality:
-
Toluene: Grignard reagents are highly sensitive to moisture.[9][10] Any trace of water in the glassware or solvent will protonate the benzylmagnesium bromide, quenching it to form toluene.
-
Benzaldehyde: Exposure of the Grignard reagent to atmospheric oxygen can lead to the formation of a magnesium peroxide intermediate, which upon hydrolysis, can yield benzaldehyde or benzyl alcohol.[1][11]
-
-
Troubleshooting & Protocol:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[9]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent the ingress of air and moisture.[9]
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices and must be free of peroxides.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the key competing side reactions.
Caption: Main and competing reaction pathways.
Summary of Products and Spectroscopic Data
The following table summarizes the key characteristics of the desired product and potential side products to aid in their identification.
| Compound | Formula | MW ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | C₁₃H₁₈O | 190.28[12] | 7.2-7.4 (m, 5H, Ar-H), 2.8 (s, 2H, -CH₂-Ph), 1.5-1.8 (m, 12H, cycloheptyl-H), 1.4 (s, 1H, -OH) | 3400-3600 (broad, O-H), 3020-3080 (Ar C-H), 2850-2950 (Aliphatic C-H) |
| Cycloheptanone | C₇H₁₂O | 112.17 | 2.4-2.6 (t, 4H, -CH₂-C=O), 1.5-1.8 (m, 8H, other -CH₂-) | ~1700 (strong, C=O) |
| 1,2-Dibenzyl (Bibenzyl) | C₁₄H₁₄ | 182.26 | 7.1-7.3 (m, 10H, Ar-H), 2.9 (s, 4H, -CH₂-CH₂-) | 3020-3080 (Ar C-H), 2850-2950 (Aliphatic C-H) |
| Toluene | C₇H₈ | 92.14 | 7.1-7.3 (m, 5H, Ar-H), 2.3 (s, 3H, -CH₃) | 3020-3080 (Ar C-H), 2920 (Aliphatic C-H) |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 (s, 1H, -CHO), 7.5-7.9 (m, 5H, Ar-H) | ~1700 (strong, C=O), 2720, 2820 (Aldehyde C-H) |
Experimental Protocols
Protocol 1: Minimizing Enolization
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings in the flask and add a small crystal of iodine. Add a small portion of a solution of benzyl bromide in anhydrous THF. Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining benzyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Slowly add a solution of cycloheptanone in anhydrous THF dropwise over 30-60 minutes.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 2: Identification of Side Products by GC-MS
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with dichloromethane.
-
GC-MS Analysis: Inject the sample into a gas chromatograph coupled with a mass spectrometer.
-
Data Analysis: Compare the retention times and mass spectra of the peaks with a known standard or a spectral library to identify this compound and any potential side products.
Logical Relationships in Side Product Formation
Caption: Factors leading to side product formation.
References
- BenchChem. (2025). side-by-side reaction comparison of substituted benzylmagnesium bromides.
- Alfa Chemistry. Grignard Reaction.
- Organic Chemistry Portal. Grignard Reaction.
- Master Organic Chemistry. (2016). Grignard Reactions: Practice Problems Involving Oxidation.
- Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent.
- Wikipedia. Wurtz reaction.
- Illustrated Glossary of Organic Chemistry. Wurtz reaction (Wurtz coupling).
- Wikipedia. Grignard reagent.
- Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- CymitQuimica. CAS 1589-82-8: Benzylmagnesium bromide.
- Reynolds, J. D. (2014). Grignard Reagent-Mediated Oxidation of Acetone to a 3° Alcohol (RXN Mechanism).
- University of Calgary. Ch 14 : Prep. of RMgX.
- Goebel, M. T., & Marvel, C. S. (1933). The Oxidation of Grignard Reagents. Journal of the American Chemical Society.
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- Wipf Group. Organic Chemistry 2 Enols & Enones.
- Allen. Grignard Reagents : Definition, Preparation, Chemical Properties.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- ChemicalBook. 1-benzylcyclohexan-1-ol synthesis.
- Chemistry Stack Exchange. (2015). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?.
- Study.com. What is the mechanism and product of benzyl magnesium bromide with carbon dioxide?.
- Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
- Chemistry LibreTexts. (2023). Conjugate Addition Reactions.
- Deitmann, E., et al. (2023). selectivity of Grignard reagent formation. Reaction Chemistry & Engineering.
- Organic Chemistry Portal. Alcohol synthesis by 1,2-addition.
- Pearson+. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep.
- Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society.
- Wikipedia. Grignard reaction.
- YouTube. (2023). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent.
- National Center for Biotechnology Information. 1-Benzylcyclohexan-1-ol. PubChem Compound Database.
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Technical Support Center: Optimization of Gr-ignard Synthesis
Welcome to the Technical Support Center for Grignard reaction optimization. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience. Our goal is to help you overcome common challenges and enhance the efficiency and reliability of your Grignard syntheses.
Troubleshooting Guide: From Initiation Failure to Low Yields
This section addresses specific problems encountered during Grignard synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: The Grignard reaction fails to initiate.
Q: I've combined my organic halide and magnesium turnings in anhydrous ether, but there are no signs of reaction (e.g., no turbidity, heat generation, or bubbling). What's going wrong?
A: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is typically the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[1][2] Additionally, even trace amounts of water can halt the reaction before it begins.[1][3]
Causality and Solutions:
-
Inactive Magnesium Surface: The MgO layer is inert and acts as a physical barrier.[2] To overcome this, the magnesium must be "activated" to expose a fresh, reactive surface.
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic species like water.[4][5] This underscores the necessity for rigorously anhydrous conditions.[1][6]
Experimental Protocols for Activation:
-
Mechanical Activation:
-
In a dry flask under an inert atmosphere (nitrogen or argon), vigorously stir the magnesium turnings. This mechanical grinding helps to break up the oxide layer.[7]
-
Crushing the magnesium turnings with a glass rod (with caution to avoid breaking the glassware) can also expose fresh surfaces.[7]
-
Sonication can be used to break up the oxide layer via ultrasonic waves.[8][9]
-
-
Chemical Activation:
-
Iodine (I₂): Add a small crystal of iodine to the magnesium suspension. Iodine is thought to etch the magnesium surface, creating reactive sites.[1][2] A successful initiation is often indicated by the disappearance of the purple or brown iodine color.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be a very effective initiator. It reacts with the magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh magnesium surface.[2][9]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[9]
-
Issue 2: The reaction starts but then suddenly stops or proceeds with very low yield.
Q: My reaction showed initial signs of starting, but it either stopped prematurely or the final yield of my desired product is significantly lower than expected. What are the likely causes?
A: This issue often points to insufficient anhydrous conditions or competing side reactions that consume the Grignard reagent or starting materials.[6][10]
Causality and Solutions:
-
Insufficiently Anhydrous Conditions: Trace amounts of water from glassware, solvents, or even the atmosphere can be consumed by the Grignard reagent as it forms, leading to a stalled reaction or low yield.[10][11] Ensure all glassware is flame-dried under vacuum or oven-dried and that anhydrous solvents are used.[6] Maintaining a positive pressure of an inert gas is crucial.[10]
-
Wurtz Coupling: This is a significant side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting organic halide (R-X) to form a dimer (R-R).[1][12] This is particularly problematic with high local concentrations of the organic halide or at elevated temperatures.[1][12]
-
Enolization of the Carbonyl Substrate: If your Grignard reagent is particularly bulky or your ketone substrate is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[6][13] This results in the recovery of the starting ketone after the workup.[13]
Issue 3: The reaction mixture turns dark brown or black.
Q: During the formation of my Grignard reagent, the solution has turned very dark. Is this normal, and should I be concerned?
A: A color change to a cloudy grayish or brownish hue is typical for Grignard reagent formation.[1] However, a very dark brown or black color may indicate decomposition or significant side reactions, often due to impurities or overheating.[1][6] The formation of finely divided metal from side reactions can also contribute to the darkening.[6]
Causality and Solutions:
-
Overheating: Grignard reactions are exothermic. If the heat is not managed, it can lead to decomposition of the reagent and starting materials. Use a water or ice bath to control the reaction temperature, especially during the initial phase and the addition of the organic halide.
-
Impurities: Impurities in the magnesium or the organic halide can catalyze decomposition pathways.[6] Use high-purity reagents whenever possible.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical and theoretical aspects of Grignard synthesis optimization.
Q1: Why is an ether solvent (like diethyl ether or THF) essential for Grignard reactions?
A: Ethereal solvents are crucial for several reasons. First, they are aprotic, meaning they don't have acidic protons that would react with and destroy the highly basic Grignard reagent.[4][15] Second, the lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent.[16] This coordination stabilizes the organomagnesium compound, keeping it in solution and enhancing its nucleophilicity.[15][16]
Q2: How can I be certain my glassware and solvents are sufficiently dry?
A: All glassware should be rigorously dried, either by oven-drying at >120 °C for several hours or by flame-drying under a vacuum and then cooling under an inert gas like nitrogen or argon.[1][5] Anhydrous solvents should be purchased and stored under an inert atmosphere. For extremely sensitive reactions, solvents can be further dried over a drying agent like sodium metal with benzophenone as an indicator. The persistence of a deep blue color indicates the solvent is anhydrous and deoxygenated.[10]
Q3: I need to perform a Grignard reaction on a molecule that also contains an acidic functional group (e.g., -OH, -COOH). How can I prevent the Grignard reagent from being quenched?
A: Grignard reagents will react with any acidic proton in the molecule before they react with the desired electrophilic center.[4][15] To prevent this, you must use a protecting group for the acidic functionality. For example, an alcohol (-OH) can be protected as a silyl ether (e.g., TBDMS-ether). After the Grignard reaction is complete, the protecting group can be removed to regenerate the original functional group.[15]
Q4: My Grignard reaction with an ester is giving me a complex mixture of products instead of the expected tertiary alcohol. What is happening?
A: The reaction of a Grignard reagent with an ester typically involves a double addition.[15] The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate after the elimination of an alkoxy group.[6] This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[6] To achieve a clean reaction, at least two equivalents of the Grignard reagent must be used. If only one equivalent is used, you will likely get a mixture of unreacted ester, the ketone intermediate, and the tertiary alcohol. For mono-addition to an ester, specialized conditions, such as cryogenic temperatures, are often required.[17][18]
Q5: How can I determine the concentration of my prepared Grignard reagent?
A: It is often necessary to determine the exact concentration of a freshly prepared Grignard reagent before using it in a subsequent reaction, as the yield of its formation can be variable. A common method is titration. One simple procedure involves titrating a known volume of the Grignard solution with a standardized solution of iodine in an anhydrous solvent until the characteristic purple color of iodine persists. The molarity can then be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.[6]
Visualizing the Workflow
Grignard Reaction Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in Grignard synthesis.
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Technical Support Center: Grignard Reactions with Sterically Hindered Ketones
Welcome to the technical support center for navigating the complexities of Grignard reactions with sterically hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult yet crucial transformation. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to common problems, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures and provides actionable steps to overcome them.
Question 1: My Grignard reaction shows very low or no conversion of the starting ketone. What are the likely causes and how can I fix it?
Answer:
Low conversion in Grignard reactions with sterically hindered ketones is a frequent challenge, primarily stemming from the high activation energy required for the nucleophilic attack on a crowded carbonyl carbon.[1][2] Several factors could be at play:
-
Insufficient Reactivity of the Grignard Reagent: The steric bulk around the ketone's carbonyl group may be too great for a standard Grignard reagent to approach effectively.[3][4]
-
Poor Quality of Magnesium: The magnesium metal used to generate the Grignard reagent may have an oxide layer on its surface, which significantly reduces its reactivity.[5][6]
-
Suboptimal Reaction Conditions: The chosen solvent and temperature may not be conducive to overcoming the steric barrier.
Troubleshooting Workflow:
Detailed Solutions:
-
Activate the Magnesium: Standard magnesium turnings are often coated with a layer of magnesium oxide, which can inhibit the reaction.[5][6] Using highly reactive magnesium, such as Rieke Magnesium, can dramatically improve reagent formation and subsequent reactivity.[6][7][8]
-
Protocol for Rieke Magnesium (Lithium Reduction Method):
-
In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, place anhydrous magnesium chloride (1.05 eq) and freshly cut lithium metal (2.1 eq).
-
Add a catalytic amount of naphthalene (0.035 eq) and anhydrous tetrahydrofuran (THF).
-
Stir the mixture vigorously at room temperature for 24 hours. The formation of a dark gray or black powder indicates the generation of highly reactive magnesium.[8][9]
-
-
-
Increase the Reaction Temperature: To overcome the steric hindrance, a higher reaction temperature may be necessary.[1] Consider refluxing the reaction in a higher-boiling solvent like THF.
-
Change the Solvent: While diethyl ether is a common solvent for Grignard reactions, THF is more polar and can better solvate the magnesium ion, leading to a more reactive Grignard reagent.[1][10] The solvent plays a crucial role in the Schlenk equilibrium and the overall reactivity of the organomagnesium species.[10][11]
Question 2: My main product is the starting ketone, and I see a significant amount of a reduced alcohol corresponding to my ketone. What is happening?
Answer:
This outcome points to two major competing side reactions: enolization and reduction .[2][12][13]
-
Enolization: If the Grignard reagent is sterically hindered or particularly basic, it can act as a base and deprotonate the α-carbon of the ketone, forming a magnesium enolate.[1][12] Upon acidic workup, this enolate is simply protonated back to the starting ketone.[13]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state, a process analogous to the Meerwein-Ponndorf-Verley reduction.[1][12]
Strategies to Mitigate Side Reactions:
| Strategy | Action | Rationale |
| Use Additives | Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture before adding the ketone. | This in-situ generates a more oxophilic and less basic organocerium reagent, which favors nucleophilic addition over enolization and reduction (Luche-Vanderesse reaction).[1][13][14][15][16] |
| Modify Grignard Reagent | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). | This structurally prevents the reduction pathway.[1] |
| Lower Reaction Temperature | Run the reaction at a lower temperature (e.g., -78 °C), especially when using additives. | Lower temperatures can favor the kinetically controlled 1,2-addition over the thermodynamically favored enolization.[1] |
| Alternative Reagents | Consider using organolithium reagents. | Organolithiums are generally more reactive and can favor addition, though they are also strongly basic and must be used with care.[1][17] |
Protocol for Cerium(III) Chloride-Mediated Grignard Addition:
-
Thoroughly dry anhydrous cerium(III) chloride under vacuum with gentle heating.[14]
-
Suspend the anhydrous CeCl₃ (1.1 eq) in anhydrous THF in a flame-dried flask under argon at room temperature.
-
Cool the resulting slurry to -78 °C.
-
Add the Grignard reagent (1.1 eq) dropwise and stir for 30-60 minutes to allow for the formation of the organocerium species.[1]
-
Add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Frequently Asked Questions (FAQs)
Q1: Can I use a "Turbo Grignard" reagent for my sterically hindered ketone?
A: Yes, "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be beneficial. The presence of lithium chloride breaks up the dimeric and oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[1][18] This increased reactivity can help overcome the steric barrier presented by the ketone.
Q2: How critical is the purity of my solvent and reagents?
A: It is absolutely critical. Grignard reagents are potent bases and will be quenched by any protic source, including water.[19][20] All glassware must be flame-dried, and solvents must be rigorously anhydrous. The alkyl/aryl halide used to prepare the reagent should also be free of water.
Q3: Is there a non-Grignard alternative for adding a nucleophile to my sterically hindered ketone?
A: Yes, several alternatives exist. Organolithium reagents are often more nucleophilic than their Grignard counterparts.[1][21] For highly challenging substrates, organocerium reagents, prepared from organolithiums and CeCl₃, offer a powerful combination of high nucleophilicity and low basicity, effectively suppressing side reactions.[14][21]
Q4: My reaction seems to stall after partial conversion. What should I do?
A: Stalling can occur if the Grignard reagent is degrading over the course of a long reaction time or if the initially formed magnesium alkoxide product is inhibiting the reaction. Adding a fresh aliquot of the Grignard reagent may help drive the reaction to completion. Additionally, ensuring vigorous stirring is important, especially if the magnesium alkoxide precipitates from the solution.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
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Wikipedia. (2023). Grignard reaction. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
- Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Rieke, R. D., et al. (1979). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Organic Syntheses, 59, 85.
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Retrieved from [Link]
- Books. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
-
ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cerium(III) chloride heptahydrate. Retrieved from [Link]
-
Proprep. (n.d.). Explain the Luche reduction and its selectivity in organic synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Retrieved from [Link]
-
Wikipedia. (2023). Luche reduction. Retrieved from [Link]
-
ACS Publications. (2018). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
ResearchGate. (2006). Grignard Reagents in Solution: Theoretical Study of the Equilibria and the Reaction with a Carbonyl Compound in Diethyl Ether Solvent. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
NIH. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Retrieved from [Link]
-
Reddit. (2022). Grignard side reactions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]
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preventing the formation of byproducts in tertiary alcohol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the technical support center for tertiary alcohol synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reactions. This resource moves beyond simple protocols to explain the underlying mechanisms of common side reactions and offers robust strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the tertiary alcohol unexpectedly low?
A: Low yields in tertiary alcohol synthesis, particularly via Grignard or organolithium reagents, can often be traced back to several competing side reactions.[1] The most common culprits are the enolization of the starting ketone and reduction of the carbonyl group.[2] Both pathways consume your starting materials without forming the desired product. Steric hindrance in either the ketone or the organometallic reagent can significantly promote these side reactions over the desired nucleophilic addition.[1][2] Additionally, suboptimal reaction conditions, such as the presence of moisture, can quench the organometallic reagent, drastically reducing the effective concentration of your nucleophile.[3]
Q2: I've isolated an alkene byproduct. Where did it come from?
A: The presence of an alkene byproduct is a strong indicator that a side reaction has occurred. One possibility is the dehydration of the desired tertiary alcohol during acidic workup, especially if harsh acidic conditions or high temperatures are used. Another common source is from the reduction of the ketone to a secondary alcohol, followed by elimination. Furthermore, if your Grignard reagent has β-hydrogens, it can act as a reducing agent, leading to a secondary alcohol which can then be dehydrated to an alkene.[2]
Q3: Can I use any Grignard reagent to synthesize a tertiary alcohol?
A: While a wide range of Grignard reagents can be used, the structure of the reagent plays a critical role in the outcome of the reaction, especially with sterically hindered ketones.[2][4] Grignard reagents with β-hydrogens (e.g., ethylmagnesium bromide, isobutylmagnesium bromide) are more prone to acting as reducing agents.[2][4] In contrast, reagents lacking β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium chloride, cannot undergo this reduction pathway.[4] Therefore, the choice of Grignard reagent should be carefully considered based on the structure of your ketone substrate.
Q4: What is the difference between nucleophilic addition and Single Electron Transfer (SET) in this context?
A: Nucleophilic addition is the desired, two-electron pathway where the Grignard reagent's nucleophilic carbon directly attacks the electrophilic carbonyl carbon.[5][6] Single Electron Transfer (SET) is an alternative, radical-based mechanism.[5][7] In the SET pathway, an electron is transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation from the Grignard reagent.[5][8] While research suggests that for most additions of Grignard reagents to aliphatic aldehydes and ketones, the concerted, two-electron pathway is dominant, SET can become significant with sterically hindered or aromatic ketones.[5][9]
Troubleshooting Guides
Issue 1: Observation of an Alkene Byproduct and/or Recovery of Starting Ketone
This issue is often a result of two competing side reactions: Enolization and Reduction .
Grignard reagents are not only potent nucleophiles but also strong bases.[2] When the nucleophilic attack on the carbonyl carbon is sterically hindered, the Grignard reagent is more likely to act as a base and abstract an acidic α-proton from the ketone, forming an enolate.[2][10] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and consuming both the Grignard reagent and the ketone in a non-productive pathway.[2]
Alternatively, if the Grignard reagent possesses hydrogens on its β-carbon, it can reduce the ketone to a secondary alcohol via a cyclic six-membered transition state.[2] This secondary alcohol can then be easily dehydrated to an alkene during acidic workup.
Caption: Competing pathways in Grignard reactions with ketones.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures favor the kinetically controlled nucleophilic addition over enolization and reduction.[1]
-
Reagent Selection: If your ketone is sterically hindered, consider using a less hindered Grignard reagent. Conversely, for a hindered Grignard reagent, a less hindered ketone is preferable. When reduction is a concern, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).[2][4]
-
Order of Addition: Employ "inverse addition," where the ketone is added slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help to suppress enolization.
-
Change of Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, making them less prone to enolization. Consider using an appropriate organolithium reagent as an alternative.[1]
| Grignard Reagent | Structure | Possesses β-Hydrogens? | Tendency for Reduction |
| Methylmagnesium bromide | CH₃MgBr | No | Low |
| Ethylmagnesium bromide | CH₃CH₂MgBr | Yes | Moderate |
| Isobutylmagnesium bromide | (CH₃)₂CHCH₂MgBr | Yes | High |
| Neopentylmagnesium chloride | (CH₃)₃CCH₂MgCl | No | Low |
| tert-Butylmagnesium chloride | (CH₃)₃CMgCl | Yes | High |
| This table summarizes the relationship between the structure of common Grignard reagents and their propensity to act as reducing agents.[2][4] |
Issue 2: Formation of Unexpected Coupling Products
The formation of products indicative of radical coupling may suggest that a Single Electron Transfer (SET) mechanism is at play.
The SET mechanism is more likely to occur with substrates that have lower reduction potentials, such as aromatic ketones, or with sterically hindered reagents.[5][9] The initial transfer of a single electron from the Grignard reagent to the ketone generates a ketyl radical anion and an organomagnesium radical cation.[5][8] These radical intermediates can then undergo various coupling reactions, leading to byproducts such as pinacols (from the coupling of two ketyl radicals) or hydrocarbons (from the dimerization of the Grignard-derived radicals). While conclusive evidence suggests that SET is not the primary pathway for most Grignard reactions with aliphatic aldehydes and ketones, its potential contribution should not be dismissed, especially in challenging cases.[5][9]
Caption: Simplified overview of the Single Electron Transfer (SET) pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While ethers like THF and diethyl ether are standard, exploring less polar solvents may disfavor the SET pathway in some cases.
-
Use of Additives: Certain additives can act as radical traps, minimizing the impact of the SET pathway. However, this approach requires careful consideration to avoid interference with the desired reaction.
-
Alternative Synthetic Routes: If SET-derived byproducts are a persistent issue, it may be necessary to consider alternative synthetic strategies for constructing the desired tertiary alcohol, such as those involving organocerium reagents (CeCl₃-mediated reactions), which are known to suppress SET pathways.
General Best Practices for Tertiary Alcohol Synthesis
To ensure the highest possible yield and purity of your tertiary alcohol, adhere to the following best practices:
-
Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to moisture.[3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents.[1][3] Any protic impurities will quench the organometallic reagent, reducing its effective concentration and lowering your yield.[3]
-
Reagent Quality: Use high-purity starting materials. The magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine or 1,2-dibromoethane) to remove the passivating oxide layer.[1][3]
-
Careful Workup: Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl).[3] Avoid localized heating, which can promote the dehydration of the tertiary alcohol product. For acid-sensitive products, a buffered workup with saturated aqueous ammonium chloride is recommended.[11]
By understanding the potential side reactions and implementing these troubleshooting and preventative strategies, you can significantly improve the outcome of your tertiary alcohol syntheses.
References
-
Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. National Institutes of Health. [Link]
-
Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates. Chemical Communications (RSC Publishing). [Link]
-
Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society. [Link]
-
Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. ResearchGate. [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC - NIH. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
The species involved in the single electron transfer (SET) mechanism of the Grignard reaction, as established by Yamabe and Yamasuki. ResearchGate. [Link]
-
Single-electron transfer, a major reaction pathway in organic chemistry. An answer to recent criticisms. Accounts of Chemical Research - ACS Publications. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Grignard alkene on a carbonyl. Chemistry Stack Exchange. [Link]
-
What is the process for obtaining an enolate from a Grignard reaction?. Quora. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
What is effect of steric hinderance on acidity of alcohols?. Quora. [Link]
-
What is the mechanism of the reaction of a Grignard reagen with alkene bonding?. Quora. [Link]
-
3.4.2 – Grignard Reactions with Carbonyls. eCampusOntario Pressbooks. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of Tertiary Benzyl Bicyclic Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of tertiary benzyl bicyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with isolating these sterically hindered and chemically sensitive molecules. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: From Crude Mixture to Pure Isomer
This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.
Problem 1: I'm struggling with poor or no separation of stereoisomers in my sample.
This is the most frequent challenge. Due to their rigid bicyclic structure, stereoisomers of these alcohols often have nearly identical polarities and physical properties, making them difficult to resolve using standard techniques.[1][2]
Root Cause Analysis & Solutions:
-
Cause A: Diastereomers with Very Similar Polarity
-
Why it Happens: The subtle differences in the 3D orientation of substituents may not be sufficient to cause a significant difference in interaction with a standard stationary phase like silica gel.
-
Solution 1: High-Resolution Chromatography. Standard flash chromatography may not suffice. Transitioning to High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) provides superior resolving power.[2][3] The choice of stationary phase is critical.
Stationary Phase Principle of Separation Best For Considerations Reversed-Phase (C18, C8) Hydrophobic interactions. General purpose, good starting point for diastereomers. May require optimization of aqueous/organic mobile phase.[1] Chiral Phases (e.g., Cyclodextrin-based) Enantioselective interactions (inclusion complexation). Direct separation of enantiomers.[4][5] Can be expensive; requires specific mobile phases (polar-organic or reversed-phase).[4] Phenyl Phases π-π stacking interactions with the benzyl group. Aromatic compounds; offers alternative selectivity to C18. Selectivity is highly dependent on the mobile phase. Neutral Alumina Polar interactions; less acidic than silica. Acid-sensitive compounds prone to degradation.[6] Activity can vary; requires careful handling. -
Solution 2: Temperature Optimization in HPLC. Lowering the column temperature can sometimes enhance the subtle energetic differences between diastereomers and the stationary phase, improving resolution.
-
-
Cause B: Co-elution of Enantiomers
-
Why it Happens: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography.
-
Solution: Chemical Derivatization to Form Diastereomers. This is a robust and widely-used strategy. By reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, you convert the enantiomeric pair into a pair of diastereomers. These diastereomers now have different physical properties and can be separated using standard chromatography or crystallization.[7][8] The chiral auxiliary is cleaved in a final step to yield the pure enantiomers of the alcohol.
Workflow: Enantiomer Resolution via Diastereomer Formation
Diagram of the enantiomer resolution workflow. Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Dissolve the racemic tertiary benzyl bicyclic alcohol (1.0 equiv) in anhydrous pyridine or dichloromethane containing triethylamine (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equiv) in the same solvent.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting diastereomeric Mosher's esters by silica gel chromatography.[8]
-
Hydrolyze the separated esters (e.g., with LiOH or K₂CO₃ in methanol/water) to regenerate the pure alcohol enantiomers.
-
-
Problem 2: My product is degrading during purification.
Tertiary benzylic alcohols are notoriously labile. The combination of a tertiary alcohol (good leaving group upon protonation) and a benzyl group (stabilizes the resulting carbocation) makes them highly susceptible to elimination (dehydration) reactions, especially under acidic conditions or at elevated temperatures.[6][9]
Root Cause Analysis & Solutions:
-
Cause A: Acid-Catalyzed Dehydration on Silica Gel
-
Why it Happens: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the elimination of water from the tertiary alcohol, leading to the formation of an alkene byproduct. This is often observed as a new, less polar spot on a TLC plate.
-
Solution 1: Use a Neutral Stationary Phase. Switch from silica gel to neutral alumina for column chromatography. This avoids the acidic environment that promotes degradation.[6]
-
Solution 2: Buffer the Mobile Phase. If you must use silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.[10] This neutralizes the acidic sites on the silica surface, suppressing the dehydration side reaction.
-
Solution 3: Use a Protecting Group. If the alcohol is particularly sensitive, consider protecting the hydroxyl group before chromatography. A silyl ether is an excellent choice as it is stable to chromatography but can be easily removed later.[11][12]
-
-
Cause B: Thermal Decomposition
-
Why it Happens: Techniques like distillation, even under vacuum, can require temperatures high enough to induce elimination.[10] Similarly, sonication, often used to dissolve samples, can create localized high-temperature spots, leading to degradation into products like benzene, toluene, and benzaldehyde.[13][14]
-
Solution: Prioritize non-thermal purification methods. Rely on chromatography and crystallization. If a solvent must be removed, use a rotary evaporator at minimal temperature and pressure. Avoid using a sonicator to dissolve samples for extended periods; gentle warming or vortexing is preferable.
-
Degradation Pathway on Acidic Media
Frequently Asked Questions (FAQs)
Q1: When is it appropriate to use a protecting group for my alcohol?
A1: You should consider using a protecting group under these circumstances:
-
When performing reactions incompatible with a free -OH group: If you plan to use strongly basic reagents (like Grignards, organolithiums) or certain oxidizing/reducing agents that would react with the alcohol, protection is necessary.[12][15]
-
For highly acid-sensitive alcohols: If you observe significant degradation during silica gel chromatography even with a buffered mobile phase, protecting the alcohol as a silyl ether (e.g., TBDMS) will increase its stability.[16]
-
To improve solubility or chromatographic behavior: Sometimes, a bulky protecting group like TBDPS can alter the molecule's properties favorably for a specific separation.
Q2: What is the best first-pass technique for purifying a crude mixture of these alcohols?
A2: For a completely unknown mixture, a good starting point is flash chromatography on a short plug of neutral alumina .[6] Use a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate). This approach minimizes the risk of acid-catalyzed degradation while giving you a quick assessment of the mixture's complexity and the polarity required for separation. Analyze the fractions by TLC or LC-MS to guide further, higher-resolution purification steps.
Q3: My ester derivative from a kinetic resolution is decomposing on the column. What should I do?
A3: This is a known issue, as the esters of tertiary alcohols can also be labile.[6][17] The primary solution is to switch from silica gel to neutral alumina for the chromatographic separation .[6] Alumina is less likely to catalyze the hydrolysis or elimination of the ester. If decomposition still occurs, minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.
Q4: Can I use crystallization to separate diastereomers of my tertiary benzyl bicyclic alcohol?
A4: Yes, fractional crystallization is a powerful but often empirical technique for separating diastereomers.[7] Success depends heavily on finding a solvent system where the two diastereomers have significantly different solubilities. A systematic screening process is recommended:
-
Attempt to crystallize the mixture from a single solvent (e.g., ethyl acetate, isopropanol, acetonitrile).
-
If that fails, try a solvent/anti-solvent system (e.g., dissolving in a small amount of dichloromethane and slowly adding hexanes until turbidity appears).[10]
-
The formation of isostructural crystals, where both diastereomers incorporate into the same crystal lattice, can sometimes prevent separation.[18] In such cases, derivatizing the alcohol to a different ester or urethane can break this isostructurality and enable successful crystallization.
References
- High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols.
- US Patent 5095155A, Process for the separation of isomers of diastereomeric alcohols.
- Protecting Groups For Alcohols. Chemistry Steps.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Alcohol Protecting Groups. University of Windsor.
- Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- Protection of OH group of alcohol. SlideShare.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.
- Degradation Products Generated by Sonic
- HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns.
- Chromatographic Separation of Bicyclohomofarnesal Isomers. BenchChem.
- Degradation products generated by sonic
- Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols...
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. BenchChem.
- Proposal of Molecular-Level Crystallization Mechanism for Halogen
- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
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- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
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- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 14. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Benzylcycloheptan-1-ol
Welcome to the technical support center for the synthesis and scale-up of 1-benzylcycloheptan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to scale up this important tertiary alcohol synthesis. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your process with confidence.
The synthesis of this compound is fundamentally a Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] It involves the nucleophilic addition of a benzylmagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of cycloheptanone.[2] While elegant, this reaction class, particularly when using benzyl halides, is prone to specific challenges that can impact yield and purity, especially during scale-up. This guide provides field-proven insights and solutions to common issues.
Core Synthesis Protocol: this compound
This protocol details a standard lab-scale synthesis, which can be adapted for scale-up. The causality behind each step is explained to provide a robust understanding of the process.
Reagents and Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents | Notes |
| Magnesium Turnings | 24.31 | 3.65 | 0.150 | 1.5 | Must be dry and free of oxide layer. |
| Benzyl Bromide | 171.04 | 17.10 | 0.100 | 1.0 | Use freshly distilled or high-purity reagent. |
| Cycloheptanone | 112.17 | 12.34 | 0.110 | 1.1 | Should be anhydrous. |
| Anhydrous THF | - | 250 mL | - | - | Freshly distilled from a suitable drying agent. |
| Iodine | 253.81 | 1 crystal | catalytic | - | For initiation. |
| 1 M HCl (aq) | - | ~200 mL | - | - | For workup. |
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Part 1: Benzylmagnesium Bromide Formation
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[1]
-
Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are visible. This helps to etch the oxide layer on the magnesium surface.
-
Initiation: Add ~25 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of benzyl bromide in ~100 mL of anhydrous THF. Add a small aliquot (~5-10 mL) of the benzyl bromide solution to the magnesium.
-
Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray color. If it doesn't start, gentle warming or sonication may be required. Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of 1,2-diphenylethane (bibenzyl) via Wurtz coupling.[3][4]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
Part 2: Grignard Addition to Cycloheptanone 6. Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. 7. Addition: Dissolve the cycloheptanone in ~125 mL of anhydrous THF and add it to the dropping funnel. Add the cycloheptanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. This exothermic reaction forms a magnesium alkoxide intermediate.[1] 8. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Purification 9. Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~200 mL of cold 1 M HCl with vigorous stirring. The acid protonates the alkoxide to yield the alcohol and dissolves the remaining magnesium salts.[1] 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL). Combine the organic layers. 11. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. 12. Purification: The resulting crude oil can be purified by silica gel column chromatography (a common eluent system is a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield this compound as a pure product.[5]
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis.
❓ Question 1: My Grignard reaction won't start. The solution remains clear and the iodine color persists. What's wrong?
-
Probable Cause & Scientific Rationale: The most common cause is the presence of trace amounts of water or alcohol in your glassware or solvent. Grignard reagents are potent bases and will react with acidic protons from water much faster than with the carbonyl target.[1] This quenches the reagent as it forms. Another cause is a passivated oxide layer on the magnesium turnings, which prevents the insertion of magnesium into the carbon-halide bond.
-
Solutions:
-
Ensure Anhydrous Conditions: Meticulously flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.[1]
-
Activate the Magnesium: If dryness is assured, the magnesium is likely the issue. Try one of these activation methods:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose fresh metal surfaces.
-
Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the metal surface.
-
-
Force Initiation: Add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction.
-
❓ Question 2: My final yield is very low. What are the likely culprits?
-
Probable Cause & Scientific Rationale: Low yields can stem from several issues. First, an inaccurate estimation of the Grignard reagent concentration leads to incorrect stoichiometry.[1] Second, benzylmagnesium halides are notorious for undergoing a side reaction called Wurtz coupling, where the Grignard reagent (R-MgX) reacts with unreacted benzyl halide (R-X) to form an R-R dimer (1,2-diphenylethane).[3][4] Third, cycloheptanone can be deprotonated at its α-carbon by the basic Grignard reagent, forming an enolate. This process consumes the reagent and regenerates the starting ketone upon workup.[6]
-
Solutions:
-
Titrate the Grignard Reagent: Before adding the ketone, take a small aliquot of the Grignard solution and titrate it (e.g., with a solution of I₂ in THF) to determine its exact molarity.[1] This ensures you use the correct stoichiometric amount of cycloheptanone.
-
Minimize Wurtz Coupling: During the Grignard formation step, ensure slow, dropwise addition of the benzyl bromide solution to maintain a low concentration of the halide relative to magnesium. Avoid excessive heating.
-
Control Addition Temperature: Add the cycloheptanone solution slowly to the Grignard reagent at 0 °C. This favors the desired nucleophilic addition over the competing enolization pathway.
-
❓ Question 3: I've isolated a significant amount of a nonpolar, crystalline solid that isn't my alcohol product. What is it?
-
Probable Cause & Scientific Rationale: This byproduct is almost certainly 1,2-diphenylethane (also known as bibenzyl), the result of the Wurtz coupling side reaction mentioned previously.[3][4] This occurs when the nucleophilic carbon of the benzylmagnesium halide attacks the electrophilic benzylic carbon of another benzyl bromide molecule in an SN2-like fashion. This side reaction is particularly prevalent with benzylic halides.
-
Solutions:
-
Refine Reagent Formation: The key is to minimize the time that benzyl bromide and benzylmagnesium bromide are in high concentration together. Use the "inverse addition" method for Grignard formation: add the magnesium turnings to the benzyl bromide solution (though this is less common) or, more practically, ensure very slow and dilute addition of the benzyl bromide to the magnesium suspension.
-
Purification: 1,2-diphenylethane is nonpolar and can typically be separated from the more polar this compound product by column chromatography. It will elute first with a nonpolar eluent like hexanes.
-
❓ Question 4: During workup, I formed an unmanageable emulsion. How can I break it and prevent it next time?
-
Probable Cause & Scientific Rationale: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts (Mg(OH)X), which can act as surfactants. This is especially problematic if the quenching is done too quickly or with insufficient acid.
-
Solutions:
-
Break the Emulsion: Add a saturated solution of aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Prevent Emulsions: Ensure the acidic quench is performed slowly and with vigorous stirring. Use a sufficient volume of acid to ensure all magnesium salts are fully dissolved and the aqueous phase is clear before proceeding to extraction. Using a saturated aqueous solution of ammonium chloride (NH₄Cl) for the quench instead of a strong acid like HCl can sometimes result in a cleaner separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is THF or diethyl ether used as the solvent? Why not something else? A: Grignard reagents are unstable and require stabilization. Ethereal solvents like THF and diethyl ether are crucial because the lone pairs on the oxygen atom coordinate to the magnesium atom. This coordination stabilizes the Grignard reagent in solution, preventing it from precipitating and maintaining its reactivity. Protic solvents like water or alcohols are incompatible as they would instantly destroy the reagent.[1]
Q2: Can I use benzyl chloride instead of benzyl bromide? A: Yes, benzyl chloride can be used. Generally, alkyl and benzyl bromides are more reactive than chlorides for Grignard formation. You may find that the reaction with benzyl chloride is slower to initiate and may require more vigorous activation of the magnesium or slightly higher temperatures to sustain the reaction.
Q3: What is the reaction mechanism for the formation of the alcohol? A: The reaction proceeds via nucleophilic addition. The highly polarized carbon-magnesium bond in the benzylmagnesium halide makes the benzylic carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cycloheptanone, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. The subsequent acidic workup protonates this alkoxide to yield the final tertiary alcohol product.[7]
Caption: Simplified reaction mechanism for Grignard addition to a ketone.
Q4: I've read that benzylmagnesium halides can rearrange. Is that a concern here? A: Yes, this is a valid and important concern. Benzylmagnesium halides can undergo a rearrangement to form o-tolylmagnesium halides.[3][8] This can lead to the formation of an undesired byproduct, 1-(o-tolyl)cycloheptan-1-ol. The extent of this rearrangement can depend on the reaction conditions, such as temperature and reaction time.[9] Using benzyl bromide and keeping temperatures moderate during reagent formation and subsequent reaction can help favor the desired "normal" addition product over the rearranged one.
Q5: How do I safely scale up this reaction? A: Scaling up a Grignard reaction requires careful consideration of heat management. Both the formation of the Grignard reagent and its reaction with the ketone are highly exothermic.
-
Heat Transfer: Ensure your reactor has efficient stirring and a cooling system (e.g., a reactor jacket) capable of dissipating the heat generated.
-
Controlled Addition: Use a programmable pump for the slow, controlled addition of reagents. This is the most critical parameter for controlling the reaction rate and temperature.
-
Inerting: For larger scales, ensure the reactor is thoroughly purged and maintained under a positive pressure of an inert gas like nitrogen to prevent atmospheric moisture contamination.
-
Quenching: The quenching step can also be very exothermic. Plan for a "reverse quench" where the reaction mixture is slowly added to a large, well-stirred, and cooled vessel of the quenching acid.
References
-
Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647–659. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2006). BzMgCl + MeCN, what did I get? Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylcyclohexan-1-ol. National Institutes of Health. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after.... Retrieved from [Link]
-
Hricovíniová, Z., & Hricovíni, M. (2015). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 11, 1846–1853. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
Technical Support Center: Interpreting the ¹H NMR Spectrum of 1-Benzylcycloheptan-1-ol
Welcome to the technical support center for the analysis of 1-benzylcycloheptan-1-ol. This guide is intended for researchers, scientists, and drug development professionals who are utilizing Grignard reactions to synthesize this tertiary alcohol and are seeking to interpret their ¹H NMR data for impurities. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during spectral analysis.
Troubleshooting & FAQs: ¹H NMR Spectral Interpretation
Question 1: What are the expected ¹H NMR signals for pure this compound?
Answer:
Understanding the proton environment of the target molecule is the first step in identifying impurities. For this compound, the key ¹H NMR signals in a deuterochloroform (CDCl₃) solvent are predicted as follows:
-
Aromatic Protons (7.20-7.35 ppm, 5H, multiplet): The five protons on the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region.
-
Benzylic Protons (~2.85 ppm, 2H, singlet): The two protons on the methylene bridge (—CH₂—) connecting the phenyl ring to the cycloheptyl ring are chemically equivalent and have no adjacent protons to couple with, resulting in a characteristic singlet. The proximity to the electron-withdrawing phenyl group and the tertiary alcohol shifts this signal downfield.
-
Cycloheptyl Protons (1.40-1.80 ppm, 12H, broad multiplet): The twelve protons on the seven-membered ring will produce a complex and broad multiplet in the aliphatic region. Due to the conformational flexibility of the cycloheptane ring, individual signals often overlap significantly.
-
Hydroxyl Proton (variable, ~1.5-2.5 ppm, 1H, singlet): The hydroxyl proton (—OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity. It can sometimes be exchanged with trace amounts of D₂O, causing it to disappear from the spectrum, which can be a useful diagnostic tool.
Question 2: My ¹H NMR spectrum shows a singlet around 4.5 ppm. What is this impurity?
Answer:
A singlet appearing around 4.5 ppm is a strong indicator of dibenzyl ether . This byproduct is formed from the reaction of the benzyl Grignard reagent with unreacted benzyl bromide or chloride, a common side reaction. The benzylic protons in dibenzyl ether are deshielded by the adjacent oxygen atom, shifting their signal significantly downfield compared to the benzylic protons of the desired product.
Question 3: I see a multiplet in the aromatic region that integrates to more than 5 protons and a singlet around 2.9 ppm. What could this be?
Answer:
This pattern is highly suggestive of 1,2-diphenylethane (bibenzyl) , a common byproduct in the synthesis of benzyl Grignard reagents. The formation of bibenzyl occurs through a Wurtz-type coupling of the Grignard reagent with the starting benzyl halide. In ¹H NMR, bibenzyl exhibits:
-
Aromatic Protons (7.15-7.30 ppm, 10H, multiplet): The ten protons of the two phenyl rings.
-
Aliphatic Protons (~2.9 ppm, 4H, singlet): The four protons of the two methylene groups, which are equivalent.
The presence of this impurity will lead to an overestimation of the aromatic proton integration relative to the product's benzylic singlet.
Question 4: There are signals in my spectrum that correspond to unreacted starting materials. What should I look for?
Answer:
Unreacted starting materials are a frequent source of impurities. Here’s how to identify them in your ¹H NMR spectrum:
-
Cycloheptanone: The spectrum of cycloheptanone shows two main multiplets: one around 2.4-2.6 ppm corresponding to the four protons alpha to the carbonyl group, and another around 1.5-1.8 ppm for the remaining eight protons.
-
Benzyl Bromide/Chloride: The benzylic protons of benzyl bromide appear as a singlet around 4.5 ppm , while those of benzyl chloride are found at a similar chemical shift. The aromatic protons will overlap with the product's aromatic signals.
Question 5: How can I confirm the presence of these impurities and subsequently remove them?
Answer:
The initial identification of impurities is based on their characteristic chemical shifts and multiplicities in the ¹H NMR spectrum. To confirm and remove them, a combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick TLC analysis can show the presence of multiple components in your crude product. The less polar impurities, such as bibenzyl and dibenzyl ether, will have higher Rf values than the more polar this compound.
-
Column Chromatography: This is the most effective method for purifying the desired tertiary alcohol from the less polar byproducts and unreacted starting materials. A detailed protocol is provided below.
Data Summary: ¹H NMR Chemical Shifts of Product and Potential Impurities
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic (Ph-H) | 7.20-7.35 | multiplet | 5H |
| Benzylic (-CH₂-) | ~2.85 | singlet | 2H | |
| Cycloheptyl (-CH₂-) | 1.40-1.80 | multiplet | 12H | |
| Hydroxyl (-OH) | variable | singlet | 1H | |
| Dibenzyl Ether | Aromatic (Ph-H) | 7.2-7.4 | multiplet | 10H |
| Benzylic (-CH₂-) | 4.5-5.0 | singlet | 4H | |
| 1,2-Diphenylethane (Bibenzyl) | Aromatic (Ph-H) | 7.15-7.30 | multiplet | 10H |
| Aliphatic (-CH₂-) | ~2.9 | singlet | 4H | |
| Cycloheptanone | α-protons (-CH₂-) | 2.4-2.6 | multiplet | 4H |
| Other ring protons | 1.5-1.8 | multiplet | 8H | |
| Benzyl Bromide | Aromatic (Ph-H) | 7.2-7.4 | multiplet | 5H |
| Benzylic (-CH₂-) | ~4.5 | singlet | 2H |
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from common non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica bed.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). This will elute the non-polar byproducts like bibenzyl and dibenzyl ether first.
-
Monitor the elution by collecting fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the desired this compound.
-
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Obtain a final ¹H NMR spectrum to confirm the purity of the isolated product.
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying impurities in a ¹H NMR spectrum of this compound.
References
- Vertex AI Search. (2025). Show HNMR spectrum for dibenzyl ether.
- Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Sciencemadness.org. (2006). BzMgCl + MeCN, what did I get?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Benchchem. (2025).
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
Technical Support Center: Safe Handling and Storage of 1-Benzylcycloheptan-1-ol
Welcome to the technical support center for 1-benzylcycloheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. The following information is synthesized from established safety protocols and data on structurally similar compounds to provide a comprehensive and reliable resource.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I opened a new bottle of this compound and noticed a slight discoloration. Is it still usable?
Answer: Discoloration can be an indication of degradation or contamination. Before using the compound, it is crucial to assess its purity. We recommend performing a simple analytical test, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to compare against a reference standard if available.
-
Causality: Tertiary alcohols like this compound can be susceptible to oxidation or acid-catalyzed degradation over time, which may lead to the formation of colored impurities. Exposure to air, light, or incompatible materials can accelerate this process.
-
Preventative Measure: Always store this compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances.
Question: My reaction involving this compound is not proceeding as expected. Could there be an issue with the compound's stability?
Answer: If you are experiencing issues with your reaction, consider the following troubleshooting steps:
-
Verify Compound Integrity: As mentioned above, confirm the purity of your this compound.
-
Solvent Purity: Ensure the solvent you are using is anhydrous and free of peroxides, as these can interfere with many reactions.
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents.[1] Avoid using reagents like potassium permanganate, chromium trioxide, or other strong oxidants in the same reaction vessel unless it is a planned part of the synthesis.
-
Temperature Control: While specific stability data for this compound is limited, tertiary alcohols can undergo elimination reactions at elevated temperatures, especially in the presence of acids. Ensure your reaction is conducted at the appropriate temperature.
Question: I accidentally spilled a small amount of this compound on my lab bench. What is the correct cleanup procedure?
Answer: For a small spill, follow these steps:
-
Ensure Proper PPE: Before cleaning, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate height.
-
Containment and Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse with water.
-
Disposal: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to your institution's and local regulations.[2]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of this compound.
What are the primary hazards associated with this compound?
Based on data for the closely related compound, 1-benzylcyclohexan-1-ol, the primary hazards include:
What personal protective equipment (PPE) should I wear when handling this compound?
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).[2]
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.
What are the proper storage conditions for this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it away from heat, sparks, open flames, and other ignition sources.[2] It should also be stored apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][2]
How should I dispose of waste containing this compound?
Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not dispose of it in the regular trash or pour it down the drain. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Section 3: Technical Data Summary
The following table summarizes key technical data for this compound and its close analog, 1-benzylcyclohexan-1-ol.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀O | N/A |
| CAS Number | 4006-73-9 | [4] |
| Molecular Weight | 204.31 g/mol | N/A |
| Appearance | Solid (based on melting point of analog) | N/A |
| Melting Point | 46.5 °C (for 1-benzylcyclohexan-1-ol) | [2] |
| Boiling Point | 157-160 °C @ 11 Torr (for 1-benzylcyclohexan-1-ol) | [2] |
| Flash Point | 127 °C (for 1-benzylcyclohexan-1-ol) | [2] |
| InChIKey | FELACZRZMOTSPB-UHFFFAOYSA-N (for 1-benzylcyclohexan-1-ol) | [3] |
Section 4: Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling a new container of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74753, 1-Benzylcyclohexan-1-ol. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard and Beyond
Tertiary alcohols are a cornerstone of modern organic synthesis, finding critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique structural motif, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, imparts distinct physicochemical properties that are highly sought after in drug design, including enhanced metabolic stability. This guide provides an in-depth comparison of the classical Grignard synthesis of tertiary alcohols with prominent alternative methods, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy.
The Grignard Reaction: A Time-Honored Workhorse
Discovered by Victor Grignard in 1900, the eponymous reaction remains a fundamental and widely utilized method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of tertiary alcohols from ketones and esters is a staple in both academic and industrial laboratories.
Mechanism of Grignard Synthesis of Tertiary Alcohols
The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone or ester. In the case of a ketone, a single addition followed by an acidic workup yields the tertiary alcohol. When an ester is used as the substrate, the reaction proceeds through a two-step addition-elimination-addition sequence, requiring two equivalents of the Grignard reagent.[2]
Figure 1: Grignard reaction mechanisms for tertiary alcohol synthesis.
Experimental Protocol: Synthesis of Triphenylmethanol from a Ketone[1]
This protocol details the synthesis of triphenylmethanol from benzophenone using phenylmagnesium bromide.
Materials:
-
Magnesium turnings (2 g, 0.082 mol)
-
Anhydrous diethyl ether (50 mL)
-
Bromobenzene (9 mL)
-
Benzophenone
-
10% Sulfuric acid
-
Ice
-
Anhydrous sodium sulfate
-
Ligroin (66-77°C)
Procedure:
-
Grignard Reagent Formation: In a dry three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings. Add 15 mL of anhydrous diethyl ether. Add the bromobenzene to the dropping funnel. Prepare an ice-water bath.
-
Initiation and Reflux: Add a small portion of the bromobenzene solution to the magnesium suspension. If the reaction does not start, gently warm the flask. Once initiated, the ether will begin to reflux. Add the remaining bromobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux until most of the magnesium has reacted.
-
Reaction with Ketone: Prepare a solution of benzophenone in anhydrous diethyl ether. Cool the Grignard reagent in an ice bath and add the benzophenone solution dropwise with stirring.
-
Work-up: Pour the reaction mixture into a flask containing 50 mL of 10% sulfuric acid and about 25 g of ice. Transfer the mixture to a separatory funnel, separate the layers, and wash the ether layer.
-
Isolation and Purification: Dry the ether layer with anhydrous sodium sulfate, filter, and add 25 mL of ligroin. Concentrate the solution to induce crystallization. Collect the triphenylmethanol crystals by vacuum filtration.
Advantages and Limitations of Grignard Synthesis
| Advantages | Limitations |
| Versatility: A wide range of Grignard reagents can be prepared from primary, secondary, tertiary, vinyl, and aryl halides.[3] | High Reactivity: Grignard reagents are strong bases and will react with any protic functional groups, such as alcohols, amines, and even terminal alkynes.[4] |
| High Yields: Generally provides good to excellent yields for a variety of substrates.[5] | Moisture and Air Sensitive: Requires strictly anhydrous and inert reaction conditions, which can be challenging to maintain.[6] |
| Cost-Effective: Magnesium is an inexpensive metal, making this a cost-effective method for large-scale synthesis. | Functional Group Intolerance: Incompatible with many functional groups (e.g., esters, nitriles, nitro groups) on the same molecule as the halide or the carbonyl compound without protection strategies. |
| Well-Established: A vast body of literature and established protocols are available. | Safety Hazards: Grignard reagents can be pyrophoric, especially when prepared in situ, and the reaction can be highly exothermic.[7] |
Organolithium Reagents: The More Reactive Cousin
Organolithium reagents (R-Li) are another class of powerful organometallic compounds that readily react with ketones and esters to form tertiary alcohols.[8] They are generally more reactive than Grignard reagents.[9]
Mechanism of Tertiary Alcohol Synthesis with Organolithium Reagents
The mechanism is analogous to the Grignard reaction, involving the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the carbonyl carbon.[2]
Figure 2: Organolithium reaction mechanism with a ketone.
Experimental Protocol: Synthesis of a Tertiary Alcohol from an Ester[10]
This protocol outlines the synthesis of a tertiary alcohol from an ester using an organolithium reagent.
Materials:
-
Ester (e.g., methyl benzoate)
-
Organolithium reagent (e.g., methyllithium in diethyl ether, 2.2 equivalents)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ester in anhydrous diethyl ether. Cool the solution to 0 °C.
-
Addition of Organolithium: Slowly add the organolithium reagent to the stirred ester solution via syringe.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
Comparative Performance: Grignard vs. Organolithium
| Feature | Grignard Reagents | Organolithium Reagents |
| Reactivity | Highly reactive | Generally more reactive than Grignard reagents.[9] |
| Basicity | Strong base | Stronger base than Grignard reagents.[4] |
| Functional Group Tolerance | Limited | More limited due to higher reactivity and basicity.[10] |
| Stereoselectivity | Can be influenced by steric hindrance. | Can be influenced by steric hindrance; may offer different diastereoselectivity in some cases. |
| Safety | Pyrophoric, reacts with water.[7] | Highly pyrophoric, react vigorously with water.[11][12] |
Table 1: General comparison of Grignard and organolithium reagents.
The Barbier Reaction: The "In Situ" Alternative
The Barbier reaction offers a practical alternative to the Grignard reaction by generating the organometallic species in situ. This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (commonly magnesium, zinc, indium, or tin) together in the same reaction vessel.[13][14]
Mechanism of the Barbier Reaction
The Barbier reaction is believed to proceed through a single-electron transfer from the metal surface to the alkyl halide, forming a radical anion which then collapses to an organometallic species. This species then reacts with the carbonyl compound present in the mixture.
Figure 3: Simplified workflow of the Barbier reaction.
Experimental Protocol: Barbier-type Allylation of a Ketone
This protocol describes the Barbier-type allylation of 3-bromoacetophenone using allyl iodide and indium in water.
Materials:
-
3-Bromoacetophenone
-
Allyl iodide (3.0 equiv.)
-
Indium powder (2.0 equiv.)
-
Chiral bis(imidazoline) ligand (10 mol%)
-
Water
Procedure:
-
Reaction Setup: To a solution of 3-bromoacetophenone in water, add the chiral bis(imidazoline) ligand, allyl iodide, and indium powder at room temperature.
-
Reaction: Stir the mixture until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction and extract the product with an organic solvent.
-
Purification: Dry the organic layer and purify the product by chromatography.
Advantages of the Barbier Reaction
-
One-Pot Synthesis: Simplifies the experimental procedure by avoiding the separate preparation of the organometallic reagent.
-
Milder Conditions: Often proceeds under milder conditions than the Grignard reaction.
-
Functional Group Tolerance: Can be more tolerant of certain functional groups due to the less basic nature of some of the metals used (e.g., indium, zinc).
-
Aqueous Media: Some Barbier reactions can be carried out in aqueous media, aligning with the principles of green chemistry.[13]
Modern Catalytic Methods: The Frontier of Tertiary Alcohol Synthesis
While classical organometallic additions are powerful, the development of catalytic asymmetric methods for the synthesis of chiral tertiary alcohols is a major focus of modern organic chemistry. These methods offer the potential for high enantioselectivity and atom economy.
Catalytic Asymmetric Addition of Organozinc Reagents
The addition of organozinc reagents to ketones, catalyzed by chiral ligands, is a promising strategy for the synthesis of enantiomerically enriched tertiary alcohols.
Figure 4: Simplified catalytic cycle for asymmetric organozinc addition.
These reactions often employ chiral amino alcohols or phosphoramides as ligands to induce stereoselectivity. The development of efficient and broadly applicable catalytic systems remains an active area of research.[12]
Summary and Recommendations
The choice of method for synthesizing a tertiary alcohol depends on several factors, including the desired structure, the presence of other functional groups, scalability, and cost.
| Method | Key Features | Best Suited For |
| Grignard Synthesis | Versatile, cost-effective, well-established. | General synthesis of a wide range of tertiary alcohols where functional group tolerance is not a major concern. |
| Organolithium Reagents | Highly reactive, strong bases. | Situations where Grignard reagents are not reactive enough, or when specific stereochemical outcomes are desired. |
| Barbier Reaction | One-pot procedure, milder conditions, better functional group tolerance. | Synthesis of complex molecules with sensitive functional groups, and for reactions in aqueous media. |
| Catalytic Methods | High enantioselectivity, atom economy. | Asymmetric synthesis of chiral tertiary alcohols for pharmaceutical and fine chemical applications. |
Table 2: Summary and recommendations for tertiary alcohol synthesis methods.
Safety Considerations
Grignard and organolithium reagents are highly reactive and often pyrophoric, igniting spontaneously on contact with air.[11] Strict adherence to safety protocols is paramount.
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.
-
Anhydrous Solvents: Solvents must be rigorously dried before use.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[11]
-
Quenching: Reactions should be quenched carefully by the slow addition of a proton source at low temperature.
-
Disposal: Residual organometallic reagents must be safely quenched and disposed of according to institutional guidelines.[11]
This guide provides a framework for understanding and comparing the primary methods for tertiary alcohol synthesis. For specific applications, researchers should consult the primary literature for detailed protocols and optimization studies.
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A Comparative Guide to the Biological Activity of 1-Benzylcycloheptan-1-ol and Its Analogs
In the landscape of drug discovery and development, the exploration of novel molecular scaffolds with therapeutic potential is a continuous endeavor. Tertiary alcohols, particularly those incorporating both aromatic and cycloaliphatic moieties, represent a class of compounds with diverse and intriguing biological activities. This guide provides a comprehensive comparison of the potential biological activities of 1-benzylcycloheptan-1-ol and its structural analogs, offering insights for researchers, scientists, and drug development professionals.
While direct experimental data on this compound is limited in publicly available literature, by examining the structure-activity relationships (SAR) of analogous compounds, we can extrapolate and predict its potential efficacy in several key therapeutic areas. This guide will delve into the prospective antimicrobial, antifungal, and anticancer activities of this compound, comparing it with analogs possessing smaller cycloalkyl rings (cyclopentyl and cyclohexyl) and various substituents on the benzyl group.
The Core Structure: this compound
The molecule at the heart of our discussion, this compound, possesses a unique combination of structural features: a tertiary alcohol, a flexible seven-membered cycloheptyl ring, and a benzyl group. Each of these components can contribute to its overall biological profile. The lipophilic nature of the benzyl and cycloheptyl groups suggests potential interactions with cellular membranes, a common mechanism for antimicrobial and antifungal agents. The tertiary alcohol group can participate in hydrogen bonding, a crucial interaction with biological targets like enzymes and receptors.
Comparative Biological Activities
Based on the analysis of structurally related compounds, we can hypothesize the following biological activities for this compound and its analogs.
Antimicrobial and Antifungal Activity
The presence of a benzyl group is a common feature in many antimicrobial and antifungal compounds. Studies on O-benzyl derivatives have demonstrated their efficacy against a range of bacterial and fungal strains[1]. The lipophilicity imparted by the benzyl and cycloalkyl groups can facilitate the disruption of microbial cell membranes, leading to cell death.
Structure-Activity Relationship Insights:
-
Cycloalkyl Ring Size: The size of the cycloalkyl ring can influence the compound's lipophilicity and conformational flexibility, which in turn affects its ability to interact with and penetrate microbial cell membranes. While smaller rings like cyclopentyl and cyclohexyl have been explored in various antimicrobial agents, the larger, more flexible cycloheptyl ring of this compound may offer a distinct advantage in membrane disruption[2][3]. It is plausible that the increased lipophilicity of the seven-membered ring could enhance its antimicrobial potency, particularly against Gram-positive bacteria and fungi.
-
Benzyl Group Substitution: Modifications to the benzyl ring can significantly impact antimicrobial activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties and steric bulk of the molecule, influencing its interaction with microbial targets.
Hypothetical Comparison of Antimicrobial Activity:
| Compound | Predicted Antimicrobial Activity | Rationale |
| This compound | Moderate to High | The larger cycloheptyl ring may enhance lipophilicity and membrane disruption. |
| 1-Benzylcyclohexan-1-ol | Moderate | The cyclohexyl ring is a common scaffold in bioactive compounds. |
| 1-Benzylcyclopentan-1-ol | Moderate | The smaller cyclopentyl ring may offer a different membrane interaction profile. |
| 1-(4-Chlorobenzyl)cycloheptan-1-ol | High | The electron-withdrawing chloro group on the benzyl ring could enhance activity. |
| 1-(4-Methoxybenzyl)cycloheptan-1-ol | Moderate | The electron-donating methoxy group may have a variable effect on activity. |
Anticancer Activity
Benzyl-substituted compounds have been extensively investigated for their anticancer properties[4][5]. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression[6].
Structure-Activity Relationship Insights:
-
Cycloalkyl Ring Size: The conformation and lipophilicity of the cycloalkyl ring can influence the compound's ability to bind to intracellular targets. The flexible nature of the cycloheptyl ring in this compound might allow it to adopt a conformation that is favorable for interaction with specific protein pockets, potentially leading to enhanced cytotoxic activity compared to its more rigid five- and six-membered ring analogs.
-
Benzyl Group Substitution: The substitution pattern on the benzyl ring is a critical determinant of anticancer activity. The introduction of various functional groups can modulate the compound's electronic and steric properties, leading to altered binding affinities for target proteins and differential effects on cancer cell signaling pathways[7]. For instance, certain substitutions can enhance the compound's ability to induce apoptosis or arrest the cell cycle at specific phases[8].
Hypothetical Comparison of Anticancer Activity (IC50 Values):
| Compound | Predicted IC50 (µM) on a Representative Cancer Cell Line | Rationale |
| This compound | 10-50 | The unique conformation of the cycloheptyl ring may lead to effective target engagement. |
| 1-Benzylcyclohexan-1-ol | 20-70 | A commonly observed activity range for similar structures. |
| 1-Benzylcyclopentan-1-ol | 30-80 | The smaller ring may result in a less optimal fit for the target. |
| 1-(4-Nitrobenzyl)cycloheptan-1-ol | <10 | The strongly electron-withdrawing nitro group often enhances cytotoxic activity. |
| 1-(4-Methylbenzyl)cycloheptan-1-ol | 15-60 | The electron-donating methyl group may have a less pronounced effect on cytotoxicity. |
Experimental Protocols
To empirically validate the predicted biological activities of this compound and its analogs, the following detailed experimental protocols are recommended.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through a Grignard reaction.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 1-benzylcycloalkanol analogs.
Step-by-Step Protocol:
-
Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Add a small amount of the corresponding benzyl bromide analog (1.0 equivalent) dissolved in anhydrous THF to initiate the reaction.
-
Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining benzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the appropriate cycloalkanone (e.g., cycloheptanone, 1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzylcycloalkanol analog.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains[9].
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL. For lipophilic compounds, the use of a surfactant like Tween 80 (at a final concentration of 0.002%) in the broth may be necessary to ensure solubility.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Add 100 µL of the diluted microbial inoculum to each well containing the test compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10].
Workflow for MTT Assay:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Potential Signaling Pathways in Anticancer Activity
Cytotoxic compounds often exert their effects by modulating key signaling pathways that control cell survival, proliferation, and death. For benzyl-substituted compounds, several pathways have been implicated. A generalized representation of potential pathways affected by a cytotoxic agent is shown below.
Caption: Generalized signaling pathways leading to apoptosis induced by a cytotoxic compound.
Conclusion
This guide provides a scientifically grounded framework for understanding and evaluating the potential biological activities of this compound and its analogs. By leveraging structure-activity relationship principles derived from related compounds, we can formulate hypotheses about their antimicrobial, antifungal, and anticancer efficacy. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. The unique structural features of this compound, particularly its seven-membered ring, suggest that it may possess a distinct and potent biological activity profile, making it and its derivatives promising candidates for further investigation in the field of drug discovery.
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A Comparative Guide to the Spectroscopic Data of 1-Benzylcycloheptan-1-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of synthetic chemistry and drug development, unambiguous structural elucidation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of molecular characterization. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-benzylcycloheptan-1-ol, a tertiary alcohol, alongside structurally similar compounds. By examining the subtle yet significant differences in their spectral fingerprints, we aim to provide researchers with a practical framework for identifying these and similar structures, highlighting the causal relationships between molecular features and their spectroscopic outputs.
The synthesis of tertiary alcohols, such as this compound, often involves methods like the Grignard reaction, where a Grignard reagent (in this case, benzylmagnesium chloride) attacks a ketone (cycloheptanone).[1][2] Understanding the expected spectroscopic data is crucial for confirming the successful synthesis and identifying any potential unreacted starting materials or byproducts.
Spectroscopic Profile of this compound
This compound presents a unique combination of a flexible seven-membered ring, a benzylic methylene group, and a tertiary alcohol. These features give rise to a characteristic set of signals in its various spectra.
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show multiplets for the cycloheptane ring protons, a singlet for the benzylic protons, signals for the aromatic protons of the benzyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Key signals will include those for the quaternary carbinol carbon, the benzylic carbon, the carbons of the cycloheptane ring, and the aromatic carbons.
-
IR Spectroscopy: A broad O-H stretching band, C-H stretching bands for both aliphatic and aromatic protons, and a C-O stretching band are anticipated.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a water molecule or cleavage of the benzyl group.
Selection of Comparable Compounds
To better understand the spectroscopic features of this compound, a comparative analysis with the following structurally related compounds is presented:
-
Cycloheptanol: A secondary alcohol, this compound allows for the isolation and analysis of the signals originating from the cycloheptyl ring without the influence of the benzyl group.
-
1-Benzylcyclohexan-1-ol: A tertiary alcohol with a six-membered ring, this compound serves as a valuable comparison to understand the effect of ring size on the spectroscopic data.
-
1-Phenylcycloheptan-1-ol: This tertiary alcohol, where the phenyl group is directly attached to the carbinol carbon, will highlight the differences in the spectroscopic signature when the methylene spacer is absent.
Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for this compound and the selected comparable compounds.
¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂-) | Carbinol Proton (-CH-OH) | Cycloalkane Protons | -OH Proton |
| This compound | ~7.2-7.4 (m) | ~2.8 (s) | N/A | ~1.5-1.8 (m) | broad s |
| Cycloheptanol | N/A | N/A | ~3.83 (m)[3] | ~1.5-1.7 (m)[3] | broad s[3] |
| 1-Benzylcyclohexan-1-ol | ~7.2-7.4 (m) | ~2.7 (s) | N/A | ~1.2-1.7 (m) | broad s |
| 1-Phenylcycloheptan-1-ol | ~7.2-7.5 (m) | N/A | N/A | ~1.6-2.2 (m) | broad s |
Analysis:
-
The most direct indicator for distinguishing between secondary and tertiary alcohols in ¹H NMR is the presence or absence of a carbinol proton signal (H-C-OH), which typically appears between 3.3-4.0 ppm.[4] Cycloheptanol, a secondary alcohol, exhibits this signal, while the tertiary alcohols do not.[4]
-
The benzylic protons in this compound and 1-benzylcyclohexan-1-ol appear as sharp singlets, deshielded by the adjacent aromatic ring.
-
The cycloalkane protons for all compounds appear as complex multiplets in the aliphatic region. The slightly different chemical shift ranges reflect the varying ring sizes and substitution patterns.
¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Carbinol Carbon (C-OH) | Benzylic Carbon (-CH₂-) | Aromatic Carbons | Cycloalkane Carbons |
| This compound | ~77-79 | ~48-50 | ~125-138 | ~22-43 |
| Cycloheptanol | ~74 | N/A | N/A | ~23, 28, 37 |
| 1-Benzylcyclohexan-1-ol | ~74-76 | ~48-50 | ~125-138 | ~22-38 |
| 1-Phenylcycloheptan-1-ol | ~78-80 | N/A | ~125-148 | ~22-43 |
Analysis:
-
The chemical shift of the carbinol carbon is a key differentiator. In tertiary alcohols, this quaternary carbon is typically found further downfield compared to the carbinol carbon of secondary alcohols.
-
The presence of a benzylic carbon signal around 48-50 ppm is characteristic of this compound and 1-benzylcyclohexan-1-ol.
-
In 1-phenylcycloheptan-1-ol, the absence of the benzylic carbon and the direct attachment of the aromatic ring to the carbinol carbon results in a more deshielded carbinol carbon signal.
IR Spectroscopy Data Comparison (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | C-O Stretch |
| This compound | ~3400 (broad) | ~3020-3080 | ~2850-2950 | ~1100-1210[5] |
| Cycloheptanol | ~3350 (broad)[6] | N/A | ~2860-2930[6] | ~1075-1150[5] |
| 1-Benzylcyclohexan-1-ol | ~3450 (broad) | ~3020-3080 | ~2850-2950 | ~1100-1210[5] |
| 1-Phenylcycloheptan-1-ol | ~3400 (broad) | ~3020-3080 | ~2850-2950 | ~1100-1210[5] |
Analysis:
-
All the alcohols show a characteristic broad O-H stretching absorption between 3300-3600 cm⁻¹.[7]
-
The key distinguishing feature in the IR spectra of alcohols can be the position of the C-O stretching vibration. For tertiary alcohols like this compound, this peak is typically found in the 1100-1210 cm⁻¹ range, whereas for secondary alcohols like cycloheptanol, it appears between 1075-1150 cm⁻¹.[5]
Mass Spectrometry Data Comparison (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | [M-H₂O]⁺ | [M-C₇H₇]⁺ (loss of benzyl) | [C₇H₇]⁺ (benzyl fragment) |
| This compound | 204[8] | 186 | 113 | 91 |
| Cycloheptanol | 114[9] | 96 | N/A | N/A |
| 1-Benzylcyclohexan-1-ol | 190[10] | 172 | 99 | 91 |
| 1-Phenylcycloheptan-1-ol | 190[11] | 172 | 113 | N/A |
Analysis:
-
A common fragmentation pathway for alcohols is the loss of a water molecule ([M-18]⁺).[7]
-
For the benzyl-containing compounds, a prominent peak at m/z 91, corresponding to the stable tropylium cation formed from the benzyl group, is a key diagnostic fragment.
-
Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a common fragmentation pathway for alcohols.[7]
Experimental Protocols
Standard Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the alcohol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
If necessary, perform additional experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the compounds discussed.
Caption: Workflow for Synthesis, Data Acquisition, and Comparative Spectroscopic Analysis.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the confident identification and differentiation of structurally similar alcohols. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and MS data of this compound with carefully chosen analogues, we can assign specific spectral features to distinct structural motifs. This comparative methodology not only aids in routine characterization but also provides a deeper understanding of structure-property relationships, which is invaluable for researchers in organic synthesis and medicinal chemistry.
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A Comparative Guide to the Reaction Kinetics of 1-Benzylcycloheptan-1-ol in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Tertiary Alcohol Oxidation
Tertiary alcohols, such as 1-benzylcycloheptan-1-ol, are notoriously resistant to oxidation under standard conditions. This resilience stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group.[1][2] Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes, ketones, or carboxylic acids, tertiary alcohols lack the necessary α-hydrogen for a direct dehydrogenation reaction.[3][4]
Consequently, the oxidation of tertiary alcohols, when it does occur, often proceeds through more complex and energetic pathways. These can involve initial dehydration to form an alkene, followed by oxidative cleavage of the carbon-carbon double bond, or rearrangement reactions.[5][6][7] This guide will explore the kinetics and mechanisms of these transformations with two common classes of strong oxidizing agents: permanganate and chromic acid.
Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a powerful and versatile oxidizing agent. Its reactivity with tertiary alcohols is highly dependent on the reaction conditions, particularly the pH.
Reaction Mechanism and Kinetics
Under acidic or neutral conditions, the oxidation of tertiary alcohols like this compound by KMnO₄ is believed to proceed through an initial acid-catalyzed dehydration to form 1-benzylcycloheptene. This alkene is then rapidly oxidized by permanganate.[6][7]
The kinetics of permanganate oxidations can be complex and are often autocatalytic, where an intermediate product, such as manganese dioxide (MnO₂), accelerates the reaction.[8] The reaction rate is typically first order with respect to both the permanganate ion and the alcohol.[9]
The proposed mechanism can be visualized as follows:
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A Researcher's Guide to Computationally Modeling 1-benzylcycloheptan-1-ol: A Comparative Analysis
For researchers and drug development professionals, accurately predicting the three-dimensional structure of a molecule is a critical step in understanding its function and interactions. The seemingly simple structure of 1-benzylcycloheptan-1-ol presents a fascinating and deceptively complex challenge for computational modeling. Its conformational flexibility, driven by the seven-membered cycloheptane ring, and the steric and electronic demands of the benzyl and hydroxyl substituents, requires a careful and considered approach.
This guide provides an in-depth comparison of computational methods for modeling this compound. Moving beyond a simple list of protocols, we will explore the underlying principles of each method, providing the rationale necessary to make informed decisions for your own research. We will demonstrate how a multi-tiered approach, from rapid screening to high-accuracy quantum mechanics, provides a robust and self-validating workflow for tackling conformationally complex molecules.
The Structural Challenge: Flexibility and Interactions
The primary difficulty in modeling this compound arises from two key features:
-
The Cycloheptane Ring: Unlike the well-behaved cyclohexane ring, cycloheptane lacks a single, highly stable conformation. Instead, it exists as a dynamic ensemble of low-energy twist-chair and twist-boat forms, with relatively small energy barriers between them.[1][2] Accurately identifying the global energy minimum and the relative populations of these conformers is a significant computational hurdle.
-
Substituent Effects: The bulky benzyl group and the polar hydroxyl group, both attached to the same quaternary carbon, introduce significant steric hindrance and the potential for intramolecular hydrogen bonding. These non-covalent interactions, particularly London dispersion forces from the phenyl ring, play a crucial role in stabilizing certain conformations over others.[3]
An effective modeling strategy must therefore be capable of both efficiently sampling the vast conformational space of the cycloheptane ring and accurately describing the subtle non-covalent forces governed by the substituents.
Comparing the Tools: A Hierarchy of Computational Methods
The choice of computational method involves a trade-off between accuracy and computational cost. For a molecule like this compound, a hierarchical strategy is most effective. This involves using faster, less accurate methods to perform an initial broad search for possible conformations, followed by refinement using more rigorous, computationally intensive methods.
dot
Caption: Hierarchy of computational methods for molecular modeling.
| Method Tier | Examples | Best Use Case for this compound | Key Strengths | Limitations |
| 1. Molecular Mechanics (MM) | MMFF94, UFF | Initial, rapid conformational search. | Extremely fast; can sample thousands of conformers. | Accuracy is dependent on pre-existing parameters; may not handle unusual geometries well.[4] |
| 2. Density Functional Theory (DFT) | B3LYP, PBE | Geometry optimization of conformers found via MM. | Good balance of speed and accuracy for geometries and energies.[5] | Standard functionals fail to describe London dispersion forces, which are critical for this molecule.[3][6] |
| 3. Dispersion-Corrected DFT | ωB97X-D, B3LYP-D3 | High-accuracy geometry optimization and relative energy calculation. | Explicitly accounts for dispersion, providing accurate descriptions of non-covalent interactions.[6] | More computationally expensive than standard DFT. |
| 4. High-Level Ab Initio | CCSD(T), MP2 | "Gold standard" benchmarking for a few key conformers. | Highest accuracy for energies. | Extremely computationally expensive; not feasible for a full conformational search on this molecule.[7] |
Expert Rationale: For this compound, neglecting dispersion is not an option. The interaction between the benzyl group's π-system and the cycloheptane ring is a dominant stabilizing factor. Therefore, while a standard functional like B3LYP can provide a reasonable initial geometry, a dispersion-corrected functional is essential for obtaining chemically meaningful results.[8] The Grimme's D3 correction is a popular and computationally efficient choice that significantly improves accuracy for non-covalent interactions.[9][10] Functionals like ωB97X-D, which have dispersion intrinsically included, are often top performers for this class of problem.[11]
A Validated Workflow for Structural Prediction
The following workflow is a robust, self-validating system for determining the most stable conformers of this compound. It begins with a broad, low-cost search and systematically refines the results with higher levels of theory.
dot
Caption: A validated workflow for conformational analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps in the validated workflow using common terminology in computational chemistry software.
Objective: To identify the global minimum energy structure and other low-energy conformers of this compound.
Step 1: Initial Structure Generation & MM Conformational Search
-
Build Initial Structure: Construct an initial 3D model of this compound in a molecular editor. The exact starting geometry is not critical.
-
Select Force Field: Choose the MMFF94 force field. This force field is well-parameterized for a wide range of organic molecules and provides good performance for geometry optimization.[12][13]
-
Perform Conformational Search: Submit the structure to a conformational search algorithm (e.g., stochastic or systematic search). The goal is to generate a large number (e.g., >1000) of diverse conformations. The search algorithm will rotate torsion angles and minimize the energy of each new structure with the MMFF94 force field.
-
Initial Filtering: Discard all conformers that are more than 10 kcal/mol higher in energy than the lowest-energy structure found.
Step 2: Clustering and Selection for DFT
Causality: The MM search will produce many redundant structures. Clustering by shape (RMSD) and energy is a critical, efficiency-saving step to ensure that only unique conformers are passed to the more computationally expensive DFT stage.
-
Cluster Conformers: Group the filtered MM conformers based on structural similarity (e.g., a heavy-atom RMSD cutoff of 1.0 Å).
-
Select for Optimization: From each cluster, select the lowest-energy conformer. This results in a manageable set of unique, low-energy candidate structures (typically 5-20 conformers).
Step 3: High-Accuracy DFT Optimization and Analysis
Causality: This is the core of the analysis. Using a high-quality, dispersion-corrected functional and a flexible basis set ensures an accurate description of both the covalent geometry and the crucial non-covalent interactions. The def2-TZVP basis set offers a good balance of accuracy and computational cost for molecules of this size.[14][15][16]
-
Set Up DFT Calculation: For each selected conformer, set up a geometry optimization calculation.
-
Run Geometry Optimization: Perform the optimization.[18][19] This process iteratively adjusts the atomic positions to find a stationary point on the potential energy surface where the forces on the atoms are near zero.
-
Perform Frequency Analysis: After each optimization converges, perform a vibrational frequency calculation at the same level of theory.
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization should be re-run or the structure perturbed.
-
Thermodynamics: The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy, which are essential for comparing the relative stability of conformers at a given temperature.
-
-
Final Analysis:
-
Rank the final structures by their relative Gibbs free energies. The structure with the lowest free energy is the predicted global minimum.
-
Analyze the geometries of the low-energy conformers, paying close attention to the cycloheptane ring conformation (e.g., twist-chair, twist-boat) and any potential intramolecular hydrogen bonds.
-
By following this hierarchical and self-validating approach, researchers can confidently model the complex conformational landscape of molecules like this compound, providing a solid structural foundation for further studies in drug design and materials science.
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Caldwell, J. W., & Kollman, P. A. (1995). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry. [Link]
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Hargis, J. C. (2016). Benchmarking density functional theory and its applications to non-covalent interactions in biological systems. UGA Open Scholar. [Link]
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Schlegel, H. B. (2011). Geometry optimization. WIREs Computational Molecular Science, 1(5), 790–809. [Link]
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Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]
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Linn, D. M. (2017). A Comprehensive Overview of the DFT-D3 London-Dispersion Correction. ResearchGate. [Link]
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Cremer, D., & Pople, J. A. (2007). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry. [Link]
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A Comparative Guide to the Enantioselective Synthesis of Chiral Tertiary Alcohols
Chiral tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Their synthesis in an enantiomerically pure form, however, presents a significant challenge to synthetic organic chemists due to the steric hindrance around the quaternary stereocenter.[3] This guide provides an in-depth comparison of the leading methodologies for the enantioselective synthesis of chiral tertiary alcohols, offering insights into their mechanisms, scopes, and limitations, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable chiral building blocks.
The Significance of Chiral Tertiary Alcohols in Drug Discovery
The incorporation of a tertiary alcohol moiety can significantly enhance the pharmacological profile of a drug candidate.[4][5] It can improve properties such as solubility and metabolic stability while reducing off-target effects.[4][5] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, which can prevent the formation of unwanted metabolites.[5] The steric bulk of a tertiary alcohol can also provide a "shielding" effect, hindering enzymatic degradation.[4] Given their importance, the development of efficient and highly selective methods for their synthesis is a continuous area of focus in both academic and industrial research.[3][6]
Core Synthetic Strategies: A Comparative Overview
The principal strategies for the enantioselective synthesis of chiral tertiary alcohols can be broadly categorized into three main approaches:
-
Catalytic Asymmetric Addition of Organometallic Reagents to Ketones: This is the most direct and widely employed method, involving the addition of a carbon nucleophile to a prochiral ketone under the control of a chiral catalyst.[7][8]
-
Asymmetric Dihydroxylation of Trisubstituted Alkenes: This method introduces two adjacent hydroxyl groups across a double bond, with one being a tertiary alcohol, in a highly stereocontrolled manner.[9][10]
-
Enzymatic Resolutions: These methods rely on the ability of enzymes to selectively react with one enantiomer of a racemic mixture of tertiary alcohols or their derivatives, allowing for the separation of the desired enantiomer.[6][11][12]
The choice of method depends on several factors, including the desired target molecule, the availability of starting materials, and the required level of enantiopurity.
Catalytic Asymmetric Addition of Organometallic Reagents to Ketones
The catalytic asymmetric addition of organometallic reagents to ketones stands as a cornerstone for constructing chiral tertiary alcohols.[7] This approach offers a high degree of modularity, allowing for the synthesis of a wide range of products by varying the ketone and the organometallic reagent.[13]
Mechanism and Key Considerations
The general mechanism involves the coordination of a chiral ligand to a metal center, which then activates the ketone towards nucleophilic attack by the organometallic reagent. The chiral environment created by the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the tertiary alcohol.
Caption: Generalized catalytic cycle for the asymmetric addition of organometallic reagents to ketones.
A critical aspect of this methodology is the choice of the chiral ligand and the metal. Different combinations are effective for different classes of ketones and organometallic reagents.
Comparison of Common Organometallic Reagents
| Organometallic Reagent | Metal Catalyst/Ligand System | Advantages | Disadvantages | Typical ee (%) |
| Organozinc (R₂Zn) | Ti(OiPr)₄ / Chiral Diols (e.g., TADDOL) | High enantioselectivity for a broad range of ketones. | Requires stoichiometric amounts of the titanium complex in some cases. | 80-99% |
| Grignard (RMgX) | Cu(I) or Mg(II) / Chiral Diamines or Phosphines | Readily available and inexpensive reagents. | Can be highly reactive, leading to side reactions. Lower enantioselectivity for some substrates. | 70-95%[13] |
| Organoaluminum (R₃Al) | Chiral Lewis Acids | Effective for the addition of alkynyl and allyl groups. | Sensitive to air and moisture. | 85-98% |
| Organolithium (RLi) | Chiral Ligands (e.g., SPARTEINE) | High reactivity. | Often requires cryogenic temperatures. Can be difficult to achieve high enantioselectivity. | 60-90% |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Acetophenone
This protocol is a representative example of the catalytic asymmetric addition of an organozinc reagent to a ketone.
Materials:
-
Acetophenone
-
Diethylzinc (1.0 M solution in hexanes)
-
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) as the chiral ligand
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (1R,2S)-(-)-N,N-dibutylnorephedrine (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetophenone (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral tertiary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Dihydroxylation of Trisubstituted Alkenes
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the synthesis of chiral diols and, by extension, chiral tertiary alcohols when applied to trisubstituted alkenes.[9][10] This reaction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[10][14]
Mechanism and Stereochemical Mnemonic
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by a chiral cinchona alkaloid-derived ligand.[10] The resulting osmate ester is then hydrolyzed to yield the cis-diol. The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, determines which face of the alkene is hydroxylated.
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comparing the reactivity of cycloheptanone versus cyclohexanone in Grignard reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the Grignard reaction stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1] The choice of carbonyl substrate, however, is far from trivial. Subtle differences in the structure of the ketone can lead to significant variations in reaction rates, yields, and stereochemical outcomes. This guide provides an in-depth comparison of the reactivity of two common cyclic ketones, cycloheptanone and cyclohexanone, in Grignard reactions, supported by mechanistic principles and experimental considerations.
The Decisive Role of Ring Strain and Steric Hindrance
The difference in reactivity between cyclohexanone and cycloheptanone in nucleophilic addition reactions, such as the Grignard reaction, is fundamentally governed by the interplay of ring strain and steric effects. These factors influence the stability of both the starting ketone and the tetrahedral intermediate formed during the reaction.
Cyclohexanone is widely recognized as being more reactive than cycloheptanone towards nucleophilic addition.[2] The underlying principle is the change in hybridization of the carbonyl carbon from sp² in the ketone to sp³ in the tetrahedral intermediate.[2]
-
Cyclohexanone (6-membered ring): In its stable chair conformation, cyclohexanone experiences minimal angle and torsional strain.[3][4] The ideal bond angle for an sp² hybridized carbon is 120°, while for an sp³ hybridized carbon it is approximately 109.5°. The geometry of the six-membered ring can readily accommodate the change to a tetrahedral carbon, which relieves some of the torsional strain present in the planar carbonyl group.[2][5] This makes the transition to the sp³ hybridized intermediate energetically favorable.[2]
-
Cycloheptanone (7-membered ring): Seven-membered rings are inherently more flexible and possess a higher degree of ring strain compared to cyclohexane, primarily due to torsional strain from eclipsing hydrogen atoms.[3][6] When cycloheptanone undergoes a Grignard reaction, the carbonyl carbon rehybridizes to sp³, but this change increases the torsional strain within the already strained seven-membered ring.[2] Consequently, the transition state leading to the tetrahedral intermediate is higher in energy for cycloheptanone, resulting in a slower reaction rate compared to cyclohexanone.
This concept is often referred to as I-strain (Internal Strain) , which describes the change in ring strain when the coordination number of a ring atom changes. For nucleophilic addition to cyclic ketones, cyclohexanone benefits from a release of strain, while cycloheptanone experiences an increase, thus favoring the reaction with the six-membered ring.
Visualizing the Mechanistic Pathway
The general mechanism for a Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[7] This is followed by protonation of the resulting alkoxide intermediate during an acidic workup to yield the tertiary alcohol.[8][9]
Caption: Generalized workflow of a Grignard reaction with a cyclic ketone.
Experimental Data and Observations
While a direct, side-by-side quantitative comparison of yields under identical conditions is not always readily available in the literature, the general consensus from various studies and theoretical principles points to higher reactivity and often better yields for cyclohexanone in Grignard reactions compared to cycloheptanone, especially under kinetically controlled conditions.
| Ketone | Ring Size | Relative Reactivity in Nucleophilic Addition | Primary Reason |
| Cyclohexanone | 6 | Higher | Relief of torsional strain upon rehybridization to sp³ intermediate.[5] |
| Cycloheptanone | 7 | Lower | Increase in torsional strain upon rehybridization to sp³ intermediate.[2] |
It is important to note that reaction conditions, such as the nature of the Grignard reagent, solvent, and temperature, can significantly influence the outcome. For instance, very bulky Grignard reagents may introduce additional steric hindrance, potentially diminishing the reactivity difference or leading to side reactions like enolization.[10][11]
Stereochemical Considerations
In substituted cyclic ketones, the stereochemical outcome of the Grignard addition is a critical factor. The incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group.[12][13] For a substituted cyclohexanone in a chair conformation, this typically means attack from the equatorial direction to avoid 1,3-diaxial interactions.[12] The greater flexibility of the cycloheptanone ring can lead to a mixture of conformations, potentially resulting in lower stereoselectivity compared to the more rigid cyclohexanone system.
Experimental Protocol: A General Procedure for the Grignard Reaction with Cyclohexanone
This protocol provides a representative, step-by-step methodology for the reaction of cyclohexanone with a Grignard reagent. The same general procedure can be adapted for cycloheptanone, although reaction times may need to be extended or temperatures adjusted to achieve comparable conversion.
Materials:
-
Cyclohexanone
-
Magnesium turnings
-
An appropriate alkyl or aryl halide (e.g., bromobenzene to form phenylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous HCl or H₂SO₄ for workup
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Caption: Step-by-step workflow for a typical Grignard reaction.
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small portion of anhydrous ether. Prepare a solution of the alkyl or aryl halide in anhydrous ether and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Reaction with Cyclohexanone: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of cyclohexanone in anhydrous ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).
-
Isolation and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Conclusion
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Introduction to 1-Benzylcycloheptan-1-ol and the Imperative of Purity Analysis
<-40> A Comparative Guide to the Purity Validation of 1-Benzylcycloheptan-1-ol by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of novel or synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two instrumental methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound, a tertiary alcohol of interest in synthetic chemistry and pharmaceutical research. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation, all grounded in established scientific principles.
This compound (C13H18O, MW: 190.28 g/mol ) is a tertiary alcohol often synthesized via a Grignard reaction between a benzylmagnesium halide and cycloheptanone.[1][2] As with many multi-step syntheses, particularly the Grignard reaction, the final product can be accompanied by a variety of impurities.[3] These may include unreacted starting materials (cycloheptanone, benzyl halide), side-products from Wurtz coupling, and by-products from the enolization of the ketone.[2][3] Furthermore, the thermal lability of tertiary alcohols raises concerns about degradation products.[4][5]
Given these potential impurities, a robust analytical strategy is required to ensure the identity and purity of this compound before its use in further research or development. The choice between HPLC and GC-MS is not arbitrary; it depends on the physicochemical properties of the analyte and the specific information required.[4][6][7]
The Analytical Challenge: Physicochemical Properties of this compound
This compound is a relatively non-polar, non-volatile solid or high-boiling liquid at room temperature.[8][9] A critical characteristic for HPLC analysis is the absence of a strong chromophore, which makes detection by standard UV-Vis detectors challenging.[10][11] For GC analysis, its relatively high molecular weight and the presence of a hydroxyl group necessitate careful method development to ensure volatilization without degradation.[4][12]
High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse
HPLC is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds.[6] However, the lack of a significant UV-absorbing moiety in this compound requires a more nuanced approach than simple UV detection.
Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)
Rationale: To overcome the challenge of a non-existent chromophore, a universal detector like a Charged Aerosol Detector (CAD) is an excellent choice.[13][14] CAD provides a response that is largely independent of the chemical structure of the analyte, making it suitable for quantifying compounds without chromophores.[11] A reversed-phase method is chosen due to the non-polar nature of the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for linearity studies.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL .
-
-
Detection: Charged Aerosol Detector (CAD)
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.[15][16][17]
Alternative HPLC Approach: Pre-Column Derivatization
Rationale: An alternative to using a universal detector is to introduce a chromophore into the analyte molecule through a derivatization reaction.[18][19][20] This allows for detection using a more common UV-Vis detector.
Step-by-Step Derivatization Protocol:
-
To a solution of this compound (1 mg) in 1 mL of anhydrous dichloromethane, add 1.2 equivalents of 3,5-dinitrobenzoyl chloride and 1.5 equivalents of pyridine.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with 1 mL of 1M HCl.
-
Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Note: While effective, derivatization adds complexity and potential for side reactions, and the stability of the derivative must be confirmed.[21]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds, providing both high-resolution separation and definitive identification through mass spectral data.[4][22]
Experimental Protocol: GC-MS
Rationale: The key to successful GC analysis of a tertiary alcohol is to ensure it can be volatilized without thermal degradation in the injector port and column. A lower initial oven temperature and a gradual ramp are employed. The mass spectrometer provides structural information for unequivocal identification.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
-
Interpreting the Mass Spectrum of this compound
The mass spectrum of a tertiary alcohol often shows a weak or absent molecular ion peak.[5] Key fragmentation patterns to expect include:
-
Loss of a water molecule ([M-18]).
-
Cleavage of the C-C bond adjacent to the oxygen.
-
Loss of the benzyl group.
Comparative Analysis: HPLC vs. GC-MS for this compound Purity
| Feature | HPLC with CAD | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[6] | Ideal for volatile and semi-volatile, thermally stable compounds.[4] |
| Detection | Universal detection with CAD, independent of chromophores.[13] | Highly specific and sensitive detection with mass spectrometry. |
| Identification | Based on retention time; requires a reference standard for confirmation. | Definitive identification based on fragmentation patterns and spectral libraries.[4] |
| Quantification | Excellent for accurate quantification. | Good for quantification, but may require internal standards for best accuracy. |
| Impurity Profiling | Can detect a wide range of non-volatile impurities. | Excels at identifying volatile and semi-volatile impurities. |
| Sample Preparation | Simple dissolution. | Simple dissolution. |
| Run Time | Typically longer than GC. | Generally faster for simple mixtures.[4] |
A Synergistic Approach for Comprehensive Validation
For a complete and robust validation of this compound purity, a synergistic approach utilizing both HPLC and GC-MS is recommended.[6]
-
HPLC with CAD should be employed for the accurate quantification of the main component and any non-volatile impurities.
-
GC-MS should be used for the definitive identification of the main component and the characterization of any volatile or semi-volatile impurities, such as residual solvents or starting materials.
This dual-technique approach ensures that a wide spectrum of potential impurities is screened for, providing a high degree of confidence in the purity of the compound. The validation of these analytical procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure data integrity and reliability.[15][23][24][25]
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive purity validation of this compound.
Conclusion
The purity validation of this compound necessitates a thoughtful selection of analytical techniques. While both HPLC and GC-MS are powerful tools, they provide complementary information. HPLC, particularly when coupled with a universal detector like CAD, excels in the accurate quantification of the target compound and its non-volatile impurities. GC-MS, on the other hand, is indispensable for the definitive identification of the analyte and the characterization of volatile and semi-volatile impurities. By employing a dual-pronged strategy that leverages the strengths of both techniques, researchers can ensure the highest level of confidence in the purity of their synthesized compounds, a critical requirement for advancing scientific research and drug development.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Dwight, J. G., et al. (n.d.). Polymeric Permanganate Oxidations of Alcohols and Aldehydes in HPLC-SPR. Retrieved from [Link]
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Fallas, M., & Colón, L. A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 3-17. Retrieved from [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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MOLBASE. (n.d.). 1-benzylcyclohexan-1-ol|1944-01-0. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
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-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
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-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]
-
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comparative study of the antimicrobial activity of different cycloalkanols
An In-Depth Comparative Guide to the Antimicrobial Activity of Cycloalkanols for Researchers and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Cycloalkanols, a class of cyclic alcohols, present an intriguing yet underexplored area of research. This guide provides a comparative framework for evaluating the antimicrobial properties of various cycloalkanols. We synthesize the current understanding of the antimicrobial mechanism of alcohols, present available data on cycloalkanol derivatives, and offer detailed, standardized protocols for researchers to conduct their own comparative studies. This document is intended to serve as a foundational resource, bridging the existing knowledge gap and empowering scientists to systematically investigate these promising compounds.
Introduction: The Case for Exploring Novel Antimicrobial Agents
The widespread use and misuse of conventional antibiotics have led to a dramatic increase in multidrug-resistant (MDR) microorganisms, posing a significant threat to global health.[1] This has created an urgent need to discover and develop new antimicrobial agents with diverse mechanisms of action.[2] Synthetic organic compounds, including cyclic molecules, are a major focus of these drug development efforts.[2]
Alcohols have long been utilized for their broad-spectrum antimicrobial properties, primarily for antisepsis and disinfection.[3] Their activity extends to vegetative bacteria, fungi, and many viruses.[3][4] While simple linear alcohols are well-characterized, cyclic alcohols, or cycloalkanols, represent a structurally distinct subclass. Their unique conformational properties may influence their interaction with microbial membranes and proteins, potentially offering a different spectrum or potency of activity. This guide focuses on establishing a framework for the comparative study of cycloalkanols such as cyclopentanol, cyclohexanol, and their derivatives.
General Mechanism of Antimicrobial Action of Alcohols
The antimicrobial efficacy of alcohols is generally attributed to two primary mechanisms: membrane damage and protein denaturation.[3][5] Unlike many antibiotics that have specific intracellular targets, alcohols act as general biocides.[3]
-
Membrane Disruption : Alcohols possess lipophilic properties that allow them to intercalate into the lipid bilayers of microbial cell membranes.[4][6] This disrupts the membrane's structure and integrity, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, leads to the loss of cellular function and ultimately, cell lysis.[3][6]
-
Protein Denaturation : The presence of water is crucial for the biocidal activity of alcohols.[6] Aqueous alcohol solutions cause the denaturation of microbial proteins, including essential enzymes and structural proteins.[3][7] This process involves the disruption of the hydrogen bonds that maintain the protein's tertiary and quaternary structures, leading to coagulation and loss of biological function.[6] Concentrations between 60% and 90% are typically optimal, as 100% alcohol can cause rapid surface protein coagulation that prevents its penetration into the cell.[6][7]
Caption: General mechanism of alcohol-based antimicrobial action.
Comparative Antimicrobial Activity of Cycloalkanols
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10] The data below is synthesized from multiple studies to provide an illustrative comparison.
Note: The following data is compiled from different sources and should not be interpreted as a direct head-to-head comparison due to variations in experimental conditions and specific molecules tested.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Source |
| Cyclopentenone Derivative | Staphylococcus aureus (MRSA) | 0.976 | [8] |
| Cyclopentenone Derivative | Enterococcus faecalis (VRE) | 3.91 | [8] |
| Cyclohexanone Derivative | Escherichia coli | Moderate Activity† | [9] |
| Cyclohexanone Derivative | Staphylococcus aureus | Moderate Activity† | [9] |
| Oxygenated Cyclohexanone | Ralstonia solanacearum | Inhibited Growth | [11] |
| 1-Hexanol (Linear Analogue) | Escherichia coli | >150 ppm (vapor) | [12] |
†Activity was reported as comparable to standard antibiotics via the cup-plate method, but specific MIC values were not provided.[9]
This data suggests that both five- and six-membered cyclic scaffolds can be functionalized to produce potent antibacterial agents, including against antibiotic-resistant strains like MRSA and VRE.[8] The variability in reported activity highlights the critical need for standardized testing of a homologous series of simple cycloalkanols to establish a baseline structure-activity relationship (SAR).
Standardized Methodologies for Evaluation
To generate reliable and reproducible comparative data, standardized antimicrobial susceptibility testing (AST) methodologies are essential.[10][13] The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these procedures.[14][15] We detail two fundamental methods below: broth microdilution for quantitative MIC determination and agar disk diffusion for qualitative susceptibility screening.
Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for determining quantitative MIC values.[10][16] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium using a 96-well microtiter plate.[17][18]
-
Preparation of Test Compound :
-
Inoculum Preparation :
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18][20]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[18]
-
-
Plate Inoculation :
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[19]
-
Add 100 µL of the 2x concentrated test compound to the first column of wells and perform a serial dilution across the plate, typically through column 10.[19]
-
Add 50 µL of the final standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.[18]
-
Designate wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).[17]
-
-
Incubation & Interpretation :
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[18]
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the cycloalkanol that completely inhibits visible growth, as evidenced by the absence of turbidity compared to the growth control.[10][18]
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion for Susceptibility Screening
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.[21][22] It is based on the principle that a compound will diffuse from an impregnated paper disk into an agar medium, creating a concentration gradient and a zone of growth inhibition if the organism is susceptible.
-
Medium and Inoculum Preparation :
-
Plate Inoculation :
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.[21]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[22][23]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]
-
-
Disk Application :
-
Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the test cycloalkanol onto the inoculated agar surface.[21]
-
Ensure disks are placed at least 24 mm apart from center to center and gently press them down to ensure complete contact with the agar.
-
-
Incubation & Interpretation :
-
Invert the plates and incubate at 37°C for 24 hours.[20]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters using a ruler or caliper.[20] The size of the zone correlates with the susceptibility of the organism to the compound.
-
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Discussion and Future Outlook
The available evidence, primarily from studies on functionalized derivatives, strongly suggests that cycloalkanol scaffolds are a viable starting point for the development of new antimicrobial agents.[8][9] However, a fundamental understanding of the structure-activity relationship of the parent cycloalkanols is currently lacking.
Future research should prioritize a systematic evaluation of a homologous series of cycloalkanols (from cyclopropanol to cyclooctanol) against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. By employing the standardized methodologies outlined in this guide, researchers can generate high-quality, comparable data. Key questions to address include:
-
Effect of Ring Size : How does the size and conformational flexibility of the cycloalkane ring influence antimicrobial potency and spectrum?
-
Lipophilicity vs. Activity : Is there a direct correlation between the lipophilicity of the cycloalkanol and its ability to disrupt microbial membranes? Studies on linear alcohols have shown that this relationship is not always straightforward.[24][25]
-
Bacteriostatic vs. Bactericidal Activity : Do these compounds inhibit growth (bacteriostatic) or actively kill the microbes (bactericidal)? This can be determined by extending MIC assays to Minimum Bactericidal Concentration (MBC) assays.
By filling these knowledge gaps, the scientific community can unlock the potential of cycloalkanols as a new class of antimicrobials, providing a much-needed resource in the ongoing battle against infectious diseases.
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Introduction: The Strategic Importance of Tertiary Benzylic Alcohols
A Comparative Guide to the Synthesis of Tertiary Benzylic Alcohols: A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Tertiary benzylic alcohols are a privileged scaffold in a multitude of biologically active molecules and pharmaceutical agents.[1] Their inherent structural features—a hydroxyl-bearing stereocenter directly attached to an aromatic ring and two other carbon substituents—confer a unique combination of rigidity and functional handles for molecular recognition. The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the stereochemistry at the carbinol center is often a critical determinant of pharmacological activity. Consequently, the development of efficient and selective methods for their construction remains an active area of chemical research.[2][3]
This guide will provide a comparative overview of the most prevalent and impactful synthetic strategies, focusing on the addition of organometallic reagents to ketones and Friedel-Crafts-type alkylations. A critical examination of the underlying mechanisms, experimental parameters, and performance data will be presented to provide a holistic understanding of each method's capabilities and limitations.
Organometallic Addition to Ketones: A Cornerstone of C-C Bond Formation
The addition of organometallic reagents, such as Grignard and organolithium reagents, to ketones is a classic, robust, and widely adopted method for the synthesis of tertiary alcohols.[4] The versatility of this approach stems from the vast commercial availability of a diverse range of both ketone and organometallic precursors.
Mechanistic Rationale and Experimental Best Practices
The fundamental transformation involves the nucleophilic attack of the carbanionic carbon of the organometallic species at the electrophilic carbonyl carbon of the ketone.[5] This addition event generates a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to afford the desired tertiary alcohol.[6]
Key Experimental Considerations:
-
Solvent Selection: Strictly anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are imperative. These solvents are chemically inert to the highly basic organometallic reagents and serve to solvate the metallic species, enhancing their reactivity.
-
Temperature Control: Reactions are typically initiated at reduced temperatures (e.g., 0 °C to -78 °C) to effectively manage the exothermic nature of the addition and to mitigate potential side reactions, including enolization of the ketone starting material.[7]
-
Stoichiometry: A slight molar excess of the organometallic reagent is frequently employed to drive the reaction to completion and account for any adventitious quenching.
Performance Analysis: Grignard vs. Organolithium Reagents
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | Highly reactive, good nucleophiles. | Extremely reactive, potent nucleophiles. |
| Basicity | Strongly basic. | Exceptionally strong bases. |
| Side Reactions | Prone to reduction with sterically hindered ketones.[7] | More susceptible to enolization, especially with sterically demanding ketones. |
| Functional Group Compatibility | Intolerant of acidic protons (e.g., -OH, -NH, -COOH). | Highly intolerant of acidic protons and many electrophilic functional groups. |
| Preparation | Commonly prepared in situ from an organic halide and magnesium turnings. | Often generated from an organic halide and lithium metal or via metal-halogen exchange. |
| Commercial Availability | Extensive library of reagents is commercially available. | A wide variety of reagents is commercially available. |
Exemplary Protocol: Synthesis of 1,1-Diphenylethanol via Grignard Addition
This protocol details the synthesis of 1,1-diphenylethanol from benzophenone and methylmagnesium bromide.
Step 1: Grignard Reagent Formation (if not commercially procured)
-
A three-necked, flame-dried round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is charged with magnesium turnings (1.2 equivalents).
-
A single crystal of iodine is added to activate the magnesium surface.
-
A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction.
-
The rate of addition is controlled to maintain a gentle reflux. Upon completion of the addition, the mixture is refluxed for an additional 30 minutes to ensure full conversion.
Step 2: Reaction with the Ketone
-
The freshly prepared Grignard reagent is cooled to 0 °C using an ice-water bath.
-
A solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
Following the addition, the reaction mixture is allowed to warm to ambient temperature and stirred for 1-2 hours.
Step 3: Workup and Product Isolation
-
The reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous phase is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 1,1-diphenylethanol can be purified by recrystallization or silica gel column chromatography.
Caption: Generalized mechanism for the addition of a Grignard reagent to a ketone.
Friedel-Crafts Alkylation with Electrophilic Partners
The Friedel-Crafts alkylation and its variants represent another major avenue to benzylic alcohols.[8] This class of reactions involves the electrophilic substitution of an aromatic ring with a suitable carbon-based electrophile. For the synthesis of tertiary benzylic alcohols, this can be achieved through the reaction of arenes with epoxides or benzylic alcohols themselves.[9][10]
Mechanistic Insights and Critical Parameters
In a typical Friedel-Crafts reaction with an epoxide, a Lewis acid catalyst activates the epoxide ring, rendering it more susceptible to nucleophilic attack by the electron-rich arene.[9] This ring-opening alkylation establishes a new carbon-carbon bond.
Key Determinants of Success:
-
Catalyst Selection: The choice and loading of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) or Brønsted acid are critical and can profoundly impact reaction efficiency and selectivity.[8]
-
Solvent: Non-polar, aprotic solvents such as dichloromethane or 1,2-dichloroethane are commonly employed.
-
Temperature: Reactions are often conducted at low temperatures to exert control over reactivity and minimize the occurrence of side reactions, such as polymerization of the epoxide.
Advantages and Disadvantages of the Friedel-Crafts Approach
Advantages:
-
Atom Economy: This methodology can be highly atom-economical, particularly when using benzylic alcohols as alkylating agents, with water being the only byproduct.[10]
-
Direct Arylation: It provides a direct pathway for the formation of a C-C bond between an aromatic nucleus and the electrophilic partner.
Limitations:
-
Regioselectivity: The reaction can sometimes lead to mixtures of regioisomers, complicating purification.
-
Substrate Scope: The aromatic component must generally be electron-rich to facilitate electrophilic substitution. Arenes bearing strongly electron-withdrawing groups are often unreactive.
-
Rearrangements: The involvement of carbocationic intermediates can lead to skeletal rearrangements.
Caption: A simplified mechanism of the Friedel-Crafts alkylation of an arene with an epoxide.
Comparative Evaluation of Synthetic Strategies
| Parameter | Organometallic Addition to Ketones | Friedel-Crafts Alkylation |
| Generality and Scope | Extremely broad; applicable to a vast array of ketones and organometallic reagents. | Generally restricted to electron-rich aromatic and heteroaromatic systems. |
| Functional Group Tolerance | Low; incompatible with acidic protons and many common functional groups. | Moderate; sensitive to functional groups that can coordinate to or react with the Lewis/Brønsted acid catalyst. |
| Stereochemical Control | Asymmetric variants using chiral ligands or auxiliaries are well-developed.[1][2][3] | Can be challenging to control, though asymmetric catalytic versions are emerging. |
| Key Reagents | Organomagnesium or organolithium compounds, ketones.[11] | Lewis or Brønsted acids, epoxides, or benzylic alcohols.[8][10][12] |
| Common Side Reactions | Enolization, reduction, and Wurtz coupling.[7] | Polyalkylation, skeletal rearrangements, and polymerization. |
| Industrial Scalability | Well-established and routinely scaled; however, the handling of pyrophoric organometallic reagents requires specialized infrastructure. | Can present challenges related to catalyst handling, corrosion, and waste stream management. |
Conclusion and Strategic Recommendations
The selection of an optimal synthetic route for a tertiary benzylic alcohol is a nuanced decision, contingent upon the specific molecular target, the availability of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.
-
The addition of organometallic reagents to ketones stands as the most versatile and broadly applicable strategy.[13][14][15] Its predictability and the extensive commercial availability of precursors make it the default choice for many discovery and process chemistry applications. The primary drawback is the limited functional group compatibility, which may necessitate the implementation of protecting group strategies in the synthesis of more complex molecules.
-
Friedel-Crafts alkylation offers a compelling alternative, especially for the synthesis of specific β-aryl ethanol derivatives from electron-rich arenes.[9] The potential for high atom economy is a significant advantage.[10] However, potential challenges with regioselectivity, substrate scope, and catalyst management must be carefully considered and addressed through rigorous process optimization.
For professionals in drug development, where the synthesis of structurally complex and densely functionalized molecules is routine, the reliability and predictability of organometallic additions often take precedence. Conversely, for the large-scale, cost-sensitive production of specific, less functionalized tertiary benzylic alcohols, a well-optimized Friedel-Crafts process may offer a more economically and environmentally benign solution. A thorough understanding of the mechanistic intricacies and operational boundaries of each approach, as outlined in this guide, is indispensable for the rational design of efficient and robust synthetic routes.
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Title: Friedel-Crafts Alkylation of Aromatics with Benzyl Alcohol over Gold-Modified Silica | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals Source: Beilstein Journals URL: [Link]
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Title: A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH Source: National Institutes of Health URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzylcycloheptan-1-ol
As researchers and scientists at the forefront of drug development, our work necessitates the use of novel chemical compounds. With this responsibility comes the critical obligation to manage these materials safely from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzylcycloheptan-1-ol, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are grounded in established safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent properties of this compound is the foundation of its safe management. It is a tertiary alcohol whose hazard profile dictates the stringent handling and disposal requirements.
Key Hazard Classifications: Based on available data for the compound and structurally similar chemicals, this compound is considered a hazardous substance.[1][2] GHS (Globally Harmonized System) classifications indicate it is:
These classifications necessitate that this compound be treated as a regulated hazardous waste stream.[4][5] Disposal via sewer systems or in regular trash is strictly prohibited.[6][7]
Physicochemical Data for Risk Evaluation
The following table summarizes the key quantitative data for this compound, which informs the required safety precautions.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₄H₂₀O | N/A |
| Molecular Weight | 204.31 g/mol | N/A |
| Appearance | Solid | Can melt to a liquid, requiring containment for both phases. |
| Melting Point | 46.5 °C | May be solid at room temperature. |
| Boiling Point | 157-160 °C @ 11 Torr | Low volatility at standard pressure, but vapors can be generated upon heating. |
| Density | 1.032 g/cm³ | Denser than water. |
| Flash Point | 127 °C | Classified as a combustible liquid. Keep away from ignition sources.[2][8] |
Personal Protective Equipment (PPE) and Pre-Disposal Handling
Before handling or preparing this compound for disposal, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.
Mandatory PPE:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A standard laboratory coat is mandatory.
Handling Protocols:
-
Always handle this compound within a chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3][9]
-
Avoid contact with skin and eyes.[8][10] In case of contact, rinse the affected area immediately and copiously with water and seek medical advice.[9]
-
Minimize the generation of waste by ordering only the necessary quantities of the chemical and using efficient experimental designs.[11]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be systematic. The following workflow ensures compliance and safety, categorizing the waste into four distinct streams.
Step 1: Waste Segregation and Containment
Proper segregation is the most critical step in a compliant waste management program.[4][11]
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, particularly acids or oxidizing agents, to prevent unforeseen chemical reactions.[5]
-
Primary Container: Use a dedicated, leak-proof waste container that is chemically compatible with the alcohol.[6][11] The container must be in good condition, free from damage, and have a secure, tightly sealing lid.[4]
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin to prevent the spread of material in case of a primary container failure.[4][6]
Step 2: Waste Labeling
Accurate labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels.
-
All containers must be labeled with a completed EHS Hazardous Waste Label as soon as waste is first added.[6]
-
The label must clearly state the full chemical name ("this compound") and the approximate concentration and volume.[6] Do not use abbreviations.
Step 3: Selecting the Correct Disposal Pathway
The physical form of the waste determines its disposal pathway. Use the decision-making workflow below to identify the correct procedure.
This pathway applies to the pure chemical, reaction residues, or concentrated solutions.
-
Carefully transfer the waste into your labeled hazardous waste container.
-
Keep the container tightly sealed except when adding waste.[5][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5]
-
Once the container is full, or within one year for partially filled containers, request a waste pickup from your institution's EHS office.[5][7]
While federal regulations have an exemption for aqueous solutions with less than 24% alcohol from being classified as "ignitable" hazardous waste (D001), this does not negate other hazards.[12] Due to its irritation and toxicity profile, drain disposal is not appropriate.
-
Collect all dilute aqueous solutions containing this compound as hazardous waste.
-
Follow the same containerization, labeling, and storage procedures as outlined in Pathway A.
-
Rationale: This conservative approach ensures compliance with the Clean Water Act and local regulations, which often prohibit the sewer disposal of such organic chemicals regardless of concentration.[5]
This stream includes items such as gloves, weighing paper, or absorbent pads contaminated with this compound.
-
Collect all contaminated solid debris in a designated, lined, and sealed container or a securely tied, heavy-duty plastic bag.
-
Label the container or bag as "Hazardous Waste" with the chemical name.
-
Store this solid waste separately from liquid waste and request a pickup from EHS.[6]
An improperly rinsed container can still pose a significant hazard.
-
Thoroughly empty the original container of all contents.[6]
-
Perform a triple rinse using a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.
-
The first rinseate is considered hazardous waste and MUST be collected and disposed of via Pathway A.[6]
-
Subsequent rinseates can typically be collected and disposed of as hazardous waste. Consult your EHS office for specific guidance.
-
After the triple rinse and air drying, completely deface or remove the original label.[6][7]
-
The clean, de-labeled container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling).[6]
Disposal Decision Workflow
The following diagram provides a visual guide to selecting the correct disposal pathway for any waste stream containing this compound.
Caption: Decision workflow for this compound waste streams.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit to absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the contaminated absorbent using non-sparking tools.[3]
-
Place the material in a sealed, labeled container for disposal via Pathway C.
-
Clean the spill area thoroughly.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS emergency line immediately.[6]
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Environmental Health & Safety office is your primary resource for any questions regarding chemical handling and disposal.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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1-Benzylcyclohexan-1-ol | C13H18O | CID 74753. PubChem, National Institutes of Health. [Link]
-
Ignitable Waste Exclusion Clarification. Defense Centers for Public Health. [Link]
-
Does the EPA Alcohol Exemption Apply to Your Business?. Hazardous Waste Experts. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
